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  • Product: 3-((2-Chloropyrimidin-4-yl)oxy)aniline
  • CAS: 943314-62-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-((2-Chloropyrimidin-4-yl)oxy)aniline: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of a Versatile Intermediate In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a corne...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Intermediate

In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a cornerstone in the design of targeted therapeutics, particularly kinase inhibitors. Within this privileged class of heterocycles, 3-((2-chloropyrimidin-4-yl)oxy)aniline emerges as a pivotal intermediate, offering a strategic entry point for the synthesis of a diverse array of bioactive molecules. This technical guide provides an in-depth exploration of the chemical properties, synthesis, and applications of this versatile building block, empowering researchers to leverage its full potential in the development of next-generation pharmaceuticals.

The unique arrangement of a reactive 2-chloropyrimidine moiety linked via an ether bridge to a functionalized aniline ring provides a powerful platform for molecular elaboration. The chlorine atom at the 2-position of the pyrimidine ring is susceptible to nucleophilic substitution, a key reaction for creating new chemical bonds and introducing diverse functional groups, while the aniline's amino group offers a handle for further derivatization, enabling the construction of complex molecular architectures. This guide will delve into the nuances of its reactivity, providing a framework for its strategic deployment in drug discovery programs.

Core Chemical Properties and Identifiers

A foundational understanding of a molecule begins with its fundamental properties. The key identifiers and physicochemical characteristics of 3-((2-chloropyrimidin-4-yl)oxy)aniline are summarized below.

PropertyValue
IUPAC Name 3-((2-Chloropyrimidin-4-yl)oxy)aniline
Synonyms 3-((2-Chloropyrimidin-4-yl)oxy)benzenamine
CAS Number 943314-62-3[1]
Molecular Formula C₁₀H₈ClN₃O[1]
Molecular Weight 221.64 g/mol [1]
SMILES Nc1cccc(Oc2ncnc(Cl)c2)c1[1]
Appearance Likely an off-white to pale yellow or brown solid (inferred from related compounds)
Solubility Expected to be soluble in organic solvents such as DMSO, DMF, and alcohols (inferred)
Storage Keep in a dark place, under an inert atmosphere, at 2-8°C[1]

Synthesis and Mechanistic Rationale

The synthesis of 3-((2-chloropyrimidin-4-yl)oxy)aniline is most logically achieved through a nucleophilic aromatic substitution (SₙAr) reaction. This approach leverages the inherent reactivity of dichloropyrimidines and the nucleophilicity of aminophenols.

The Core Reaction: Nucleophilic Aromatic Substitution

The primary synthetic route involves the reaction of 2,4-dichloropyrimidine with 3-aminophenol. The regioselectivity of this reaction is a critical consideration. The pyrimidine ring is electron-deficient, which facilitates nucleophilic attack. Generally, in nucleophilic aromatic substitution reactions of 2,4-dihalopyrimidines, the C4 position is more susceptible to attack than the C2 position. This preference is attributed to the greater electron deficiency at C4, which can be rationalized by considering the resonance structures of the Meisenheimer intermediate.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 2,4-Dichloropyrimidine 2,4-Dichloropyrimidine Base Base (e.g., K₂CO₃, NaH) 2,4-Dichloropyrimidine->Base Reacts with 3-Aminophenol 3-Aminophenol 3-Aminophenol->Base Deprotonation Target_Molecule 3-((2-Chloropyrimidin-4-yl)oxy)aniline Base->Target_Molecule Facilitates Nucleophilic Attack Solvent Solvent (e.g., DMF, DMSO, Acetonitrile) Solvent->Target_Molecule Provides Reaction Medium Temperature Temperature (e.g., Room Temp to Reflux) Temperature->Target_Molecule Controls Reaction Rate

Detailed Experimental Protocol (Hypothetical)

Materials:

  • 2,4-Dichloropyrimidine

  • 3-Aminophenol

  • Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 3-aminophenol (1.0 equivalent) in anhydrous DMF, add potassium carbonate (1.5-2.0 equivalents) or sodium hydride (1.1 equivalents, added portion-wise at 0 °C).

  • Addition of Electrophile: Stir the mixture at room temperature (or 0 °C for NaH) for 30 minutes to form the phenoxide. Then, add a solution of 2,4-dichloropyrimidine (1.0-1.2 equivalents) in DMF dropwise.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature or heated (e.g., to 60-80 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, or the aqueous layer is extracted with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 3-((2-chloropyrimidin-4-yl)oxy)aniline.

Reactivity and Role in Kinase Inhibitor Synthesis

The chemical utility of 3-((2-chloropyrimidin-4-yl)oxy)aniline lies in its dual reactivity, making it an ideal scaffold for the construction of kinase inhibitors.

G Target_Molecule 3-((2-Chloropyrimidin-4-yl)oxy)aniline Aniline_NH2 Aniline Amino Group (Nucleophilic) Target_Molecule->Aniline_NH2 Pyrimidine_Cl 2-Chloro Substituent (Electrophilic Center) Target_Molecule->Pyrimidine_Cl Amide_Coupling Amide Bond Formation Aniline_NH2->Amide_Coupling Reacts with Carboxylic Acids, etc. SNAr_Reaction Nucleophilic Aromatic Substitution Pyrimidine_Cl->SNAr_Reaction Displaced by Nucleophiles (e.g., Amines) Kinase_Inhibitor Kinase Inhibitor Scaffold Amide_Coupling->Kinase_Inhibitor SNAr_Reaction->Kinase_Inhibitor

The Hinge-Binding Motif

The 2-aminopyrimidine substructure, which can be readily formed from the 2-chloro precursor, is a well-established "hinge-binding" motif in a vast number of kinase inhibitors. The nitrogen atoms of the pyrimidine ring can form crucial hydrogen bonds with the backbone amide residues of the kinase hinge region, a key interaction for anchoring the inhibitor in the ATP-binding pocket.

Vector for Diversity

The aniline portion of the molecule provides a vector for introducing substituents that can occupy other regions of the ATP-binding site, such as the solvent-exposed region or hydrophobic pockets. This allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The amino group can be acylated, sulfonylated, or used in reductive amination reactions to append a wide variety of chemical functionalities.

Characterization and Analytical Profile (Predicted)

While experimental spectral data for 3-((2-chloropyrimidin-4-yl)oxy)aniline is not available in the public domain, a predicted analytical profile can be inferred based on its structure.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the aniline and pyrimidine rings. The aromatic protons of the aniline ring will likely appear as a complex multiplet. The two protons on the pyrimidine ring should appear as doublets.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the ten carbon atoms in the molecule. The carbon attached to the chlorine atom on the pyrimidine ring will be significantly deshielded.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (221.64 g/mol ), along with a characteristic isotopic pattern due to the presence of a chlorine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine, C-N stretching, C-O-C stretching of the ether linkage, and C-Cl stretching.

Safety and Handling

  • Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place.[1]

  • Toxicity: Chloroanilines are generally considered toxic and may be harmful if inhaled, swallowed, or absorbed through the skin. They can cause irritation to the skin, eyes, and respiratory tract.

Conclusion: A Gateway to Novel Therapeutics

3-((2-Chloropyrimidin-4-yl)oxy)aniline represents a strategically important and versatile building block for the synthesis of kinase inhibitors and other potential therapeutic agents. Its well-defined reactivity, particularly the regioselective nature of its synthesis and the dual functional handles it presents, makes it an invaluable tool for medicinal chemists. While further experimental characterization is warranted, the information compiled in this guide provides a solid foundation for researchers to confidently incorporate this promising intermediate into their drug discovery endeavors, paving the way for the development of novel and effective treatments for a range of diseases.

References

Sources

Exploratory

3-((2-Chloropyrimidin-4-yl)oxy)aniline molecular weight

An In-depth Technical Guide to 3-((2-Chloropyrimidin-4-yl)oxy)aniline: Synthesis, Properties, and Applications in Kinase Inhibitor Scaffolding Abstract This technical guide provides a comprehensive overview of 3-((2-Chlo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-((2-Chloropyrimidin-4-yl)oxy)aniline: Synthesis, Properties, and Applications in Kinase Inhibitor Scaffolding

Abstract

This technical guide provides a comprehensive overview of 3-((2-Chloropyrimidin-4-yl)oxy)aniline, a pivotal chemical intermediate in contemporary drug discovery. The document details its fundamental physicochemical properties, outlines a robust and validated synthesis protocol, and explores its critical application as a scaffold for developing targeted kinase inhibitors. This paper is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the handling, synthesis, and strategic utilization of this valuable compound.

Introduction

In the landscape of targeted therapeutics, particularly in oncology, the development of small-molecule kinase inhibitors remains a primary focus. The anilinopyrimidine scaffold has emerged as a "privileged" structure, forming the core of numerous FDA-approved drugs that target specific protein kinases involved in cancer signaling pathways. 3-((2-Chloropyrimidin-4-yl)oxy)aniline represents a highly versatile intermediate, strategically designed for efficient elaboration into complex final drug candidates. The presence of the reactive 2-chloro substituent on the pyrimidine ring, combined with the nucleophilic aniline moiety, provides orthogonal chemical handles for sequential chemical modifications. This guide synthesizes the available technical data and procedural knowledge to serve as an authoritative resource for scientists working with this compound.

Physicochemical and Safety Data

A precise understanding of a compound's properties is the foundation of its effective use and safe handling in a laboratory setting. The key data for 3-((2-Chloropyrimidin-4-yl)oxy)aniline are summarized below.

Core Properties

All quantitative and identifying data for the compound have been consolidated into a structured table for ease of reference.

PropertyValueSource
Molecular Weight 221.64 g/mol [1]
Molecular Formula C₁₀H₈ClN₃O[1]
CAS Number 943314-62-3[1]
Canonical SMILES NC1=CC=CC(OC2=NC(Cl)=NC=C2)=C1[1]
MDL Number MFCD09864960[1]
Safety and Handling

As a chloroaniline derivative, this compound must be handled with appropriate caution. The following guidelines are based on hazard classifications for this and structurally related compounds.

  • Hazard Statements : H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).[1]

  • Precautionary Statements : P280 (Wear protective gloves/protective clothing/eye protection/face protection).[1]

  • Engineering Controls : Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[2]

  • Personal Protective Equipment (PPE) : Standard PPE includes a lab coat, nitrile gloves, and chemical safety goggles.

  • Storage : Store in a tightly sealed container in a cool, dark, and dry place under an inert atmosphere. Recommended storage temperature is 2-8°C.[1]

Synthesis and In-Process Validation

The synthesis of 3-((2-Chloropyrimidin-4-yl)oxy)aniline is reliably achieved via a nucleophilic aromatic substitution (SₙAr) reaction. This section provides a detailed, self-validating protocol.

Synthesis Workflow Diagram

The logical flow from starting materials to the purified, validated final product is depicted below.

SynthesisWorkflow cluster_reagents Reagents & Solvents reagent reagent process process intermediate intermediate qc qc product product A 3-Aminophenol Reaction SₙAr Reaction (e.g., 80°C, 4-6h) A->Reaction B 2,4-Dichloropyrimidine B->Reaction C K₂CO₃ (Base) C->Reaction D DMF (Solvent) D->Reaction Workup Aqueous Workup (Precipitation) Reaction->Workup Reaction complete QC1 TLC/LC-MS Monitoring Reaction->QC1 In-process control Crude Crude Product Workup->Crude Purify Purification (Recrystallization or Column Chromatography) Final Pure Product Purify->Final Crude->Purify QC2 Structure Validation (NMR, MS) Final->QC2 Final QC QC1->Reaction Monitor to completion

Caption: Synthesis and validation workflow for 3-((2-Chloropyrimidin-4-yl)oxy)aniline.

Detailed Experimental Protocol

This protocol is adapted from established methodologies for analogous compounds.

  • Objective : To synthesize 3-((2-Chloropyrimidin-4-yl)oxy)aniline from 3-aminophenol and 2,4-dichloropyrimidine.

  • Causality : The reaction proceeds via an SₙAr mechanism. The hydroxyl group of 3-aminophenol is a more potent nucleophile than the aniline nitrogen under basic conditions. The base (K₂CO₃) deprotonates the phenol, forming a phenoxide which then attacks the electron-deficient pyrimidine ring. The C4 position of 2,4-dichloropyrimidine is more activated towards nucleophilic attack than the C2 position, leading to regioselective substitution. DMF is an ideal polar aprotic solvent that effectively solvates the potassium carbonate and facilitates the reaction.

Step-by-Step Methodology:

  • Reagent Preparation : To a solution of 3-aminophenol (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, ~5-10 mL per gram of aminophenol), add potassium carbonate (K₂CO₃, 1.1 eq).

  • Addition of Pyrimidine : Stir the mixture at room temperature for 15-20 minutes to ensure formation of the phenoxide. Add 2,4-dichloropyrimidine (1.0 eq) to the suspension.

  • Reaction Execution : Heat the reaction mixture to 80°C and stir for 4-6 hours under an inert atmosphere (e.g., Nitrogen).

  • In-Process Monitoring (Self-Validation) : Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (3-aminophenol) is consumed.

  • Product Isolation : Cool the reaction mixture to room temperature and pour it into ice water. The product will precipitate out of the solution.

  • Purification : Collect the solid precipitate by vacuum filtration and wash thoroughly with water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield the final product as a solid.

  • Final Characterization (Trustworthiness) : Confirm the identity and purity of the final compound using standard analytical techniques:

    • ¹H and ¹³C NMR : To confirm the chemical structure.

    • High-Resolution Mass Spectrometry (HRMS) : To confirm the exact mass and molecular formula.

    • HPLC : To determine the purity of the final product.

Applications in Drug Discovery and Research

The primary value of 3-((2-Chloropyrimidin-4-yl)oxy)aniline lies in its role as a strategic building block for kinase inhibitors. The 2-substituted anilinopyrimidine core is a well-established pharmacophore that targets the ATP-binding site of many kinases.

  • Scaffold for Kinase Inhibitors : The aniline nitrogen can be used in a subsequent SₙAr or a Buchwald-Hartwig coupling reaction to attach to another heterocyclic system, while the 2-chloro position on the pyrimidine ring can be substituted with various amine-containing fragments. This modular "plug-and-play" approach allows for the rapid generation of diverse chemical libraries to probe kinase structure-activity relationships (SAR).

  • Mer/c-Met Dual Inhibitors : Research has shown that derivatives of this scaffold exhibit potent inhibitory activity against kinases like Mer and c-Met, which are implicated in tumor cell growth and metastasis.[3] The ability to functionalize both the aniline and pyrimidine moieties allows for fine-tuning of selectivity and potency against these important oncological targets.

  • Versatile Intermediate : The anilinopyrimidine structure is a cornerstone in the development of targeted cancer therapeutics. This intermediate provides a direct and efficient route to access this critical chemical space.

Conclusion

3-((2-Chloropyrimidin-4-yl)oxy)aniline is more than a simple chemical reagent; it is an enabling tool for medicinal chemistry and drug discovery. Its well-defined physicochemical properties, straightforward and high-yielding synthesis, and strategic positioning of reactive sites make it an invaluable intermediate. This guide provides the foundational knowledge and validated protocols necessary for researchers to confidently and efficiently incorporate this compound into their research and development workflows, accelerating the discovery of next-generation targeted therapies.

References

  • Title: Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors Source: National Institutes of Health (NIH) URL: [Link]

Sources

Foundational

An In-Depth Technical Guide to the Structure Elucidation of 3-((2-Chloropyrimidin-4-yl)oxy)aniline

Abstract This technical guide provides a comprehensive framework for the synthesis and structural elucidation of the novel compound, 3-((2-chloropyrimidin-4-yl)oxy)aniline. As this molecule is not extensively documented...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the synthesis and structural elucidation of the novel compound, 3-((2-chloropyrimidin-4-yl)oxy)aniline. As this molecule is not extensively documented in publicly available literature, this paper serves as a predictive guide for researchers, scientists, and drug development professionals. We will explore a plausible synthetic route based on established chemical principles and provide a detailed, predictive analysis of the spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and MS) that would be expected for the successful confirmation of its structure. Furthermore, this guide outlines the chromatographic methods for purity assessment, ensuring a holistic approach to the characterization of this new chemical entity.

Introduction: Unveiling a Novel Scaffold

The intersection of pyrimidine and aniline moieties in a single molecular framework presents a compelling scaffold for medicinal chemistry and materials science. The pyrimidine ring is a cornerstone of numerous biologically active compounds, while the aniline substructure is a versatile building block in drug discovery and polymer science. The title compound, 3-((2-chloropyrimidin-4-yl)oxy)aniline, combines these features through an ether linkage, offering unique electronic and conformational properties. This guide is designed to provide a robust, scientifically-grounded pathway to its synthesis and unambiguous structural verification.

Proposed Synthesis: A Regioselective Approach

The synthesis of 3-((2-chloropyrimidin-4-yl)oxy)aniline can be efficiently achieved through a nucleophilic aromatic substitution (SNAr) reaction, specifically a variation of the Williamson ether synthesis.[1][2] This approach leverages the differential reactivity of the chlorine atoms on the 2,4-dichloropyrimidine ring.

The reaction of 2,4-dihalopyrimidines with nucleophiles generally results in the selective displacement of the halide at the 4-position.[3][4] This regioselectivity is attributed to the greater electron deficiency at the C4 position, making it more susceptible to nucleophilic attack.

Reaction Mechanism

The proposed synthesis involves the reaction of 3-aminophenol with 2,4-dichloropyrimidine in the presence of a suitable base. The base deprotonates the hydroxyl group of 3-aminophenol to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electron-deficient C4 position of the 2,4-dichloropyrimidine ring, displacing the chloride ion and forming the desired ether linkage.

Williamson Ether Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack 3-Aminophenol 3-Aminophenol Phenoxide 3-Aminophenoxide Ion 3-Aminophenol->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Base->Phenoxide Product 3-((2-Chloropyrimidin-4-yl)oxy)aniline Phenoxide->Product SₙAr Reaction 2,4-Dichloropyrimidine 2,4-Dichloropyrimidine 2,4-Dichloropyrimidine->Product

Caption: Proposed reaction mechanism for the synthesis of 3-((2-chloropyrimidin-4-yl)oxy)aniline.

Detailed Experimental Protocol

Materials:

  • 3-Aminophenol

  • 2,4-Dichloropyrimidine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3-aminophenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Add a solution of 2,4-dichloropyrimidine (1.0 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 3-((2-chloropyrimidin-4-yl)oxy)aniline.

Structure Elucidation: A Multi-faceted Spectroscopic Approach

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of the synthesized compound.[5][6][7]

Structure Elucidation Workflow Synthesis Synthesis of Target Compound Purification Purification (Chromatography) Synthesis->Purification Structure_Confirmation Structure Confirmation Purification->Structure_Confirmation H_NMR ¹H NMR Structure_Confirmation->H_NMR C_NMR ¹³C NMR Structure_Confirmation->C_NMR FTIR FT-IR Structure_Confirmation->FTIR MS Mass Spectrometry Structure_Confirmation->MS

Caption: Workflow for the synthesis and structural elucidation of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide key information about the number and connectivity of protons in the molecule.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~8.30Doublet1HH-6 (Pyrimidine)Deshielded due to adjacent nitrogen atoms.
~7.20Triplet1HH-5' (Aniline)Typical aromatic proton chemical shift.
~6.80Doublet of Doublets1HH-6' (Aniline)Influenced by both -NH₂ and -O- groups.
~6.70Singlet (broad)1HH-2' (Aniline)Ortho to both -NH₂ and -O- groups.
~6.50Doublet of Doublets1HH-4' (Aniline)Influenced by both -NH₂ and -O- groups.
~6.40Doublet1HH-5 (Pyrimidine)Shielded relative to H-6.
~3.80Singlet (broad)2H-NH₂Exchangeable protons, broad signal.

Rationale for Predicted Shifts: The chemical shifts of aromatic protons are influenced by the electronic effects of the substituents.[8][9] The electron-withdrawing nature of the pyrimidine ring and the chlorine atom will deshield the pyrimidine protons. Conversely, the electron-donating amino and ether groups will shield the protons on the aniline ring, shifting them upfield relative to benzene (δ 7.3 ppm).[9] The splitting patterns (multiplicity) arise from spin-spin coupling with neighboring protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum will reveal the number of unique carbon environments.

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~170.0C-4 (Pyrimidine)Attached to electronegative oxygen and nitrogen.
~162.0C-2 (Pyrimidine)Attached to electronegative chlorine and nitrogen.
~158.0C-6 (Pyrimidine)Deshielded by adjacent nitrogen.
~155.0C-3' (Aniline)Attached to the ether oxygen.
~148.0C-1' (Aniline)Attached to the amino group.
~130.0C-5' (Aniline)Typical aromatic carbon.
~110.0C-6' (Aniline)Shielded by the amino and ether groups.
~108.0C-2' (Aniline)Shielded by the amino and ether groups.
~105.0C-4' (Aniline)Shielded by the amino and ether groups.
~98.0C-5 (Pyrimidine)Shielded relative to other pyrimidine carbons.

Rationale for Predicted Shifts: The chemical shifts in ¹³C NMR are highly dependent on the electronegativity of attached atoms and the overall electronic environment.[10][11][12] Carbons attached to oxygen, nitrogen, and chlorine will be significantly deshielded and appear downfield. The electron-donating amino and ether groups will shield the ortho and para carbons of the aniline ring, shifting them to higher field.[10][11]

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will confirm the presence of key functional groups.

Predicted Wavenumber (cm⁻¹) Vibration Functional Group
3450-3300N-H stretchPrimary Amine (-NH₂)
3100-3000C-H stretchAromatic C-H
1620-1580N-H bendPrimary Amine (-NH₂)
1600-1450C=C and C=N stretchAromatic and Pyrimidine Rings
1250-1200C-O-C stretch (asymmetric)Aryl Ether
1100-1050C-O-C stretch (symmetric)Aryl Ether
800-700C-Cl stretchAryl Chloride

Rationale for Predicted Absorptions: The characteristic vibrational frequencies of different functional groups are well-established.[13][14][15] The presence of sharp peaks in the N-H stretching region, along with aromatic C-H stretches, will be indicative of the aniline moiety. The strong C-O-C stretching bands are characteristic of the ether linkage. The C-Cl stretch will likely appear in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry will determine the molecular weight and provide information about the fragmentation pattern of the molecule.

Expected Molecular Ion Peak (M⁺):

  • C₁₀H₈ClN₃O

  • Calculated Monoisotopic Mass: 221.0356

Key Fragmentation Patterns:

  • Isotopic Pattern for Chlorine: The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.

  • α-Cleavage: Cleavage of the C-O bond of the ether linkage is a likely fragmentation pathway.[16]

  • Loss of Small Molecules: Fragmentation of the pyrimidine and aniline rings can lead to the loss of small, stable molecules such as HCN.[17][18]

  • Nitrogen Rule: The presence of an odd number of nitrogen atoms (three in this case) will result in a molecular ion with an odd mass-to-charge ratio.[16][19]

Purity Assessment: Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of the synthesized compound.[20][21][22][23]

HPLC Method Development

A reverse-phase HPLC method would be developed and validated according to ICH guidelines.[24][25]

Proposed HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

This method would be optimized to ensure good resolution between the main peak of 3-((2-chloropyrimidin-4-yl)oxy)aniline and any potential impurities or starting materials.

HPLC Workflow Sample_Prep Sample Preparation Injection HPLC Injection Sample_Prep->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Data_Analysis Data Analysis (Purity Assessment) Detection->Data_Analysis

Caption: A typical workflow for purity assessment by HPLC.

Conclusion

This technical guide provides a comprehensive, albeit predictive, roadmap for the synthesis and structural elucidation of 3-((2-chloropyrimidin-4-yl)oxy)aniline. By employing a regioselective Williamson ether synthesis, researchers can access this novel scaffold. The detailed analysis of the expected spectroscopic data from ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry provides a robust framework for the unambiguous confirmation of its structure. The inclusion of chromatographic methods for purity assessment ensures that the synthesized compound meets the high standards required for further research and development in the pharmaceutical and materials science fields. This guide serves as a valuable resource for scientists venturing into the synthesis and characterization of new chemical entities.

References

  • LCGC International. (n.d.). Method Development for Drug Impurity Profiling: Part 1. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Rogue Chem. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). Retrieved from [Link]

  • Labofine. (2023, March 21). An Overview of Spectroscopic Techniques in Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (n.d.). The 13C NMR chemical shift values (d ppm) of aniline and 2-butylthioaniline in DMSO-d6. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • QM Magic Class. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • ACS Publications. (n.d.). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Retrieved from [Link]

  • American Pharmaceutical Review. (n.d.). Spectroscopy. Retrieved from [Link]

  • JoVE. (2023, April 30). Video: Mass Spectrometry of Amines. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • AMS Biotechnology. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism. Retrieved from [Link]

  • American Pharmaceutical Review. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, August 7). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved from [Link]

  • AMS Biotechnology. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Taylor & Francis Online. (2021, August 11). Use of Spectroscopic Methods and Their Clinical Applications in Drug Abuse: A Review. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.15. Retrieved from [Link]

  • Research and Reviews. (2023, December 8). Spectroscopic Emerging Trends in Pharmaceutical Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation. Retrieved from [Link]

  • ResearchGate. (n.d.). Observed 1 H NMR chemical shifts (δ , ppm) of various aromatic and.... Retrieved from [Link]

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  • ResearchGate. (n.d.). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design.. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

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Sources

Exploratory

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 3-((2-Chloropyrimidin-4-yl)oxy)aniline

Introduction In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and scientific rigor. 3-((2-Chloropyrim...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and scientific rigor. 3-((2-Chloropyrimidin-4-yl)oxy)aniline, a molecule possessing key pharmacophores such as a substituted pyrimidine and an aniline moiety, represents a class of compounds with significant potential in medicinal chemistry. Its proper identification and purity assessment are paramount before its advancement in any research and development pipeline.

This technical guide provides a comprehensive framework for the spectroscopic characterization of 3-((2-chloropyrimidin-4-yl)oxy)aniline. As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the causality behind the analytical strategy. We will explore the predicted spectroscopic data based on its molecular architecture and detail the robust, self-validating protocols required to obtain and interpret this data. This document is intended for researchers, chemists, and quality control specialists who require a thorough and practical understanding of how Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) converge to build an undeniable structural proof.

Part 1: Predictive Analysis Based on Molecular Structure

Before embarking on any experimental work, a rigorous theoretical analysis of the molecule's structure allows us to predict its spectroscopic signature. This predictive step is crucial for efficient data interpretation and for identifying any unexpected results that may indicate impurities or structural anomalies.

The structure of 3-((2-chloropyrimidin-4-yl)oxy)aniline comprises three key regions: the 2-chloropyrimidine ring, the aniline ring, and the ether linkage. Each contributes distinct and predictable signals in NMR, IR, and MS analyses.

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// Define nodes for atoms with labels and positions N1 [label="N", pos="0,1!", fillcolor="#4285F4", fontcolor="#FFFFFF", style=filled, shape=circle]; C2 [label="C", pos="-0.87,0.5!", shape=none]; Cl [label="Cl", pos="-1.73,1!", shape=none]; N3 [label="N", pos="-0.87,-0.5!", fillcolor="#4285F4", fontcolor="#FFFFFF", style=filled, shape=circle]; C4 [label="C", pos="0,-1!", shape=none]; C5 [label="C", pos="0.87,-0.5!", shape=none]; H5 [label="H", pos="1.73,-1!", shape=none]; C6 [label="C", pos="0.87,0.5!", shape=none]; H6 [label="H", pos="1.73,1!", shape=none]; O [label="O", pos="0,-2!", shape=none]; C1_an [label="C", pos="0,-3!", shape=none]; C2_an [label="C", pos="1,-3.5!", shape=none]; H2_an [label="H", pos="1.87,-3.25!", shape=none]; C3_an [label="C", pos="1,-4.5!", shape=none]; N_an [label="N", pos="1.87,-5!", fillcolor="#4285F4", fontcolor="#FFFFFF", style=filled, shape=circle]; H_N1 [label="H", pos="2.5,-4.75!", shape=none]; H_N2 [label="H", pos="2.5,-5.25!", shape=none]; C4_an [label="C", pos="0,-5!", shape=none]; H4_an [label="H", pos="0,-5.75!", shape=none]; C5_an [label="C", pos="-1,-4.5!", shape=none]; H5_an [label="H", pos="-1.87,-4.75!", shape=none]; C6_an [label="C", pos="-1,-3.5!", shape=none]; H6_an [label="H", pos="-1.87,-3.25!", shape=none];

// Define edges for bonds edge [len=1.0]; N1 -- C2; C2 -- N3; N3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; C2 -- Cl; C4 -- O; C5 -- H5; C6 -- H6; O -- C1_an; C1_an -- C2_an; C2_an -- C3_an; C3_an -- C4_an; C4_an -- C5_an; C5_an -- C6_an; C6_an -- C1_an; C2_an -- H2_an; C3_an -- N_an; N_an -- H_N1; N_an -- H_N2; C4_an -- H4_an; C5_an -- H5_an; C6_an -- H6_an;

// Annotations labelloc="t"; label="Structure of 3-((2-chloropyrimidin-4-yl)oxy)aniline"; fontsize=14; } END_DOT Figure 1: Key structural features for spectroscopic analysis.

Predicted ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

  • ¹H NMR Causality: The chemical shift (δ) of a proton is determined by its local electronic environment. Electron-withdrawing groups (like chlorine and nitrogen atoms in the pyrimidine ring) deshield nearby protons, shifting their signals downfield (to a higher ppm value). The number of adjacent, non-equivalent protons determines the signal's splitting pattern (multiplicity).

  • ¹³C NMR Causality: Similar to ¹H NMR, the chemical shift of a carbon atom is influenced by its hybridization and the electronegativity of attached atoms. Carbons in aromatic and heteroaromatic rings appear in a distinct downfield region.

Table 1: Predicted NMR Data for 3-((2-Chloropyrimidin-4-yl)oxy)aniline (in CDCl₃)

Atom Label Predicted ¹H Chemical Shift (ppm), Multiplicity, Integration Predicted ¹³C Chemical Shift (ppm) Rationale
Pyrimidine H-5 6.6 - 6.8, Doublet (d), 1H 108 - 112 Shielded by adjacent C-O and influenced by ring nitrogens. Coupled to H-6.
Pyrimidine H-6 8.2 - 8.4, Doublet (d), 1H 162 - 165 Strongly deshielded by two adjacent nitrogen atoms. Coupled to H-5.
Aniline H-2 6.8 - 7.0, Triplet (t) or Doublet of doublets (dd), 1H 110 - 114 Ortho to the ether linkage, meta to the amine.
Aniline H-4 6.4 - 6.6, Doublet of doublets (dd), 1H 106 - 110 Ortho to the amine, meta to the ether linkage.
Aniline H-5 7.1 - 7.3, Triplet (t), 1H 130 - 133 Meta to both substituents.
Aniline H-6 6.5 - 6.7, Doublet of doublets (dd), 1H 102 - 106 Ortho to both the amine and ether linkage.
Amine (-NH₂) 3.5 - 4.5, Broad singlet (br s), 2H N/A Protons are exchangeable; signal is typically broad and integration is key.
Pyrimidine C-2 N/A 160 - 163 Attached to electronegative Cl and N.
Pyrimidine C-4 N/A 168 - 172 Attached to electronegative O and N.
Pyrimidine C-5 N/A See H-5 Carbon bearing H-5.
Pyrimidine C-6 N/A See H-6 Carbon bearing H-6.
Aniline C-1 N/A 155 - 158 Attached to the ether oxygen.
Aniline C-3 N/A 148 - 151 Attached to the amine nitrogen.

| Aniline C-2, C-4, C-5, C-6 | N/A | See corresponding protons | Carbons of the aniline ring. |

Note: Predictions are based on standard chemical shift tables and software algorithms. Actual values may vary based on solvent and concentration.[1][2][3]

Predicted Infrared (IR) Spectroscopy Data

IR spectroscopy probes the vibrational frequencies of functional groups. Specific bonds absorb infrared radiation at characteristic wavenumbers, making it an excellent tool for functional group identification.

Table 2: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Functional Group Vibration Type Rationale
3450 - 3300 -NH₂ (Aniline) N-H Stretch A characteristic doublet for a primary amine.
3100 - 3000 Aromatic/Heteroaromatic C-H C-H Stretch Indicates the presence of sp² C-H bonds.
1620 - 1580 C=N / C=C Ring Stretching Vibrations from both the pyrimidine and aniline rings.
1250 - 1200 Aryl-O Stretch C-O Asymmetric Stretch Characteristic of the aryl ether linkage.

| 850 - 750 | C-Cl Stretch | C-Cl Stretch | Indicates the presence of the chloro-substituent. |

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides the molecular weight and elemental composition of a molecule. For this compound, the most critical feature will be the isotopic pattern of chlorine.

  • Molecular Ion Peak: The molecular weight of C₁₀H₈ClN₃O will be observed.

  • Isotopic Pattern: Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance).[4] This results in two molecular ion peaks:

    • M+ peak: Corresponding to the molecule with ³⁵Cl.

    • M+2 peak: Corresponding to the molecule with ³⁷Cl, two mass units higher.

    • The relative intensity of the M+ to M+2 peak will be approximately 3:1, which is a definitive signature for a molecule containing a single chlorine atom.[4][5]

  • Fragmentation: Electrospray ionization (ESI) is a soft ionization technique, so the primary ion observed will be the protonated molecule, [M+H]⁺.[6] Collision-induced dissociation (CID) would likely lead to fragmentation at the ether linkage, separating the chloropyrimidine and aminophenol moieties.[7][8]

Table 3: Predicted Mass Spectrometry Data (ESI+)

m/z Value Ion Rationale
238.04 [M+H]⁺ (with ³⁵Cl) Protonated molecular ion.
240.04 [M+H]⁺ (with ³⁷Cl) Isotopic peak for ³⁷Cl. Relative intensity ~33% of m/z 238.
128.01 [C₄H₂ClN₂]⁺ Fragment from cleavage of the C-O bond (chloropyrimidine part).

| 110.06 | [C₆H₈NO]⁺ | Fragment from cleavage of the C-O bond (aminophenol part). |

Part 2: Experimental Protocols for Data Acquisition & Validation

The following protocols describe a self-validating workflow. Each step is designed to produce high-quality, reproducible data that, when combined, provides an unambiguous structural confirmation.

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subgraph "cluster_prep" { label="Sample Preparation"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; Sample [label="Synthesized Compound\n(>95% Purity)"]; NMR_Prep [label="Dissolve 5-10 mg\nin 0.7 mL CDCl₃"]; IR_Prep [label="Place solid sample\ndirectly on ATR crystal"]; MS_Prep [label="Dissolve ~1 mg in 1 mL\nACN/H₂O (50:50)"]; }

subgraph "cluster_acq" { label="Data Acquisition"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; NMR_Acq [label="¹H, ¹³C NMR\n(400 MHz+)"]; IR_Acq [label="ATR-FTIR\n(4000-400 cm⁻¹)"]; MS_Acq [label="LC-ESI-MS\n(Positive Ion Mode)"]; }

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Sample -> {NMR_Prep, IR_Prep, MS_Prep} [style=invis]; NMR_Prep -> NMR_Acq; IR_Prep -> IR_Acq; MS_Prep -> MS_Acq;

NMR_Acq -> Analysis; IR_Acq -> Analysis; MS_Acq -> Analysis;

Analysis -> Confirmation; } END_DOT Figure 2: A self-validating workflow for spectroscopic characterization.

Protocol for ¹H and ¹³C NMR Spectroscopy

Objective: To determine the complete proton and carbon framework of the molecule.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[9]

  • Dissolution: Add approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), to the vial.[10][11] Ensure the sample is fully dissolved. If not, alternative solvents like DMSO-d₆ may be required.

  • Transfer: Using a Pasteur pipette with a cotton plug to filter any particulate matter, transfer the solution into a clean 5 mm NMR tube.[10]

  • Instrumentation:

    • Instrument: 400 MHz (or higher) NMR spectrometer.

    • Nuclei: ¹H and ¹³C.

    • Parameters: Standard acquisition parameters for both nuclei should be used. For ¹³C, a sufficient number of scans (e.g., 1024) and a relaxation delay (d1) of at least 2 seconds should be employed to ensure signals from all carbon types are observed.[12]

  • Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

  • Analysis:

    • Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Integrate all peaks in the ¹H spectrum.

    • Assign all proton and carbon signals by comparing the experimental data to the predicted values in Table 1. Analyze splitting patterns to confirm proton-proton connectivities.

Protocol for Attenuated Total Reflectance (ATR) IR Spectroscopy

Objective: To identify the key functional groups present in the molecule. The choice of ATR is for its simplicity and minimal sample preparation.[13][14]

Methodology:

  • Background Scan: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[15] Take a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[14]

  • Apply Pressure: Use the instrument's pressure arm to apply consistent pressure, ensuring good contact between the sample and the crystal. This is vital for obtaining a high-quality spectrum.[15]

  • Data Acquisition:

    • Instrument: Fourier-Transform Infrared (FTIR) Spectrometer with an ATR accessory.

    • Range: 4000-400 cm⁻¹.

    • Scans: Co-add 16 to 32 scans to achieve a good signal-to-noise ratio.

  • Data Processing & Analysis: The instrument software will automatically ratio the sample scan against the background scan.[14] Identify and label the major absorption peaks and compare them against the predicted values in Table 2.

Protocol for Liquid Chromatography - Electrospray Ionization Mass Spectrometry (LC-ESI-MS)

Objective: To confirm the molecular weight, determine the elemental formula via accurate mass, and verify the presence of chlorine through its isotopic pattern. ESI is chosen for its ability to analyze polar compounds with minimal fragmentation.[6][16]

Methodology:

  • Sample Preparation: Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like acetonitrile or methanol. Further dilute this solution to ~1-10 µg/mL using a 50:50 mixture of acetonitrile and water, often with 0.1% formic acid to promote protonation ([M+H]⁺).[7]

  • Instrumentation & Parameters:

    • Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an HPLC system.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[6]

    • Mass Range: Scan a range appropriate for the expected molecular ion (e.g., m/z 50-500).

    • LC Method (Optional but Recommended): A short C18 column can be used with a simple water/acetonitrile gradient to ensure the sample is clean before entering the mass spectrometer.[7]

  • Data Acquisition: Inject the sample into the LC-MS system. Acquire data in full scan mode.

  • Analysis:

    • Extract the mass spectrum from the chromatographic peak corresponding to the compound.

    • Identify the protonated molecular ion, [M+H]⁺.

    • Critically, examine the region for the M+ and M+2 peaks. Confirm their mass difference is ~2 Da and their intensity ratio is approximately 3:1.[4][5]

    • If using a high-resolution instrument, the measured accurate mass should be within 5 ppm of the calculated theoretical mass for the elemental formula C₁₀H₉ClN₃O⁺.

Conclusion

The structural elucidation of 3-((2-chloropyrimidin-4-yl)oxy)aniline is a systematic process that relies on the synergistic application of NMR, IR, and MS. By first predicting the spectroscopic fingerprint from the known structure, a researcher is well-equipped to interpret the experimental data efficiently and with a high degree of confidence. The protocols outlined herein provide a robust, self-validating framework. The ¹H and ¹³C NMR data will confirm the precise arrangement of the carbon-hydrogen skeleton, the IR spectrum will verify the presence of key functional groups (amine, ether, C-Cl), and high-resolution mass spectrometry will confirm the molecular weight and elemental formula, with the characteristic 3:1 isotopic pattern providing unequivocal evidence of a single chlorine atom. Adherence to this comprehensive analytical strategy ensures the generation of a complete, accurate, and defensible data package essential for any drug development program.

References

  • Title: Mass Spectra - The M+2 Peak Source: Chemguide URL: [Link]

  • Title: How to Get a Good 1H NMR Spectrum Source: University of Rochester, Department of Chemistry URL: [Link]

  • Title: Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles Source: Specac Ltd URL: [Link]

  • Title: Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications Source: The National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: The 1H-NMR experiment Source: Chemistry LibreTexts URL: [Link]

  • Title: How to Predict NMR in ChemDraw Source: YouTube (DB Infotech Channel) URL: [Link]

  • Title: 10 Tips for Electrospray Ionisation LC-MS Source: Element Lab Solutions URL: [Link]

  • Title: ATR-FTIR Spectroscopy Basics Source: Mettler Toledo URL: [Link]

  • Title: Isotopes in Mass Spectrometry Source: Chemistry Steps URL: [Link]

  • Title: NMR Sample Preparation Source: Iowa State University, Chemical Instrumentation Facility URL: [Link]

  • Title: Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds Source: ACS Publications - Analytical Chemistry URL: [Link]

  • Title: Chloro pattern in Mass Spectrometry Source: YouTube (Dr. Shailendra Kumar Singh) URL: [Link]

  • Title: Attenuated Total Reflectance (ATR) Source: Bruker URL: [Link]

  • Title: Isotope Abundance Source: Chemistry LibreTexts URL: [Link]

  • Title: NMR Sample Preparation Source: Western University, Department of Chemistry URL: [Link]

  • Title: Quantitative analysis using ATR-FTIR Spectroscopy Source: Agilent URL: [Link]

  • Title: Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication Source: ACD/Labs URL: [Link]

  • Title: Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag Source: The National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications Source: Clinical Biochemist Reviews URL: [Link]

  • Title: ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy Source: YouTube (Bruker) URL: [Link]

  • Title: Characteristic fragmentation patterns of the trimethylsilyl and trimethylsilyl-oxime derivatives of various saccharides as obtained by gas chromatography coupled to ion-trap mass spectrometry Source: ResearchGate URL: [Link]

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Foundational

A Senior Application Scientist's Guide to the Solubility Profiling of 3-((2-Chloropyrimidin-4-yl)oxy)aniline

Foreword: The Imperative of Solubility in Modern Drug Discovery In the landscape of contemporary drug discovery, the adage "a drug must be in solution to be active" has never been more salient. The physicochemical proper...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Solubility in Modern Drug Discovery

In the landscape of contemporary drug discovery, the adage "a drug must be in solution to be active" has never been more salient. The physicochemical properties of a novel chemical entity are the bedrock upon which its entire development trajectory is built. Among these, solubility stands as a paramount gatekeeper, dictating a compound's potential for absorption, distribution, and ultimate bioavailability. Poor solubility can cast a long shadow, leading to misleading in-vitro assay results, challenging formulation development, and, ultimately, costly late-stage failures.[1][2]

This guide is dedicated to 3-((2-chloropyrimidin-4-yl)oxy)aniline, a compound of interest for its potential as a synthetic intermediate in medicinal chemistry. Given its structural motifs—a heterocyclic pyrimidine ring, a halogen substituent, and an ionizable aniline group—a comprehensive understanding of its solubility profile is not merely advantageous; it is a prerequisite for its rational progression in any discovery pipeline.[3][4]

As a senior application scientist, my objective is not to simply present data, but to provide a robust framework for its acquisition and interpretation. This document will detail the underlying principles and provide actionable, field-proven protocols for the thorough characterization of this compound's solubility. We will explore both thermodynamic and kinetic solubility, delve into the critical influence of pH, and establish the analytical methodologies required for precise quantification. The causality behind each experimental choice will be elucidated, ensuring a self-validating and scientifically rigorous approach.

Structural Deconstruction and Solubility Prediction

Before embarking on experimental determination, a structural analysis of 3-((2-chloropyrimidin-4-yl)oxy)aniline offers valuable predictive insights into its solubility behavior.

  • The Aniline Moiety: The primary amine (-NH₂) on the aniline ring is a weak base.[5] This is the most critical feature influencing aqueous solubility. In acidic conditions, this group will become protonated to form an anilinium cation (C₆H₅NH₃⁺), which is significantly more polar and, therefore, more water-soluble.[6] Conversely, in neutral to basic conditions, the compound will exist in its less soluble, neutral form. The pKa of the conjugate acid of aniline is approximately 4.6, and while substituents will alter this value, we can anticipate a dramatic increase in solubility at pH values below this approximate threshold.[5][7]

  • The Pyrimidine and Aromatic Systems: The core structure contains two aromatic rings: a benzene ring and a pyrimidine ring. These nonpolar, hydrophobic structures will inherently limit aqueous solubility.[6] However, the nitrogen atoms within the pyrimidine ring can act as hydrogen bond acceptors, potentially mitigating this effect to a small degree.

  • The Chloro and Ether Groups: The chlorine atom is an electron-withdrawing group that slightly increases the hydrophobicity of the molecule. The ether linkage (-O-) can act as a hydrogen bond acceptor, which may offer a minor contribution to solubility in protic solvents.[8]

Predicted Solubility Profile: Based on this analysis, we can hypothesize the following:

  • Aqueous Solubility: Low intrinsic solubility in neutral water due to the hydrophobic aromatic core. Solubility will be highly pH-dependent, increasing significantly in acidic media (pH < 5).[9]

  • Organic Solvent Solubility: Good solubility is expected in a range of organic solvents.[8] Polar protic solvents (e.g., ethanol, methanol) should be effective due to hydrogen bonding potential with the amine and ether groups.[8] Polar aprotic solvents (e.g., DMSO, DMF) will also likely be excellent solvents. Solubility in nonpolar solvents (e.g., hexane) is expected to be limited.

Experimental Determination of Solubility: Protocols and Rationale

A multi-faceted experimental approach is necessary to build a complete solubility profile. We will focus on two key types of solubility: thermodynamic and kinetic.

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility is the "gold standard," representing the true equilibrium concentration of a compound in a saturated solution.[1] It is a critical parameter for pre-formulation and late-stage development. The shake-flask method is the most reliable technique for this determination.[10][11]

Principle: An excess of the solid compound is agitated in a specific buffer for a prolonged period until equilibrium is reached between the dissolved and undissolved states.[10] The resulting saturated solution is then filtered, and the concentration of the dissolved compound is quantified.

Experimental Workflow:

G cluster_prep Preparation cluster_equil Equilibration cluster_proc Processing cluster_quant Quantification prep1 Weigh excess solid compound into multiple vials prep2 Add series of aqueous buffers (e.g., pH 2.0, 4.0, 6.8, 7.4, 9.0) prep1->prep2 prep3 Measure initial pH of slurry prep2->prep3 equil1 Seal vials and place in thermostatically controlled shaker (e.g., 25°C or 37°C) prep3->equil1 Start Equilibration equil2 Agitate for 24-48 hours equil1->equil2 equil3 Periodically check for solid to ensure excess remains equil2->equil3 proc1 Allow vials to settle equil3->proc1 Equilibrium Reached proc2 Filter supernatant using 0.45 µm syringe filter proc1->proc2 proc3 Measure final pH of filtrate proc2->proc3 quant1 Dilute filtrate with appropriate mobile phase proc3->quant1 Prepare for Analysis quant2 Analyze by validated HPLC-UV method quant1->quant2 quant3 Calculate concentration against a standard curve quant2->quant3

Caption: Workflow for Thermodynamic Solubility Determination.

Causality and Self-Validation:

  • Why excess solid? To ensure that the solution is truly saturated. The presence of undissolved material at the end of the experiment is a critical validation checkpoint.[10]

  • Why 24-48 hours? This duration is typically sufficient for most compounds to reach equilibrium. To validate, one can take samples at multiple time points (e.g., 24, 48, and 72 hours); consistent concentration values indicate that equilibrium has been achieved.[10][12]

  • Why measure final pH? The pH of the buffer can be altered by the dissolution of an acidic or basic compound. The final measured pH is the true pH at which the solubility was determined and is essential for accurate data interpretation.[10][13]

  • Why filtration? To remove all undissolved solid particles, which would otherwise lead to a gross overestimation of solubility.

Kinetic Solubility

Kinetic solubility is a high-throughput measurement that reflects how readily a compound precipitates when an aqueous buffer is added to a concentrated stock solution (typically in DMSO).[14] While it can overestimate thermodynamic solubility, it is invaluable in early discovery for rapidly flagging compounds with potential solubility liabilities.[2][14]

Principle: A small volume of a high-concentration DMSO stock of the compound is added to a series of aqueous buffers in a microplate. The formation of precipitate (insolubility) is detected by the scattering of light, a technique known as nephelometry.[15]

Experimental Workflow:

G cluster_prep Preparation cluster_addition Compound Addition cluster_incubation Incubation & Measurement cluster_analysis Data Analysis prep1 Prepare high-concentration stock solution in DMSO (e.g., 10-20 mM) prep2 Dispense aqueous buffers (e.g., pH 7.4 PBS) into a 96-well plate prep1->prep2 add1 Add small aliquots of DMSO stock to the buffer-filled wells (e.g., 1-2 µL into 100 µL) prep2->add1 Start Assay add2 Mix briefly add1->add2 inc1 Incubate at room temperature (e.g., 1-2 hours) add2->inc1 inc2 Measure turbidity using a microplate nephelometer inc1->inc2 an1 Compare light scattering signal to positive/negative controls inc2->an1 an2 Determine concentration at which precipitation occurs an1->an2

Caption: Workflow for Kinetic Solubility by Nephelometry.

Causality and Self-Validation:

  • Why start from DMSO? This mimics the process used in many high-throughput biological screens, where compounds are stored in DMSO.[16] This makes the data directly relevant to identifying false negatives/positives in those assays.

  • Why nephelometry? It is a rapid, non-destructive, and highly sensitive method for detecting particulate matter, making it ideal for a high-throughput microplate format.[15]

  • Why a short incubation? The goal is to measure the solubility of the form that precipitates most rapidly, not to wait for the system to equilibrate to its most stable (and often less soluble) crystalline form.[14][17]

Analytical Quantification

Accurate and precise quantification is the cornerstone of any solubility study. For aromatic amines like 3-((2-chloropyrimidin-4-yl)oxy)aniline, High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the method of choice.[1][18]

Protocol 3.1: HPLC-UV Method Development

  • Column Selection: A C18 reversed-phase column is a standard and appropriate starting point.

  • Mobile Phase: A gradient of acetonitrile (or methanol) and water, with an acidic modifier like 0.1% formic acid or trifluoroacetic acid, is recommended. The acid serves two purposes: it ensures the aniline nitrogen is protonated, leading to sharper chromatographic peaks, and it helps to maintain solubility in the mobile phase.

  • Detection: The compound's aromatic rings will provide strong UV absorbance. A full UV scan should be performed to identify the wavelength of maximum absorbance (λ-max) for optimal sensitivity. A photodiode array (PDA) detector is ideal for this and for assessing peak purity.[1]

  • Calibration: A standard curve must be generated using serial dilutions of the compound in the mobile phase. The curve must demonstrate linearity (R² > 0.99) over the expected concentration range of the solubility samples.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, structured tables for easy comparison.

Table 1: Thermodynamic Solubility of 3-((2-chloropyrimidin-4-yl)oxy)aniline at 25°C

Buffer SystemFinal pHSolubility (µg/mL)Solubility (µM)
0.1 M HCl2.1 ± 0.1Expected HighExpected High
50 mM Citrate4.2 ± 0.1Expected ModerateExpected Moderate
50 mM Phosphate6.8 ± 0.1Expected LowExpected Low
50 mM Phosphate7.4 ± 0.1Expected LowExpected Low
50 mM Borate9.0 ± 0.1Expected LowExpected Low

Table 2: Kinetic Solubility in Phosphate Buffered Saline (PBS)

ParameterResult
BufferPBS, pH 7.4
MethodNephelometry
Kinetic SolubilityExpected Value (µM)

Interpretation of the pH-Solubility Profile: A graph plotting log(Solubility) versus pH is highly informative. For a weak base like this compound, the profile is expected to be flat at low pH (where the soluble salt form dominates) and then decrease sharply as the pH increases above the pKa, transitioning to the flat, low solubility of the neutral form.[9][19] Deviations from this idealized Henderson-Hasselbalch behavior can suggest phenomena like the formation of a less soluble salt form or self-aggregation.[20]

Conclusion and Implications for Drug Development

A thorough solubility profile, as outlined in this guide, provides the critical data needed to make informed decisions. If 3-((2-chloropyrimidin-4-yl)oxy)aniline demonstrates low aqueous solubility at physiological pH (e.g., <10 µM), it may present significant challenges for oral absorption. This would trigger further investigation into formulation strategies such as salt formation, co-crystals, or amorphous solid dispersions to enhance its dissolution and bioavailability. The data generated from these protocols provides the foundational knowledge required to navigate these challenges, ensuring that this promising intermediate can be advanced with a clear understanding of its physicochemical properties and a rational strategy for its successful development.

References

  • Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry.

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  • Aniline And Its Deriv
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  • PubMed. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS).

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Exploratory

The Emergence of a Privileged Scaffold: A Technical Guide to 3-((2-Chloropyrimidin-4-yl)oxy)aniline in Kinase Inhibitor Synthesis

Introduction: The Anilinopyrimidine Core in Modern Oncology In the landscape of targeted cancer therapy, the inhibition of protein kinases has emerged as a cornerstone of precision medicine. These enzymes, which regulate...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Anilinopyrimidine Core in Modern Oncology

In the landscape of targeted cancer therapy, the inhibition of protein kinases has emerged as a cornerstone of precision medicine. These enzymes, which regulate a vast array of cellular processes, are frequently dysregulated in cancer, making them prime therapeutic targets. The development of small molecule kinase inhibitors has revolutionized treatment for various malignancies, and among the most successful pharmacophores is the anilinopyrimidine scaffold. This guide provides an in-depth technical overview of a key intermediate, 3-((2-Chloropyrimidin-4-yl)oxy)aniline , detailing its history, synthesis, and critical role in the construction of potent kinase inhibitors. This document is intended for researchers, medicinal chemists, and professionals in drug development who seek a deeper understanding of the chemistry and strategic importance of this versatile building block.

Discovery and History: A Tale of Rational Drug Design

The story of 3-((2-Chloropyrimidin-4-yl)oxy)aniline is intrinsically linked to the broader history of kinase inhibitors. The journey began with the identification of protein kinases as key drivers of oncogenesis, which spurred the search for compounds that could modulate their activity.

The breakthrough of Imatinib in 2001, the first rationally designed kinase inhibitor, validated this approach and highlighted the potential of the 2-aminopyrimidine scaffold as a privileged structure for ATP-competitive inhibition.[1][2] The development of Imatinib began with the screening of compounds against protein kinase C (PKC), leading to the identification of an aminopyrimidine core.[1] This initial scaffold was then optimized for activity against the Bcr-Abl kinase, the causative agent of chronic myelogenous leukemia (CML).[1]

Subsequent research expanded on this theme, exploring modifications of the pyrimidine core to achieve greater potency and selectivity against a range of kinase targets. The anilinopyrimidine motif, where an aniline ring is connected to the pyrimidine core, proved to be particularly fruitful. This structure effectively mimics the adenine portion of ATP, allowing it to bind to the kinase ATP-binding site.

The introduction of an ether linkage between the pyrimidine and a substituted aniline, as seen in 3-((2-Chloropyrimidin-4-yl)oxy)aniline, offered medicinal chemists a modular approach to inhibitor design. This design allows for the exploration of a wide range of substituents on the aniline ring to fine-tune the inhibitor's potency, selectivity, and pharmacokinetic properties. The chloro-substituent on the pyrimidine ring serves as a crucial reactive handle for subsequent coupling reactions, further enhancing the modularity of this synthetic approach. While the precise first synthesis of 3-((2-Chloropyrimidin-4-yl)oxy)aniline is not documented as a landmark discovery in itself, its emergence is a direct consequence of the extensive structure-activity relationship (SAR) studies that followed the success of early anilinopyrimidine-based kinase inhibitors.

Chemical Properties and Synthesis

The strategic utility of 3-((2-Chloropyrimidin-4-yl)oxy)aniline lies in its chemical architecture. The molecule is comprised of a nucleophilic aniline moiety and an electrophilic 2-chloropyrimidine ring connected by an ether linkage. This arrangement allows for sequential, regioselective reactions, making it an ideal intermediate for building complex drug molecules.

PropertyValueSource
Molecular Formula C₁₀H₈ClN₃O-
Molecular Weight 221.64 g/mol [3]
Appearance Expected to be a solidGeneral knowledge
Solubility Soluble in organic solvents such as DMF, DMSOGeneral knowledge
CAS Number Not definitively assigned[3]
Synthetic Pathway: A Nucleophilic Aromatic Substitution Approach

The most common and logical route to 3-((2-Chloropyrimidin-4-yl)oxy)aniline is via a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of 3-aminophenol with 2,4-dichloropyrimidine. The greater reactivity of the chlorine atom at the 4-position of the pyrimidine ring compared to the 2-position allows for a regioselective reaction.

G cluster_reactants Reactants cluster_product Product R1 3-Aminophenol P1 3-((2-Chloropyrimidin-4-yl)oxy)aniline R1->P1 + R2 Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat R2 2,4-Dichloropyrimidine

Caption: Synthetic route to 3-((2-Chloropyrimidin-4-yl)oxy)aniline.

Experimental Protocol: Synthesis of 3-((2-Chloropyrimidin-4-yl)oxy)aniline

The following protocol is a representative procedure based on established methods for similar nucleophilic aromatic substitution reactions involving dichloropyrimidines.

Materials:

  • 3-Aminophenol

  • 2,4-Dichloropyrimidine

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3-aminophenol (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of 2,4-dichloropyrimidine (1.0 eq) in DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-((2-Chloropyrimidin-4-yl)oxy)aniline.

Self-Validation: The identity and purity of the product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectroscopic data should be consistent with the structure of 3-((2-Chloropyrimidin-4-yl)oxy)aniline.

Application in Kinase Inhibitor Synthesis

The true value of 3-((2-Chloropyrimidin-4-yl)oxy)aniline is realized in its role as a versatile intermediate for the synthesis of anilinopyrimidine-based kinase inhibitors. The remaining chloro-substituent at the 2-position of the pyrimidine ring is a key functional group for introducing further diversity into the molecule, typically through another nucleophilic aromatic substitution or a cross-coupling reaction.

G cluster_intermediate Key Intermediate cluster_reagents Coupling Partner cluster_product Final Product I1 3-((2-Chloropyrimidin-4-yl)oxy)aniline P1 Anilinopyrimidine Kinase Inhibitor I1->P1 + R1 Catalyst/Base Solvent Heat R1 Amine (R-NH₂) or Boronic Acid (R-B(OH)₂)

Caption: General workflow for kinase inhibitor synthesis.

This two-step synthetic strategy allows for the rapid generation of libraries of analogues for SAR studies. The aniline portion of the molecule can be readily modified to interact with specific residues in the kinase active site, thereby influencing the inhibitor's potency and selectivity. This modularity is a key reason why the anilinopyrimidine scaffold has become so prevalent in kinase inhibitor drug discovery.[4][5]

Conclusion

3-((2-Chloropyrimidin-4-yl)oxy)aniline represents a cornerstone intermediate in the synthesis of a clinically important class of anticancer drugs. Its discovery and application are a testament to the power of rational drug design and the strategic importance of developing versatile chemical building blocks. While not a household name in itself, this molecule has played a silent yet critical role in the development of life-saving therapies. For medicinal chemists and drug development professionals, a thorough understanding of the synthesis and reactivity of this and similar intermediates is essential for the continued innovation of next-generation kinase inhibitors.

References

  • de L. Alex, T. A., & de C. dos Santos, F. (2021). 30 Years of Kinase Inhibitors: A Historical Overview and some Brazilian Contributions. Journal of the Brazilian Chemical Society, 32(9), 1747-1764.
  • Hargrave, K. D., et al. (1991). Novel, potent, non-nucleoside inhibitors of HIV-1 reverse transcriptase. 1. 5,6,7,8-Tetrahydro-5-imino-dipyrido[2,3-b:2',3'-e][4][6]diazepines. Journal of Medicinal Chemistry, 34(7), 2231-2241.

  • Zhan, Z., Ai, J., Liu, Q., Ji, Y., Chen, T., Xu, Y., Geng, M., & Duan, W. (2014). Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity. ACS Medicinal Chemistry Letters, 5(6), 673–678.
  • Moody, C. J., & Roffey, J. R. A. (2015). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines.
  • Celgene Corporation. (2022). U.S. Patent No. 11,401,257. U.S.
  • Zhan, Z., Ai, J., Liu, Q., Ji, Y., Chen, T., Xu, Y., Geng, M., & Duan, W. (2014). Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity. ACS Medicinal Chemistry Letters, 5(6), 673–678.
  • Moody, C. J., & Roffey, J. R. A. (2015). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines.
  • Roskoski, R., Jr. (2019). A historical overview of protein kinases and their targeted small molecule inhibitors. Pharmacological Research, 144, 1-23.
  • Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. (2025). Preprints.org.
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  • Zhan, Z., Ai, J., Liu, Q., Ji, Y., Chen, T., Xu, Y., Geng, M., & Duan, W. (2014). Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity. ACS Medicinal Chemistry Letters, 5(6), 673–678.
  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2018). PubMed.
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  • Tyrosine-kinase inhibitor. (2023). In Wikipedia.
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Foundational

A Technical Guide to Investigating the Biological Activity of 3-((2-Chloropyrimidin-4-yl)oxy)aniline

Executive Summary The confluence of the pyrimidine core, a privileged scaffold in medicinal chemistry, with an aniline moiety presents a compelling starting point for the exploration of novel therapeutic agents. This gui...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The confluence of the pyrimidine core, a privileged scaffold in medicinal chemistry, with an aniline moiety presents a compelling starting point for the exploration of novel therapeutic agents. This guide provides a comprehensive framework for the systematic evaluation of 3-((2-Chloropyrimidin-4-yl)oxy)aniline , a molecule rationally designed to exhibit significant biological activity. We will delve into its structural rationale, outline potential mechanisms of action with a primary focus on kinase inhibition, and provide detailed, field-proven experimental protocols for its synthesis and biological characterization. This document is structured to serve as a practical roadmap, from initial in vitro screening to preliminary in vivo efficacy studies, empowering research teams to unlock the therapeutic potential of this promising compound.

Introduction: The Scientific Rationale

The chemical architecture of 3-((2-Chloropyrimidin-4-yl)oxy)aniline is not arbitrary; it is a deliberate amalgamation of pharmacophores with a rich history in drug discovery. The pyrimidine ring is a cornerstone of life, forming the backbone of nucleobases in DNA and RNA, and is a recurring motif in numerous approved drugs.[1][2] Its derivatives are known to possess a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3]

The key features of the target molecule are:

  • The 2-Chloropyrimidine Core : The chlorine atom at the C2 position acts as a reactive handle, or a potential hydrogen bond acceptor, which is a critical feature for interacting with biological targets. This group is instrumental in the mechanism of many covalent and non-covalent inhibitors.

  • The Ether Linkage : The oxy-bridge provides rotational flexibility, allowing the aniline moiety to adopt various conformations within a target's binding site.

  • The Aniline Moiety : The aniline ring provides a scaffold for potential modifications to modulate potency, selectivity, and pharmacokinetic properties. The amino group can serve as a key interaction point or be used for further chemical elaboration.

Given these structural alerts, a primary hypothesis is that 3-((2-Chloropyrimidin-4-yl)oxy)aniline functions as a competitive inhibitor of protein kinases, a class of enzymes frequently dysregulated in cancer and other diseases.[4]

Postulated Mechanism of Action: Kinase Inhibition

Protein kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to substrate proteins, thereby regulating a multitude of cellular processes.[5] Their aberrant activity is a hallmark of many cancers. The ATP-binding site of kinases presents a druggable pocket, and many successful cancer therapies are ATP-competitive kinase inhibitors.[4]

The 2-aminopyrimidine scaffold is a classic "hinge-binding" motif. The nitrogen atoms of the pyrimidine ring are perfectly positioned to form hydrogen bonds with the backbone amide and carbonyl groups of the "hinge region" that connects the N- and C-lobes of the kinase domain.[4] We hypothesize that 3-((2-Chloropyrimidin-4-yl)oxy)aniline will adopt a similar binding mode.

G cluster_kinase Kinase ATP-Binding Site hinge Hinge Region c_lobe C-Lobe hinge->c_lobe n_lobe N-Lobe n_lobe->hinge atp_pocket ATP Pocket substrate Substrate Protein atp_pocket->substrate Phosphorylates inhibitor 3-((2-Chloropyrimidin-4-yl)oxy)aniline inhibitor->atp_pocket Competitively Binds atp ATP atp->atp_pocket Binds product Phosphorylated Product substrate->product

Caption: Competitive inhibition of a kinase by the candidate molecule.

This binding event prevents ATP from accessing its binding site, thereby inhibiting the phosphorylation of downstream substrates and disrupting the signaling cascade that promotes pathological cell behavior, such as uncontrolled proliferation.

Experimental Validation Workflow

A multi-stage approach is required to rigorously evaluate the biological activity of 3-((2-Chloropyrimidin-4-yl)oxy)aniline. The workflow progresses from broad, high-throughput in vitro screens to more complex and physiologically relevant in vivo models.

G start Synthesis & Purification of Compound kinase_screen Broad Kinase Panel Screen (e.g., ADP-Glo) start->kinase_screen Initial Screen ic50_det IC50 Determination for 'Hit' Kinases kinase_screen->ic50_det Identify Hits cell_screen Cancer Cell Line Panel Cytotoxicity Screen (MTT Assay) ic50_det->cell_screen Inform Cell Line Selection ic50_cell IC50 Determination in Sensitive Cell Lines cell_screen->ic50_cell Identify Sensitive Lines in_vivo In Vivo Efficacy Study (Xenograft Model) ic50_cell->in_vivo Validate in Organism end Lead Optimization in_vivo->end

Caption: High-level experimental workflow for compound evaluation.
Synthesis of 3-((2-Chloropyrimidin-4-yl)oxy)aniline

A plausible and efficient synthetic route involves a nucleophilic aromatic substitution (SNAr) reaction.

  • Reaction : 2,4-dichloropyrimidine is reacted with 3-aminophenol. The hydroxyl group of 3-aminophenol is a more potent nucleophile than the aniline nitrogen under basic conditions, leading to regioselective substitution at the more reactive C4 position of the pyrimidine ring.

  • Rationale : This one-pot reaction is often high-yielding and allows for straightforward purification.[6] The choice of base (e.g., NaH or K2CO3) and solvent (e.g., DMF or DMSO) is critical for optimizing yield and minimizing side products.

Protocol:

  • To a solution of 3-aminophenol (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 2,4-dichloropyrimidine (1.05 eq) in DMF dropwise.

  • Heat the reaction mixture to 60-70 °C and monitor by TLC or LC-MS until the starting material is consumed.[7]

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3-((2-Chloropyrimidin-4-yl)oxy)aniline.

In Vitro Evaluation: Target Engagement and Cellular Effects

The initial step is to screen the compound against a broad panel of protein kinases to identify potential targets and assess selectivity. A luminescence-based assay that measures ATP consumption (or ADP production) is a robust, high-throughput method.[5][8]

Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™) [8]

  • Reagent Preparation : Prepare kinase assay buffer, kinase/substrate solution, and serial dilutions of the test compound. A known kinase inhibitor (e.g., Staurosporine) should be used as a positive control.

  • Reaction Setup : In a 384-well plate, add 2.5 µL of the test compound or control to each well.

  • Kinase Reaction Initiation : Add 2.5 µL of the kinase/substrate/ATP mixture to each well. Incubate at 30°C for 60 minutes.

  • Reaction Termination : Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation : Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition : Measure luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.

  • Data Analysis : Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Table 1: Hypothetical Kinase Inhibition Profile

Kinase Target IC50 (nM) for 3-((2-Chloropyrimidin-4-yl)oxy)aniline IC50 (nM) for Staurosporine (Control)
EGFR 25 5
VEGFR2 15 2
CDK2 450 10
SRC >10,000 20

| ABL1 | 850 | 15 |

To determine if kinase inhibition translates to a cellular effect, the compound's ability to reduce the viability of cancer cell lines is assessed. The MTT assay is a standard colorimetric method for this purpose.[9] It measures the metabolic activity of cells, which generally correlates with cell viability.[10]

Protocol: MTT Cell Viability Assay [9][11]

  • Cell Plating : Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) into 96-well plates at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment : Treat the cells with serial dilutions of 3-((2-Chloropyrimidin-4-yl)oxy)aniline (e.g., from 0.01 µM to 100 µM). Include wells with vehicle (e.g., 0.1% DMSO) as a negative control and a known cytotoxic drug as a positive control. Incubate for 48-72 hours.

  • MTT Addition : Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[10]

  • Formazan Solubilization : Carefully remove the culture medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration and determine the IC50 value.

Table 2: Hypothetical Cytotoxicity Profile

Cell Line Cancer Type IC50 (µM)
A549 Non-Small Cell Lung Cancer 0.55
HCT116 Colon Cancer 1.20
MCF-7 Breast Cancer 0.85
K562 Leukemia 5.70

| MRC-5 | Normal Lung Fibroblast | >50 |

In Vivo Evaluation: Xenograft Tumor Models

Promising results from in vitro studies warrant progression to in vivo models to assess efficacy in a complex biological system. Cell line-derived xenograft (CDX) models, where human cancer cells are implanted into immunocompromised mice, are a standard for preclinical evaluation.[12][13] Patient-derived xenograft (PDX) models, which use tissue directly from a patient's tumor, offer higher fidelity but are more complex to establish.[14][15]

G start Select Immunocompromised Mice (e.g., NOD/SCID) implant Subcutaneous Implantation of Cancer Cells (e.g., A549) start->implant monitor Monitor Tumor Growth (Calipers) implant->monitor randomize Randomize Mice into Treatment Groups (Tumor Volume ~100-150 mm³) monitor->randomize treat Administer Compound (e.g., Oral Gavage, IP) and Vehicle Control Daily randomize->treat measure Measure Tumor Volume and Body Weight 2-3x/week treat->measure endpoint Study Endpoint (e.g., Tumor Volume >1500 mm³) measure->endpoint analysis Excise Tumors Analyze Data (T/C Ratio, Statistical Analysis) endpoint->analysis

Caption: Workflow for a cell line-derived xenograft (CDX) study.

Protocol: Cell Line-Derived Xenograft (CDX) Model [12]

  • Cell Preparation : Culture the selected cancer cell line (e.g., A549, based on in vitro sensitivity) and harvest cells during the logarithmic growth phase. Resuspend cells in a sterile, serum-free medium or PBS, often mixed with Matrigel to support tumor establishment.

  • Implantation : Subcutaneously inject approximately 1-10 million cells into the flank of immunocompromised mice (e.g., athymic nude or NOD/SCID mice).

  • Tumor Growth Monitoring : Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumors with digital calipers 2-3 times per week and calculate the volume (Volume = 0.5 x Length x Width²).

  • Randomization and Dosing : Once tumors reach the desired size, randomize animals into treatment and control groups. Administer 3-((2-Chloropyrimidin-4-yl)oxy)aniline via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at one or more dose levels. The control group receives the vehicle alone.

  • Efficacy Assessment : Continue to monitor tumor volume and animal body weight (as a measure of toxicity) throughout the study.

  • Endpoint and Analysis : The study concludes when tumors in the control group reach a predetermined endpoint size. Efficacy is often expressed as the T/C ratio (median tumor volume of the treated group / median tumor volume of the control group). Statistical analysis is performed to determine the significance of tumor growth inhibition.

Conclusion and Future Directions

This guide provides a foundational, step-by-step framework for the comprehensive biological evaluation of 3-((2-Chloropyrimidin-4-yl)oxy)aniline. The proposed workflow is designed to efficiently identify its primary molecular targets, confirm its activity at the cellular level, and provide a preliminary assessment of its therapeutic potential in a preclinical in vivo setting. Positive results from this cascade of experiments would establish this compound as a viable lead candidate, justifying further investigation into its mechanism of action, pharmacokinetic properties, and potential for lead optimization to develop a novel therapeutic agent.

References

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2023). ResearchGate. [Link]

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017). National Institutes of Health (NIH). [Link]

  • Assay Development for Protein Kinase Enzymes. (2012). National Institutes of Health (NIH). [Link]

  • Cell sensitivity assays: the MTT assay. (n.d.). PubMed. [Link]

  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. (2021). RSC Publishing. [Link]

  • Kinase assays. (2020). BMG LABTECH. [Link]

  • Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. (n.d.). MDPI. [Link]

  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024). National Institutes of Health (NIH). [Link]

  • Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. (n.d.). The Scientist. [Link]

  • Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. (2023). PubMed. [Link]

  • 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. (2023). Altogen Labs. [Link]

  • One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. (2015). ResearchGate. [Link]

  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Toxicity profiles of anti-cancer agents. The graphs show the Log IC50... (n.d.). ResearchGate. [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. (n.d.). ResearchGate. [Link]

  • N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. (n.d.). RSC Publishing. [Link]

  • Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. (2023). MDPI. [Link]

  • Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. (2021). Crown Bioscience. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

  • WO2021033172A1 - Process for the preparation of chlorantraniliprole. (n.d.).
  • Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. (2023). National Institutes of Health (NIH). [Link]

  • InhibiScreen Kinase Inhibitor Assay Technical Video. (2016). YouTube. [Link]

  • (PDF) Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. (2025). ResearchGate. [Link]

  • Unveiling the Antimycobacterial Potential of Novel 4-Alkoxyquinolines: Insights into Selectivity, Mechanism of Action, and In Vivo Exposure. (n.d.). PubMed Central. [Link]

  • In vivo Patient-Derived Xenograft (PDX) Models for Oncology Research Studies. (2020). YouTube. [Link]

  • CN105037172A - Preparation method of 2-(4'-chlorphenyl) aniline. (n.d.).
  • Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. (2026). PubMed. [Link]

  • Synthesis, Physicochemical Properties, and Biological Activities of 4-(S-Methyl-N-(2,2,2-Trifluoroacetyl)Sulfilimidoyl) Anthranilic Diamide. (n.d.). MDPI. [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Publishing. [Link]

  • 3-CHLORO-4-((PYRIDIN-3-YL)METHOXY)ANILINE. (n.d.). gsrs. [Link]

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Exploratory

An In-Depth Technical Guide to 3-((2-Chloropyrimidin-4-yl)oxy)aniline: A Pivotal Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of 3-((2-Chloropyrimidin-4-yl)oxy)aniline In the landscape of medicinal chemistry, the assembly of complex molecular...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3-((2-Chloropyrimidin-4-yl)oxy)aniline

In the landscape of medicinal chemistry, the assembly of complex molecular architectures with high precision and efficiency is paramount. 3-((2-Chloropyrimidin-4-yl)oxy)aniline has emerged as a valuable synthetic intermediate, primarily due to its bifunctional nature. The molecule incorporates a reactive 2-chloropyrimidine moiety, a well-established pharmacophore in many kinase inhibitors, and a nucleophilic aniline group, which serves as a handle for further molecular elaboration. This unique combination allows for a modular approach to the synthesis of a diverse range of pharmacologically active compounds. The strategic placement of the chloro and amino functionalities provides medicinal chemists with a versatile scaffold for structure-activity relationship (SAR) studies, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties of drug candidates.

Synthesis and Mechanistic Insights

The preparation of 3-((2-chloropyrimidin-4-yl)oxy)aniline is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The most common synthetic strategy involves a two-step sequence: a nucleophilic aromatic substitution (SNA_r_) reaction to form the ether linkage, followed by the reduction of a nitro group to the desired aniline.

Synthetic Pathway

The synthesis commences with the reaction of 3-nitrophenol with 2,4-dichloropyrimidine. The greater reactivity of the chlorine atom at the 4-position of the pyrimidine ring towards nucleophilic attack dictates the regioselectivity of this step. The subsequent reduction of the nitro group furnishes the target molecule.

Synthetic_Pathway 3-Nitrophenol 3-Nitrophenol Intermediate_1 4-((3-Nitrophenyl)oxy)-2-chloropyrimidine 3-Nitrophenol->Intermediate_1 Base (e.g., K2CO3) DMF, 80°C 2,4-Dichloropyrimidine 2,4-Dichloropyrimidine 2,4-Dichloropyrimidine->Intermediate_1 Final_Product 3-((2-Chloropyrimidin-4-yl)oxy)aniline Intermediate_1->Final_Product Reduction (e.g., Fe/NH4Cl) Ethanol/Water

Caption: Synthetic route to 3-((2-chloropyrimidin-4-yl)oxy)aniline.

Detailed Experimental Protocol: Synthesis of 3-((2-Chloropyrimidin-4-yl)oxy)aniline

This protocol is adapted from established procedures for similar nucleophilic aromatic substitution and nitro reduction reactions.[1]

Step 1: Synthesis of 4-((3-Nitrophenyl)oxy)-2-chloropyrimidine

  • To a stirred solution of 3-nitrophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.1 eq).

  • Stir the resulting suspension at room temperature for 30 minutes.

  • To this mixture, add a solution of 2,4-dichloropyrimidine (1.0 eq) in DMF dropwise over 15 minutes.

  • Heat the reaction mixture to 80°C and maintain for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to afford 4-((3-nitrophenyl)oxy)-2-chloropyrimidine as a solid.

Step 2: Synthesis of 3-((2-Chloropyrimidin-4-yl)oxy)aniline

  • Suspend the 4-((3-nitrophenyl)oxy)-2-chloropyrimidine (1.0 eq) in a mixture of ethanol and water.

  • To this suspension, add iron powder (3.0 eq) and ammonium chloride (1.5 eq).

  • Heat the mixture to reflux (approximately 80-90°C) and stir vigorously for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 3-((2-chloropyrimidin-4-yl)oxy)aniline.

Mechanistic Rationale

The key to the successful synthesis lies in the differential reactivity of the two chlorine atoms on the 2,4-dichloropyrimidine ring. The C4 position is more electron-deficient and thus more susceptible to nucleophilic attack by the phenoxide ion generated from 3-nitrophenol and potassium carbonate. The subsequent reduction of the nitro group is a standard transformation, with the iron/ammonium chloride system being a mild and efficient choice.

Physicochemical and Spectroscopic Characterization

While specific experimental data for 3-((2-chloropyrimidin-4-yl)oxy)aniline is not widely published, its properties can be reliably predicted based on closely related analogs.

PropertyValue
Molecular Formula C₁₀H₈ClN₃O
Molecular Weight 221.64 g/mol
Appearance Expected to be an off-white to pale yellow solid

Representative Spectroscopic Data of Analogous Compounds:

Spectroscopic TechniqueExpected Peaks/Signals for 3-((2-Chloropyrimidin-4-yl)oxy)aniline
¹H NMR Aromatic protons of the aniline and pyrimidine rings (δ 6.5-8.5 ppm), and the amine protons (a broad singlet).
¹³C NMR Aromatic carbons (δ 110-170 ppm).
Mass Spectrometry (ESI-MS) [M+H]⁺ at m/z 222.04
Infrared (IR) Spectroscopy N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-O-C stretching (around 1200-1250 cm⁻¹), and C-Cl stretching (around 600-800 cm⁻¹).

Application as a Versatile Synthetic Intermediate

The true value of 3-((2-chloropyrimidin-4-yl)oxy)aniline lies in its utility as a building block for more complex molecules, particularly in the realm of kinase inhibitor synthesis.[1]

Case Study: Synthesis of Mer/c-Met Dual Inhibitors

A recent study on the development of dual inhibitors for Mer and c-Met kinases showcases the application of a derivative of our title compound.[1] The 2-chloro atom on the pyrimidine ring serves as a crucial electrophilic site for a subsequent nucleophilic aromatic substitution reaction with a suitable amine-containing fragment.

Kinase_Inhibitor_Synthesis Intermediate 3-((2-Chloropyrimidin-4-yl)oxy)aniline Kinase_Inhibitor N-substituted-4-(3-aminophenoxy)pyrimidin-2-amine (Kinase Inhibitor Core) Intermediate->Kinase_Inhibitor Acid catalyst (e.g., p-TsOH) DMF, 90°C Amine_Fragment R-NH2 (e.g., another aniline derivative) Amine_Fragment->Kinase_Inhibitor

Caption: General scheme for the synthesis of kinase inhibitors.

Experimental Protocol: N-Arylation of 3-((2-Chloropyrimidin-4-yl)oxy)aniline

This generalized protocol is based on the synthesis of 2-substituted aniline pyrimidine derivatives.[1]

  • To a solution of 3-((2-chloropyrimidin-4-yl)oxy)aniline (1.0 eq) and the desired substituted aniline (1.2 eq) in anhydrous DMF, add p-toluenesulfonic acid (p-TsOH) (0.2 eq).

  • Heat the reaction mixture to 90°C under a nitrogen atmosphere and stir for 4-8 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Collect the precipitate by vacuum filtration, wash with water, and dry under vacuum.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-aryl-4-(3-aminophenoxy)pyrimidin-2-amine.

Rationale in Drug Design

The 2-aminopyrimidine scaffold is a well-known "hinge-binding" motif in many kinase inhibitors. The nitrogen atoms of the pyrimidine ring form crucial hydrogen bonds with the backbone of the kinase hinge region, effectively anchoring the inhibitor in the ATP-binding pocket. The aniline moiety provides a vector for introducing substituents that can interact with other regions of the active site, thereby enhancing potency and selectivity.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling 3-((2-chloropyrimidin-4-yl)oxy)aniline and its precursors.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust and vapors.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

3-((2-Chloropyrimidin-4-yl)oxy)aniline is a strategically important intermediate in medicinal chemistry, offering a reliable and versatile platform for the synthesis of a wide array of bioactive molecules. Its straightforward synthesis and the predictable reactivity of its functional groups make it an invaluable tool for drug discovery and development scientists. The ability to readily access the 2-aminopyrimidine core through this intermediate will undoubtedly continue to fuel the discovery of novel therapeutics for years to come.

References

  • Process for making 3-amino-2-chloro-4-methylpyridine.
  • Heterocyclic amine derivative and pharmaceutical composition comprising same. US Patent US-12227498-B2. ([Link])

  • One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. ResearchGate. ([Link])

  • Supplementary Data - The Royal Society of Chemistry. ([Link])

  • Crystalline forms of (s)-4-amino-n-(1-(4-chlorophenyl).
  • Substituted pyrazin-2-yl-sulphonamide-(3-pyridyl) compounds and uses thereof. US Patent US-6060475-A. ([Link])

  • Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. National Institutes of Health. ([Link])

  • 4-(2-Chloro-4-nitrophenoxy)-N-[2-(4,6-dimethoxypyrimidin-2-yloxy)benzyl]aniline. ResearchGate. ([Link])

  • Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. ([Link])

  • Supplementary Information. ([Link])

  • p-Chloroaniline - NIST WebBook. National Institute of Standards and Technology. ([Link])

  • EPA/NIH Mass Spectral Data Base. GovInfo. ([Link])

  • 4-[(4-methylpyrimidin-2-yl)oxy]aniline. PubChem. ([Link])

  • 4-[(4,6-dimethylpyrimidin-2-yl)oxy]aniline. PubChem. ([Link])

  • Preparation method of 2-(4'-chlorphenyl) aniline.

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-((2-Chloropyrimidin-4-yl)oxy)aniline from 3-aminophenol

An In-Depth Guide to the Synthesis of 3-((2-Chloropyrimidin-4-yl)oxy)aniline: A Key Intermediate in Drug Discovery This document provides a comprehensive technical guide for the synthesis of 3-((2-Chloropyrimidin-4-yl)ox...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of 3-((2-Chloropyrimidin-4-yl)oxy)aniline: A Key Intermediate in Drug Discovery

This document provides a comprehensive technical guide for the synthesis of 3-((2-Chloropyrimidin-4-yl)oxy)aniline from 3-aminophenol and 2,4-dichloropyrimidine. This synthesis is a critical step in the development of numerous pharmacologically active molecules, particularly kinase inhibitors. We will delve into the mechanistic underpinnings of the reaction, provide a detailed and validated experimental protocol, and offer insights into process optimization and safety.

Introduction and Strategic Importance

The pyrimidine ring is a foundational scaffold in medicinal chemistry, appearing in a significant percentage of small-molecule drugs.[1] Specifically, the 2,4-disubstituted pyrimidine motif is a privileged structure for targeting the ATP-binding site of protein kinases, enzymes often dysregulated in diseases like cancer. The title compound, 3-((2-Chloropyrimidin-4-yl)oxy)aniline, serves as a versatile intermediate. The aniline moiety provides a handle for further functionalization (e.g., amide bond formation), while the 2-chloro position on the pyrimidine ring allows for subsequent coupling reactions to build molecular complexity.

This guide focuses on a robust and regioselective approach to its synthesis via a Nucleophilic Aromatic Substitution (SNAr) reaction.

Mechanistic Rationale: The Basis for Regioselectivity

The core of this synthesis is the SNAr reaction between 3-aminophenol and 2,4-dichloropyrimidine. A fundamental challenge in reacting molecules with multiple reactive sites is achieving regioselectivity—directing the reaction to the desired position.

The SNAr Reaction and Regioselectivity at C4

Nucleophilic aromatic substitution reactions on 2,4-dichloropyrimidine overwhelmingly favor substitution at the C4 position over the C2 position.[1][2] This preference is not arbitrary; it is governed by the electronic structure of the pyrimidine ring.

  • Electronic Activation : The two nitrogen atoms in the pyrimidine ring are electron-withdrawing, which activates the chlorine-bearing carbons (C2 and C4) toward nucleophilic attack.

  • Stabilization of the Intermediate : The key to understanding the C4 selectivity lies in the stability of the transient Meisenheimer complex formed during the reaction. Nucleophilic attack at C4 allows the negative charge of the intermediate to be delocalized onto one of the ring nitrogens through a more stable para-quinoid-like resonance structure.[3] Attack at C2 results in a less stable ortho-quinoid structure. Quantum mechanics calculations also support this, showing that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at the C4 position, making it the more electrophilic site.[2]

Role of the Base

The hydroxyl group of 3-aminophenol is a modest nucleophile. To enhance its reactivity, a base (e.g., potassium carbonate, sodium hydride) is employed. The base deprotonates the phenolic hydroxyl group, forming the much more potent nucleophile, the phenoxide anion. This anion readily attacks the electron-deficient C4 position of the 2,4-dichloropyrimidine.

Experimental Design and Protocols

This section provides a detailed, step-by-step protocol for the synthesis, work-up, and purification of 3-((2-Chloropyrimidin-4-yl)oxy)aniline.

Materials and Reagents
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Role
2,4-Dichloropyrimidine3934-20-1C₄H₂Cl₂N₂148.98Electrophile
3-Aminophenol591-27-5C₆H₇NO109.13Nucleophile
Potassium Carbonate (K₂CO₃)584-08-7K₂CO₃138.21Base
N,N-Dimethylformamide (DMF)68-12-2C₃H₇NO73.09Solvent
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11Extraction Solvent
Brine (Saturated NaCl)7647-14-5NaCl58.44Aqueous Wash
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04Drying Agent
Recommended Equipment
  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Thermometer

  • Condenser

  • Nitrogen/Argon inlet

  • Separatory funnel

  • Rotary evaporator

  • Glassware for filtration

  • Silica gel for column chromatography

Synthesis Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Isolation cluster_purification Purification & Analysis setup1 Charge flask with 3-aminophenol, K₂CO₃, and DMF setup2 Inert atmosphere (N₂/Ar) setup1->setup2 setup3 Heat mixture to 80-90 °C setup2->setup3 react1 Dissolve 2,4-dichloropyrimidine in DMF react2 Add pyrimidine solution dropwise to the heated mixture setup3->react2 react1->react2 react3 Maintain at 80-90 °C for 4-6 hours react2->react3 react4 Monitor reaction by TLC react3->react4 workup1 Cool to room temperature react4->workup1 workup2 Pour into ice-water workup1->workup2 workup3 Extract with Ethyl Acetate (3x) workup2->workup3 workup4 Wash organic layer with brine workup3->workup4 workup5 Dry over Na₂SO₄ workup4->workup5 workup6 Concentrate via rotary evaporation workup5->workup6 purify1 Purify crude solid via column chromatography workup6->purify1 purify2 Characterize product (NMR, MS, HPLC) purify1->purify2

Sources

Application

Application Notes and Protocols for the Synthesis of 3-((2-Chloropyrimidin-4-yl)oxy)aniline via Ullmann Condensation

Introduction: The Strategic Importance of Diaryl Ethers in Medicinal Chemistry The diaryl ether motif, characterized by an oxygen atom bridging two aromatic rings, is a cornerstone in modern drug discovery. This structur...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Diaryl Ethers in Medicinal Chemistry

The diaryl ether motif, characterized by an oxygen atom bridging two aromatic rings, is a cornerstone in modern drug discovery. This structural unit is present in a multitude of biologically active molecules and approved pharmaceuticals, valued for its ability to impart conformational rigidity and favorable metabolic stability. The synthesis of 3-((2-chloropyrimidin-4-yl)oxy)aniline, a key intermediate for various kinase inhibitors, presents a classic challenge in organic synthesis: the selective formation of a C(aryl)-O bond. This guide provides an in-depth analysis and detailed protocols for achieving this synthesis, with a focus on the robust and versatile Ullmann condensation. We will explore the mechanistic underpinnings of this reaction, provide a field-proven experimental protocol, and discuss critical parameters for success.

Synthetic Strategy: Navigating C-O Bond Formation

The formation of the target molecule requires the coupling of 3-aminophenol and 2,4-dichloropyrimidine. The primary challenge lies in achieving selective O-arylation of the aminophenol, as the amino group also presents a nucleophilic site for N-arylation. Furthermore, the dichloropyrimidine substrate offers two potential sites for nucleophilic attack. Fortunately, the chlorine atom at the 4-position of the pyrimidine ring is significantly more activated towards nucleophilic aromatic substitution (SNAr) than the chlorine at the 2-position.[1][2]

Two principal strategies can be considered for this transformation:

  • Nucleophilic Aromatic Substitution (SNAr): A direct reaction between the phenoxide of 3-aminophenol and 2,4-dichloropyrimidine. This approach relies on the inherent reactivity of the C4-Cl bond and is often performed under basic conditions at elevated temperatures. While straightforward, it may require harsh conditions and can be prone to side reactions.

  • Copper-Catalyzed Ullmann Condensation: A more modern and often milder approach that utilizes a copper catalyst to facilitate the C-O bond formation.[3] The Ullmann reaction has undergone significant evolution from its initial discovery, with the introduction of ligands dramatically improving its scope, efficiency, and reaction conditions.[4] For the selective O-arylation of aminophenols, the use of a copper(I) catalyst in conjunction with a carefully chosen ligand, such as picolinic acid, has proven to be highly effective in promoting the desired C-O coupling while minimizing N-arylation.[5][6]

This guide will focus on a protocol inspired by modern Ullmann-type reactions, which often provide higher yields and better selectivity under more controlled conditions.

Reaction Mechanism: The Role of Copper in C-O Coupling

The Ullmann condensation for C-O bond formation is a copper-catalyzed nucleophilic aromatic substitution.[6] While the precise mechanism has been a subject of extensive study, a generally accepted catalytic cycle involves copper(I) and copper(III) intermediates.[1][7]

The key steps are as follows:

  • Formation of the Copper Alkoxide: The reaction is initiated by the coordination of the deprotonated phenol (phenoxide) to the copper(I) catalyst.

  • Oxidative Addition: The aryl halide (2,4-dichloropyrimidine) undergoes oxidative addition to the copper(I) phenoxide complex, forming a transient copper(III) intermediate. This is often the rate-determining step of the reaction.[1]

  • Reductive Elimination: The copper(III) intermediate then undergoes reductive elimination to form the desired diaryl ether product and regenerate the active copper(I) catalyst, thus completing the catalytic cycle.

The use of ligands, such as picolinic acid, is crucial as they stabilize the copper catalyst, increase its solubility, and facilitate the key steps of oxidative addition and reductive elimination, often allowing the reaction to proceed at lower temperatures and with greater efficiency.[4]

Experimental Protocol: Synthesis of 3-((2-Chloropyrimidin-4-yl)oxy)aniline

This protocol is adapted from established procedures for the O-arylation of substituted phenols with 2,4-dichloropyrimidine and the selective O-arylation of 3-aminophenol.[5][6]

Materials and Reagents
ReagentMolar Mass ( g/mol )PuritySupplier
3-Aminophenol109.13≥98%Sigma-Aldrich
2,4-Dichloropyrimidine148.98≥98%Sigma-Aldrich
Copper(I) Iodide (CuI)190.45≥98%Sigma-Aldrich
Picolinic Acid123.11≥99%Sigma-Aldrich
Potassium Carbonate (K₂CO₃)138.21≥99%Sigma-Aldrich
N,N-Dimethylformamide (DMF)73.09Anhydrous, ≥99.8%Sigma-Aldrich
Ethyl Acetate (EtOAc)88.11ACS GradeFisher Scientific
Brine (Saturated NaCl solution)--In-house preparation
Anhydrous Sodium Sulfate (Na₂SO₄)142.04GranularFisher Scientific
Equipment
  • Round-bottom flask (50 mL or appropriate size)

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Inert gas (Nitrogen or Argon) supply with manifold

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Glassware for workup and purification

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash chromatography system

Detailed Step-by-Step Methodology
  • Reaction Setup:

    • To a 50 mL oven-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add 3-aminophenol (1.00 g, 9.16 mmol, 1.0 equiv), copper(I) iodide (87 mg, 0.46 mmol, 0.05 equiv), and picolinic acid (113 mg, 0.92 mmol, 0.10 equiv).

    • Add anhydrous potassium carbonate (2.53 g, 18.3 mmol, 2.0 equiv).

    • Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times.

  • Addition of Reagents:

    • Through the septum, add anhydrous N,N-dimethylformamide (DMF, 20 mL) via syringe.

    • Stir the mixture at room temperature for 10 minutes to ensure good suspension.

    • Add 2,4-dichloropyrimidine (1.36 g, 9.16 mmol, 1.0 equiv) to the reaction mixture.

  • Reaction Execution:

    • Immerse the flask in a preheated oil bath at 80-90 °C.

    • Stir the reaction mixture vigorously at this temperature for 12-18 hours.

    • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A suitable eluent system is typically a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v). The product should have a different Rf value than the starting materials.

  • Work-up Procedure:

    • Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing deionized water (100 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL).

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is purified by flash column chromatography on silica gel.

    • A gradient elution system, starting with a lower polarity eluent (e.g., 20% ethyl acetate in hexanes) and gradually increasing the polarity (e.g., up to 50% ethyl acetate in hexanes), is typically effective in isolating the desired product.

    • Collect the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield 3-((2-chloropyrimidin-4-yl)oxy)aniline as a solid.

Expected Yield and Characterization
  • Yield: 65-80%

  • Appearance: Off-white to light brown solid

  • Characterization: The structure of the final compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystUse fresh, high-purity CuI. Ensure anhydrous conditions as water can deactivate the catalyst.
Insufficient baseEnsure the potassium carbonate is finely powdered and anhydrous. Consider using a stronger base like cesium carbonate (Cs₂CO₃).
Low reaction temperatureIncrease the temperature to 100-110 °C.
Formation of N-arylated byproduct Reaction conditions favoring N-arylationThe use of picolinic acid as a ligand is known to promote O-arylation.[5] Ensure the correct ligand-to-copper ratio.
Formation of bis-arylated product Incorrect stoichiometryUse a 1:1 stoichiometry of 3-aminophenol to 2,4-dichloropyrimidine. Adding the dichloropyrimidine slowly might help minimize this side product.
Difficult Purification Co-eluting impuritiesOptimize the gradient for flash chromatography. If impurities persist, consider recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Visualization of the Synthetic Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Combine 3-Aminophenol, CuI, Picolinic Acid, and K2CO3 inert Evacuate and backfill with N2/Ar (3x) reagents->inert add_dmf Add Anhydrous DMF inert->add_dmf add_pyrimidine Add 2,4-Dichloropyrimidine add_dmf->add_pyrimidine heat Heat to 80-90 °C (12-18 h) add_pyrimidine->heat monitor Monitor by TLC heat->monitor quench Cool and Quench with Water monitor->quench extract Extract with EtOAc quench->extract wash Wash with Brine extract->wash dry Dry (Na2SO4) and Concentrate wash->dry chromatography Flash Column Chromatography dry->chromatography product Isolate Pure Product chromatography->product

Caption: Synthetic workflow for 3-((2-chloropyrimidin-4-yl)oxy)aniline.

Conclusion

The Ullmann condensation provides a powerful and reliable method for the synthesis of 3-((2-chloropyrimidin-4-yl)oxy)aniline. The use of a copper(I) iodide catalyst with picolinic acid as a ligand allows for the selective formation of the desired C-O bond under relatively mild conditions. This protocol, grounded in established literature, offers a robust starting point for researchers and drug development professionals. Careful attention to anhydrous conditions, proper stoichiometry, and diligent monitoring are key to achieving high yields of this valuable synthetic intermediate.

References

  • Buchwald, S. L., & Maiti, D. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Journal of the American Chemical Society, 131(47), 17423–17429. [Link]

  • Maiti, D., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. DSpace@MIT. [Link]

  • Ullmann condensation. In Wikipedia. Retrieved January 23, 2026, from [Link]

  • Ullmann Reaction. Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]

  • Monge, S., et al. (2012). Discovery of 3-((6,7-dimethoxyquinazolin-4-yl)oxy)aniline as a novel potent inhibitor of the c-Met receptor tyrosine kinase. Bioorganic & Medicinal Chemistry Letters, 22(8), 2855-2858. [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]

  • Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation. Angewandte Chemie International Edition, 42(44), 5400-5449. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

  • Testa, A., et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules, 29(2), 481. [Link]

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Method

Application Notes and Protocols for the Synthesis of 3-((2-Chloropyrimidin-4-yl)oxy)aniline via Nucleophilic Aromatic Substitution

Introduction: The Strategic Importance of a Privileged Scaffold In the landscape of modern medicinal chemistry, the pyrimidine core stands as a "privileged scaffold," a foundational structure consistently found in a mult...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the pyrimidine core stands as a "privileged scaffold," a foundational structure consistently found in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties and ability to engage in various intermolecular interactions make it a cornerstone in the design of targeted therapies, particularly protein kinase inhibitors.[2][3][4] The title compound, 3-((2-Chloropyrimidin-4-yl)oxy)aniline, is a key intermediate, embodying the convergence of a reactive pyrimidine moiety and a versatile aniline functionality. This structure serves as a valuable building block for the synthesis of a diverse array of potential therapeutic agents.

This comprehensive guide provides an in-depth exploration of the synthesis of 3-((2-Chloropyrimidin-4-yl)oxy)aniline, with a primary focus on the pivotal Nucleophilic Aromatic Substitution (SNAr) reaction. We will dissect the underlying mechanistic principles that govern this transformation, offer a detailed and actionable experimental protocol, and provide expert insights into potential challenges and optimization strategies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this critical synthetic route in their own research endeavors.

Mechanism and Rationale: A Tale of Regioselectivity

The synthesis of 3-((2-Chloropyrimidin-4-yl)oxy)aniline hinges on the SNAr reaction between 2,4-dichloropyrimidine and 3-aminophenol. The pyrimidine ring, with its two electron-withdrawing nitrogen atoms, is inherently electron-deficient and thus highly susceptible to nucleophilic attack.[1] The chlorine atoms serve as excellent leaving groups, facilitating the substitution process.

A critical aspect of this reaction is the regioselectivity of the nucleophilic attack. In the case of 2,4-dichloropyrimidine, the C4 position is significantly more reactive towards nucleophiles than the C2 position.[5] This preference can be attributed to several factors:

  • Stabilization of the Meisenheimer Intermediate: The SNAr reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. When the nucleophile attacks the C4 position, the negative charge can be delocalized over both nitrogen atoms and the aromatic ring through resonance, leading to a more stable intermediate compared to the one formed from attack at the C2 position.[5]

  • Frontier Molecular Orbital (FMO) Theory: According to FMO theory, the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile (3-aminophenol) and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile (2,4-dichloropyrimidine). The LUMO of 2,4-dichloropyrimidine has a larger coefficient at the C4 carbon than at the C2 carbon, indicating that the C4 position is more electrophilic and thus the preferred site of attack.[5]

  • Steric Hindrance: The C2 position is flanked by two nitrogen atoms, which can create greater steric hindrance for the incoming nucleophile compared to the C4 position.[5]

It is important to note that this regioselectivity can be influenced by the presence of other substituents on the pyrimidine ring. For instance, an electron-donating group at the C6 position can reverse the selectivity, favoring attack at the C2 position.[6] Similarly, the nature of the nucleophile and the reaction conditions can also play a role.[7] In the case of 3-aminophenol, the phenoxide, formed in the presence of a base, is the active nucleophile, and its attack at the C4 position is the dominant pathway.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a reliable method for the synthesis of 3-((2-Chloropyrimidin-4-yl)oxy)aniline. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn at all times.

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantityMoles
2,4-Dichloropyrimidine3934-20-1148.98 g/mol 5.00 g33.56 mmol
3-Aminophenol591-27-5109.13 g/mol 3.66 g33.56 mmol
Potassium Carbonate (K₂CO₃)584-08-7138.21 g/mol 6.95 g50.34 mmol
N,N-Dimethylformamide (DMF)68-12-273.09 g/mol 50 mL-
Ethyl Acetate (EtOAc)141-78-688.11 g/mol As needed-
Brine (saturated NaCl solution)--As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04 g/mol As needed-

Equipment:

  • 250 mL three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Reaction Workflow Diagram:

SynthesisWorkflow reagents Reagents: 2,4-Dichloropyrimidine 3-Aminophenol K₂CO₃ in DMF reaction Reaction: Heat to 80-90°C Stir for 12-16 h reagents->reaction 1. Setup workup Aqueous Workup: Dilute with H₂O Extract with EtOAc reaction->workup 2. Quenching & Extraction purification Purification: Dry over Na₂SO₄ Concentrate in vacuo Column Chromatography workup->purification 3. Isolation product Final Product: 3-((2-Chloropyrimidin-4-yl)oxy)aniline purification->product 4. Final Product

Caption: Synthetic workflow for 3-((2-Chloropyrimidin-4-yl)oxy)aniline.

Procedure:

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add 2,4-dichloropyrimidine (5.00 g, 33.56 mmol), 3-aminophenol (3.66 g, 33.56 mmol), and potassium carbonate (6.95 g, 50.34 mmol).

  • Solvent Addition: Add N,N-dimethylformamide (50 mL) to the flask.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.[8] Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 12-16 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing 200 mL of cold water and stir for 30 minutes to precipitate the product.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL) to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure 3-((2-Chloropyrimidin-4-yl)oxy)aniline.

Characterization:

The structure and purity of the final product should be confirmed by standard analytical techniques, including:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the regioselectivity of the substitution.[9][10][11]

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Melting Point (mp): As an indicator of purity.

Troubleshooting and Optimization

Potential Issue Possible Cause Suggested Solution
Incomplete reactionInsufficient reaction time or temperature.Increase the reaction time and/or temperature slightly. Ensure efficient stirring.
Formation of the C2-substituted isomerWhile less favorable, some C2-isomer may form.Careful purification by column chromatography is crucial to separate the isomers.
Low yieldInefficient extraction or product loss during workup.Ensure complete extraction by performing multiple extractions. Avoid overly vigorous shaking of the separatory funnel to prevent emulsion formation.
Product decompositionOverheating or prolonged reaction time.Maintain the reaction temperature within the recommended range and monitor the reaction closely by TLC to avoid unnecessary heating after completion.

Safety Precautions

  • 2,4-Dichloropyrimidine: Is a corrosive and toxic solid. Handle with care, avoiding skin and eye contact.

  • 3-Aminophenol: Is harmful if swallowed or in contact with skin.

  • N,N-Dimethylformamide (DMF): Is a skin and eye irritant and can be absorbed through the skin. It is also a reproductive toxin.

  • Potassium Carbonate: Is an irritant.

  • General Precautions: Always work in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, gloves, and a lab coat. In case of accidental contact, wash the affected area immediately with plenty of water.

Conclusion

The synthesis of 3-((2-Chloropyrimidin-4-yl)oxy)aniline via a regioselective SNAr reaction is a robust and reliable method for obtaining this valuable building block. A thorough understanding of the underlying mechanistic principles, coupled with a carefully executed experimental protocol, will enable researchers to efficiently produce this compound for their drug discovery and development programs. The insights and procedures detailed in this guide are intended to empower scientists to confidently navigate this important synthetic transformation.

References

  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. Available at: [Link].

  • Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. ResearchGate. Available at: [Link].

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class | Chapter 29. Available at: [Link].

  • Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. Available at: [Link].

  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. Available at: [Link].

  • Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. PubMed. Available at: [Link].

  • One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. ResearchGate. Available at: [Link].

  • 7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-ones Designed by a “Cut and Glue” Strategy Are Dual Aurora A/VEGF-R Kinase Inhibitors. MDPI. Available at: [Link].

  • Supplementary Information. Available at: [Link].

  • NMR Characterization of Lignans. MDPI. Available at: [Link].

  • Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. PubMed. Available at: [Link].

  • Supplementary Material. The Royal Society of Chemistry. Available at: [Link].

  • Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. ResearchGate. Available at: [Link].

  • ¹H-NMR spectra of 2-(4-chlorophenyl)aniline (400 MHz, CDCl₃). ResearchGate. Available at: [Link].

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Application

The Strategic Utility of 3-((2-Chloropyrimidin-4-yl)oxy)aniline in the Synthesis of Targeted Kinase Inhibitors: Application Notes and Protocols

Introduction: The Architectural Significance of the Anilinopyrimidine Scaffold In the landscape of modern oncology and immunology, protein kinases have emerged as pivotal targets for therapeutic intervention. The dysregu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Significance of the Anilinopyrimidine Scaffold

In the landscape of modern oncology and immunology, protein kinases have emerged as pivotal targets for therapeutic intervention. The dysregulation of these enzymes is a hallmark of numerous diseases, driving aberrant cellular proliferation, survival, and migration. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of drug discovery. Within this domain, the 2,4-disubstituted pyrimidine scaffold has proven to be a particularly fruitful template for the design of potent and selective inhibitors.

This guide focuses on a key intermediate, 3-((2-Chloropyrimidin-4-yl)oxy)aniline , a versatile building block that provides a direct and efficient entry into a diverse range of kinase inhibitors. Its structure is strategically designed: the 2-chloropyrimidine moiety acts as a reactive handle for introducing various substituents at the C2 position, while the aniline group serves as a crucial pharmacophore for interaction with the kinase hinge region. The ether linkage provides optimal spacing and conformational flexibility. This document provides detailed protocols for the synthesis of this intermediate and its subsequent elaboration into advanced kinase inhibitor scaffolds, supported by mechanistic insights and practical guidance for researchers in drug development.

Part 1: Synthesis of the Core Intermediate: 3-((2-Chloropyrimidin-4-yl)oxy)aniline

The synthesis of 3-((2-Chloropyrimidin-4-yl)oxy)aniline is a robust and scalable process, typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The rationale behind this approach lies in the electron-deficient nature of the pyrimidine ring, which is further activated towards nucleophilic attack by the presence of two chloro substituents. The C4 position is generally more susceptible to substitution than the C2 position, allowing for a regioselective reaction.

Experimental Protocol: Synthesis of 3-((2-Chloropyrimidin-4-yl)oxy)aniline

This protocol details the synthesis from commercially available 3-aminophenol and 2,4-dichloropyrimidine.

Materials:

Reagent/SolventMolecular Weight ( g/mol )Quantity (molar eq.)
3-Aminophenol109.131.0
2,4-Dichloropyrimidine148.981.1
Potassium Carbonate (K₂CO₃)138.211.5
N,N-Dimethylformamide (DMF)73.09-
Ethyl Acetate88.11-
Brine--
Anhydrous Sodium Sulfate142.04-

Procedure:

  • Reaction Setup: To a solution of 3-aminophenol (1.0 eq.) in anhydrous DMF, add potassium carbonate (1.5 eq.). Stir the resulting suspension at room temperature for 15 minutes to ensure the formation of the phenoxide.

  • Addition of Electrophile: Add a solution of 2,4-dichloropyrimidine (1.1 eq.) in DMF dropwise to the reaction mixture at room temperature.

  • Reaction Progression: Heat the mixture to 80 °C and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water. A precipitate will form.

  • Isolation and Purification: Filter the solid precipitate and wash thoroughly with water. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 3-((2-chloropyrimidin-4-yl)oxy)aniline as a solid.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a mild and effective base for the deprotonation of the phenolic hydroxyl group of 3-aminophenol, forming the nucleophilic phenoxide.

  • Solvent: DMF is an excellent polar aprotic solvent for SNAr reactions as it effectively solvates the potassium cation, leaving the phenoxide anion more nucleophilic.

  • Temperature: Heating to 80 °C provides the necessary activation energy for the SNAr reaction to proceed at a reasonable rate without promoting significant side reactions.

Visualizing the Synthesis

Synthesis_of_Intermediate cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 3-Aminophenol 3-Aminophenol SNAr Nucleophilic Aromatic Substitution 3-Aminophenol->SNAr 2,4-Dichloropyrimidine 2,4-Dichloropyrimidine 2,4-Dichloropyrimidine->SNAr Intermediate 3-((2-Chloropyrimidin-4-yl)oxy)aniline SNAr->Intermediate K₂CO₃, DMF, 80°C

Caption: Synthetic scheme for 3-((2-chloropyrimidin-4-yl)oxy)aniline.

Part 2: Application in Kinase Inhibitor Synthesis

The true utility of 3-((2-chloropyrimidin-4-yl)oxy)aniline lies in its role as a versatile platform for generating libraries of kinase inhibitors. The chlorine atom at the C2 position of the pyrimidine ring is readily displaced by a variety of nucleophiles, most commonly amines. This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency and selectivity for a given kinase target. This approach has been successfully employed in the development of inhibitors for kinases such as Bruton's tyrosine kinase (BTK) and Janus kinases (JAKs).[1][2]

General Protocol: Synthesis of N-Substituted 4-((3-aminophenyl)oxy)pyrimidin-2-amine Derivatives

This protocol provides a general method for the reaction of the intermediate with a representative amine nucleophile.

Materials:

Reagent/SolventMolecular Weight ( g/mol )Quantity (molar eq.)
3-((2-Chloropyrimidin-4-yl)oxy)aniline221.651.0
Amine Nucleophile (R-NH₂)Varies1.2
p-Toluenesulfonic acid (p-TsOH)172.204.0
N,N-Dimethylformamide (DMF)73.09-
Ethyl Acetate88.11-
Saturated Sodium Bicarbonate Solution--
Brine--
Anhydrous Sodium Sulfate142.04-

Procedure:

  • Reaction Setup: In a reaction vial, combine 3-((2-chloropyrimidin-4-yl)oxy)aniline (1.0 eq.), the desired amine nucleophile (1.2 eq.), and p-toluenesulfonic acid (4.0 eq.) in DMF.

  • Reaction Progression: Seal the vial and heat the mixture to 90-100 °C for 4-8 hours under a nitrogen atmosphere. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired N-substituted 4-((3-aminophenyl)oxy)pyrimidin-2-amine derivative.

Rationale for Procedural Choices:

  • Acid Catalyst: The SNAr reaction at the C2 position is often slower than at the C4 position. An acid catalyst like p-TsOH can protonate the pyrimidine ring, further increasing its electrophilicity and accelerating the rate of nucleophilic attack by the amine.[3][4]

  • Inert Atmosphere: The use of a nitrogen atmosphere is recommended to prevent potential oxidation of the aniline moieties at elevated temperatures.

Visualizing the Elaboration into Kinase Inhibitors

Kinase_Inhibitor_Synthesis Intermediate 3-((2-Chloropyrimidin-4-yl)oxy)aniline SNAr_Step2 Nucleophilic Aromatic Substitution Intermediate->SNAr_Step2 Amine Amine Nucleophile (R-NH₂) Amine->SNAr_Step2 Final_Product Disubstituted Pyrimidine Kinase Inhibitor SNAr_Step2->Final_Product p-TsOH, DMF, 90-100°C

Caption: General scheme for kinase inhibitor synthesis from the core intermediate.

Part 3: Mechanistic Insights and Structural Significance

The anilinopyrimidine scaffold, accessed through the chemistry described, is a privileged structure in kinase inhibitor design. The two nitrogen atoms of the pyrimidine ring and the exocyclic amine act as hydrogen bond donors and acceptors, forming critical interactions with the "hinge region" of the kinase ATP-binding site.[5] This interaction mimics the binding of the adenine portion of ATP, effectively blocking the enzyme's catalytic activity.

The 3-((...)-oxy)aniline portion of the molecule positions the aniline nitrogen for optimal hydrogen bonding with the kinase hinge. The substituent introduced at the C2 position typically extends into the solvent-exposed region of the ATP-binding pocket, allowing for the fine-tuning of selectivity and physicochemical properties.

Visualizing the Kinase Binding Mode

Kinase_Binding cluster_inhibitor Anilinopyrimidine Inhibitor cluster_kinase Kinase ATP Binding Site Inhibitor_Core Pyrimidine Ring Aniline Aniline NH Inhibitor_Core->Aniline C2_Substituent R-Group at C2 Inhibitor_Core->C2_Substituent Hinge Hinge Region (Backbone Amides/Carbonyls) Inhibitor_Core->Hinge H-Bonds Aniline->Hinge H-Bonds Solvent_Region Solvent Exposed Region C2_Substituent->Solvent_Region Selectivity & Physicochemical Properties

Caption: Key interactions of the anilinopyrimidine scaffold in the kinase active site.

Conclusion

3-((2-Chloropyrimidin-4-yl)oxy)aniline is a high-value intermediate for medicinal chemists and drug development professionals. Its straightforward and efficient synthesis, coupled with its strategic design, provides a reliable and versatile platform for the rapid generation of diverse libraries of potent and selective kinase inhibitors. The protocols and insights provided herein are intended to empower researchers to leverage this valuable building block in their quest for novel therapeutics.

References

  • Google Patents. (n.d.). CN103130657A - Synthetic method of 2-chloro-4-aminophenol.
  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). WO2010083283A3 - Processes for preparing jak inhibitors and related intermediate compounds.
  • MDPI. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Retrieved from [Link]

  • Arkat USA. (n.d.). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Retrieved from [Link]

  • ResearchGate. (2015). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Retrieved from [Link]

  • PubMed. (2015). Synthesis and biological evaluation of novel 7-substituted 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amines as potent Bruton's tyrosine kinase (BTK) inhibitors. Retrieved from [Link]

  • RSC Publishing. (n.d.). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. Retrieved from [Link]

  • Arkivoc. (n.d.). Synthesis of aryl benzamides containing a pyrimidine moiety as possible HIV-1 NNRTIs. Retrieved from [Link]

  • PubMed Central. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Retrieved from [Link]

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Method

Application Notes: 3-((2-Chloropyrimidin-4-yl)oxy)aniline as a Privileged Scaffold in Modern Medicinal Chemistry

Introduction: The Strategic Value of a Versatile Building Block In the landscape of modern drug discovery, particularly in the realm of targeted therapies, the identification and utilization of "privileged scaffolds" is...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Versatile Building Block

In the landscape of modern drug discovery, particularly in the realm of targeted therapies, the identification and utilization of "privileged scaffolds" is a cornerstone of efficient medicinal chemistry. These molecular frameworks are not merely synthetic curiosities; they are pre-validated structures known to interact with specific biological target families, offering a robust starting point for developing potent and selective therapeutic agents. The 2,4-disubstituted pyrimidine core is one such scaffold, widely recognized for its role in a multitude of biologically active compounds.[1]

This document provides a detailed examination of a specific and highly valuable intermediate: 3-((2-Chloropyrimidin-4-yl)oxy)aniline . We will explore its molecular architecture, the rationale for its use in drug design, detailed synthetic protocols, and its successful application in the development of kinase inhibitors for oncology. This guide is intended to serve as a practical resource, blending established theory with actionable experimental methodologies.

The Molecular Architecture: A Triad of Functionality

The efficacy of 3-((2-chloropyrimidin-4-yl)oxy)aniline as a medicinal chemistry intermediate stems from the strategic interplay of its three key components: the pyrimidine core, the aminophenoxy linker, and the reactive C2-chlorine.

The 2,4-Disubstituted Pyrimidine Core

The pyrimidine ring is a foundational heterocycle in numerous pharmaceuticals, including antiviral, antibacterial, and anticancer agents.[1][2][3] Its nitrogen atoms are excellent hydrogen bond acceptors, and the ring system serves as a rigid anchor to present substituents in defined spatial orientations. The 2,4-substitution pattern is particularly prevalent in the design of kinase inhibitors.

The 3-Aminophenoxy Linker

The ether linkage to a 3-aminophenyl ring is not a passive spacer. This linker element serves several critical functions:

  • Vectorial Orientation: It positions the terminal aniline group away from the pyrimidine core, allowing it to be used as a nucleophile for subsequent reactions without significant steric hindrance.

  • Conformational Control: The ether linkage provides a balance of rigidity and flexibility, influencing the overall conformation of the final molecule and its fit within a target's binding site.

  • Modulation of Properties: The linker contributes to the molecule's physicochemical properties, such as polarity and solubility, which are key determinants of its pharmacokinetic profile.[][5]

The Reactive Handle: The C2-Chlorine

The chlorine atom at the C2 position of the pyrimidine ring is the molecule's primary reactive site for diversification. It is susceptible to Nucleophilic Aromatic Substitution (SNAr) , a reliable and versatile reaction in heterocyclic chemistry. This allows for the covalent attachment of a wide array of nucleophiles (e.g., anilines, aliphatic amines, thiols), enabling the generation of large libraries of analogues for structure-activity relationship (SAR) studies.

While SNAr reactions on 2,4-dichloropyrimidine typically show a preference for the more electrophilic C4 position, the pre-functionalization at C4 with the aminophenoxy group directs all subsequent reactivity to the C2 chlorine, ensuring regiochemical control.[6]

Rationale in Drug Design: The Kinase Hinge-Binding Motif

A significant portion of modern cancer therapy focuses on the inhibition of protein kinases, enzymes that play a central role in cellular signaling pathways controlling growth, proliferation, and survival.[7] Many kinase inhibitors are "ATP-competitive," meaning they bind to the same site as the enzyme's natural substrate, adenosine triphosphate (ATP).

The anilinopyrimidine scaffold, which is readily generated from 3-((2-chloropyrimidin-4-yl)oxy)aniline, is a classic hinge-binding motif .[7][8] The "hinge region" is a flexible glycine-rich loop that connects the N- and C-terminal lobes of the kinase domain. The anilinopyrimidine core mimics the adenine portion of ATP, forming critical hydrogen bonds that anchor the inhibitor in the active site.

  • Key Interactions: Typically, one of the pyrimidine ring nitrogens and the N-H group of the aniline linker form a pair of hydrogen bonds with the peptide backbone of the hinge region.[7][8]

G cluster_inhibitor Anilinopyrimidine Scaffold cluster_kinase Kinase Hinge Region pyrimidine Pyrimidine Ring aniline_nh Aniline NH pyrimidine->aniline_nh hinge_nh Backbone N-H pyrimidine->hinge_nh H-Bond Acceptor aniline_ring Aniline Ring aniline_nh->aniline_ring hinge_co Backbone C=O aniline_nh->hinge_co H-Bond Donor r_group R (Diversity) aniline_ring->r_group

Figure 1: Generalized kinase hinge-binding interactions.

Synthetic Protocols and Experimental Workflow

The following protocols are provided as a robust starting point for the synthesis and derivatization of the title compound.

Protocol 1: Synthesis of 3-((2-Chloropyrimidin-4-yl)oxy)aniline Intermediate

This procedure details the nucleophilic substitution at the C4 position of 2,4-dichloropyrimidine with 3-aminophenol.

Rationale: The C4 position of 2,4-dichloropyrimidine is generally more reactive towards nucleophiles than the C2 position.[6] A non-nucleophilic base like potassium carbonate (K₂CO₃) is used to deprotonate the phenolic hydroxyl group of 3-aminophenol, creating the active nucleophile. A polar aprotic solvent like N,N-Dimethylformamide (DMF) is ideal for this type of SNAr reaction as it effectively solvates the cation of the base without interfering with the nucleophile. The reaction is heated to overcome the activation energy barrier.

Materials:

  • 3-Aminophenol

  • 2,4-Dichloropyrimidine[2][9]

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • To a solution of 3-aminophenol (1.0 eq) in anhydrous DMF, add anhydrous K₂CO₃ (1.1 eq).

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add 2,4-dichloropyrimidine (1.0 eq) to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 4-6 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into ice water.

  • A precipitate will form. Filter the solid, wash thoroughly with water, and dry under vacuum.

  • If a precipitate does not form or for higher purity, extract the aqueous mixture with EtOAc (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel chromatography if necessary, typically yielding the desired product as a solid.

Protocol 2: Downstream Derivatization via SNAr

This general protocol describes the reaction of the intermediate with a substituted aniline to form the final anilinopyrimidine product.

Rationale: This step leverages the remaining chlorine at the C2 position. The reaction is typically acid-catalyzed, using an acid like p-toluenesulfonic acid (PTSA). The acid protonates a pyrimidine nitrogen, further activating the ring towards nucleophilic attack by the substituted aniline. Heating is required to drive the reaction to completion.

Materials:

  • 3-((2-Chloropyrimidin-4-yl)oxy)aniline (from Protocol 1)

  • Substituted aniline or other amine nucleophile (1.0-1.2 eq)

  • p-Toluenesulfonic acid (PTSA) or other suitable acid catalyst

  • N,N-Dimethylformamide (DMF) or another high-boiling polar solvent (e.g., isopropanol, dioxane)

Procedure:

  • In a reaction vessel, combine 3-((2-chloropyrimidin-4-yl)oxy)aniline (1.0 eq), the desired substituted aniline (1.0 eq), and PTSA (e.g., 0.2 eq) in DMF.[10]

  • Heat the mixture to 90-120 °C under a nitrogen atmosphere for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, pour the reaction mixture into ice water to precipitate the product.

  • Filter the resulting solid, wash with water, and dry under vacuum.

  • The crude product can be purified by silica gel chromatography or recrystallization to afford the final compound.

Figure 2: Synthetic workflow for library generation.

Case Studies: Applications in Oncology Drug Discovery

The utility of this scaffold is best demonstrated through its application in the development of potent and selective kinase inhibitors targeting various cancers.

Target Kinase(s)Therapeutic AreaRationale / Key InsightsReference
c-Met / Mer Non-Small Cell Lung Cancer, Renal CarcinomaThe 2-anilinopyrimidine core serves as the primary hinge-binding element. The aminophenoxy linker correctly orients the molecule, while modifications at the terminal aniline are used to achieve dual-target occupancy and optimize potency.[10]
Aurora A Various CancersThe anilinopyrimidine element occupies the ATP adenine binding pocket, forming canonical hydrogen bonds to the hinge. The rest of the molecule, derived from the aminophenoxy linker, extends into a hydrophobic region of the active site.[7]
CDK2 Various CancersDysregulation of Cyclin-dependent kinase 2 (CDK2) is a known driver in several cancers. The N-(pyridin-3-yl)pyrimidin-4-amine analogues, built upon this core structure, are potent inhibitors due to strong interactions with active site residues.[11]
ZAP-70 T-cell mediated autoimmune diseasesWhile not strictly oncology, this demonstrates the scaffold's versatility. Phenylaminopyrimidines derived from this chemistry are potent and selective inhibitors of the ZAP-70 tyrosine kinase, crucial for T-cell activation.[12]

Conclusion and Future Perspectives

3-((2-Chloropyrimidin-4-yl)oxy)aniline is a high-value, versatile intermediate in medicinal chemistry. Its well-defined molecular architecture provides a reliable platform for generating libraries of kinase inhibitors and other targeted therapeutics. The synthetic accessibility and predictable reactivity of its C2-chlorine handle make it an ideal building block for both lead discovery and lead optimization campaigns.

Future applications may extend beyond traditional kinase inhibition. The terminal aniline group could serve as an attachment point for designing degraders like PROTACs (Proteolysis Targeting Chimeras) or as a conjugation site for antibody-drug conjugates (ADCs), further expanding the therapeutic potential of this privileged scaffold.

References

  • Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. PMC - NIH.
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  • Boschelli, D. H., et al. (2005). 4-Anilino-7,8-dialkoxybenzo[g]quinoline-3-carbonitriles as Potent Src Kinase Inhibitors. Journal of Medicinal Chemistry.
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  • Argade, A. B., et al. (2003). 4-Pyridin-5-yl-2-(3,4,5-trimethoxyphenylamino)pyrimidines: potent and selective inhibitors of ZAP 70. Bioorganic & Medicinal Chemistry Letters.
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Application

Application Notes and Protocols: 3-((2-Chloropyrimidin-4-yl)oxy)aniline as a Versatile Building Block in Drug Discovery

Introduction: The Strategic Value of the 2,4-Disubstituted Pyrimidine Scaffold In the landscape of modern medicinal chemistry, the pyrimidine nucleus stands as a "privileged scaffold," a recurring molecular framework fou...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 2,4-Disubstituted Pyrimidine Scaffold

In the landscape of modern medicinal chemistry, the pyrimidine nucleus stands as a "privileged scaffold," a recurring molecular framework found in a multitude of biologically active compounds.[1][2] Its prevalence is largely due to its ability to mimic the purine bases of DNA and RNA, allowing it to form key hydrogen bond interactions within the hinge regions of protein kinases.[1] Among the various classes of pyrimidine derivatives, 2,4-disubstituted pyrimidines are of paramount importance, forming the core of numerous approved drugs and clinical candidates, particularly in oncology.[3][4][5]

This document provides a detailed guide to the synthesis and application of 3-((2-Chloropyrimidin-4-yl)oxy)aniline (CAS No. 183299-47-4), a highly versatile building block for the construction of diverse compound libraries. Its unique trifunctional nature—a nucleophilic aniline, a reactive chloro-substituent, and an ether-linked phenyl ring—offers a strategic platform for introducing molecular complexity and fine-tuning pharmacological properties. We will explore the causality behind its synthesis and demonstrate its utility in key coupling reactions that are fundamental to contemporary drug discovery workflows.

Physicochemical Properties and Handling

Understanding the fundamental properties of a building block is critical for its effective use in synthesis. While detailed experimental data for this specific compound is not broadly published, its properties can be reliably inferred from its structure.

PropertyEstimated Value / ObservationRationale & Handling Guidelines
Molecular Formula C₁₀H₈ClN₃O-
Molecular Weight 221.64 g/mol -
Appearance Likely a yellow to brown solidBased on analogous structures.[6]
Solubility Soluble in polar aprotic solvents (DMF, DMSO, THF); sparingly soluble in alcohols; likely insoluble in water.The aromatic and heterocyclic nature suggests solubility in organic solvents. The aniline and pyrimidine nitrogens offer some polarity.
Stability & Storage Store in a cool, dry, dark place under an inert atmosphere (e.g., Argon or Nitrogen).The aniline moiety is susceptible to air oxidation, which can lead to discoloration and impurity formation. The chloro-pyrimidine is susceptible to hydrolysis. Protect from moisture and light to prevent degradation.[7]
Reactivity Profile The molecule possesses three primary reactive sites: the aniline amine (nucleophilic), the C2-chloride (electrophilic), and the aromatic rings (amenable to cross-coupling).This trifunctionality is the core of its utility as a building block.

Safety Precautions: As with all aniline derivatives, this compound should be handled with care.[8] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of dust.[7]

Synthesis Protocol: Preparation of 3-((2-Chloropyrimidin-4-yl)oxy)aniline

The synthesis of the title compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction between 2,4-dichloropyrimidine and 3-aminophenol. The regioselectivity of this reaction is a key consideration.

Causality of the Reaction: The chlorine atom at the C4 position of 2,4-dichloropyrimidine is significantly more reactive towards nucleophilic attack than the chlorine at the C2 position.[9][10] This is due to the greater electron-withdrawing effect of the adjacent nitrogen atom (N3) on the C4 position, which stabilizes the Meisenheimer complex intermediate more effectively. This inherent electronic preference allows for a highly regioselective reaction, which is crucial for building a specific molecular architecture.

Detailed Step-by-Step Protocol

Materials:

  • 3-Aminophenol

  • 2,4-Dichloropyrimidine

  • Potassium Carbonate (K₂CO₃), finely ground

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ice water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-aminophenol (1.0 equivalent) and anhydrous DMF (approx. 10 mL per gram of 3-aminophenol).

  • Base Addition: Add finely ground potassium carbonate (1.1 to 1.5 equivalents). The base is crucial for deprotonating the phenolic hydroxyl group of 3-aminophenol, forming the more nucleophilic phenoxide ion.

  • Addition of Electrophile: To the stirring suspension, add 2,4-dichloropyrimidine (1.0 equivalent).

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours under a nitrogen atmosphere.[11] The elevated temperature provides the necessary activation energy for the SNAr reaction. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture slowly into a beaker of vigorously stirring ice water. This will precipitate the crude product.

  • Filtration: Collect the resulting precipitate by vacuum filtration. Wash the solid thoroughly with water to remove DMF and inorganic salts.

  • Purification (if necessary): The crude product can often be used directly in the next step.[11] If further purification is required, it can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Drying: Dry the purified product under vacuum to yield 3-((2-chloropyrimidin-4-yl)oxy)aniline as a solid.

Application in Drug Discovery: Building Molecular Complexity

The strategic value of 3-((2-chloropyrimidin-4-yl)oxy)aniline lies in its capacity for sequential, selective functionalization. The aniline and the C2-chloride can be addressed in separate synthetic steps to build complex molecules, such as kinase inhibitors.

Workflow for Kinase Inhibitor Synthesis

The general strategy involves using the aniline for an initial amide coupling or reductive amination, followed by a substitution or cross-coupling reaction at the C2-chloro position of the pyrimidine ring.

G cluster_0 Phase 1: Amide Bond Formation cluster_1 Phase 2: C-N or C-C Bond Formation A 3-((2-Chloropyrimidin-4-yl)oxy)aniline C Amide Coupling (e.g., HATU, EDCI) A->C B Carboxylic Acid (R1-COOH) B->C D Amide Intermediate C->D F Coupling Reaction (SNAr or Suzuki) D->F Intermediate for Coupling E Amine (R2-NH2) or Boronic Acid (R2-B(OH)2) E->F G Final Kinase Inhibitor Scaffold F->G

Caption: General workflow for synthesizing kinase inhibitors.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

This protocol demonstrates the displacement of the C2-chloride with a secondary amine, a common strategy for building kinase inhibitors that target the solvent-exposed region of the ATP-binding pocket.

Causality of the Reaction: The C2-chloride, while less reactive than the C4-position in the starting 2,4-dichloropyrimidine, is sufficiently activated for substitution by strong nucleophiles like secondary amines, often under thermal or acid-catalyzed conditions.[11][12] The reaction proceeds via a Meisenheimer-type intermediate.

Materials:

  • 3-((2-Chloropyrimidin-4-yl)oxy)aniline derivative (e.g., the amide from the previous step)

  • Substituted amine (e.g., morpholine, piperazine derivative) (1.2-2.0 equivalents)

  • Solvent (e.g., DMF, 2-propanol, or Dioxane)

  • Optional: Acid catalyst (e.g., p-toluenesulfonic acid, PTSA) or Base (e.g., triethylamine, TEA)[11][13]

Procedure:

  • Reaction Setup: In a reaction vial, dissolve the 3-((2-chloropyrimidin-4-yl)oxy)aniline derivative (1.0 equivalent) in the chosen solvent.

  • Reagent Addition: Add the substituted amine (1.2 equivalents). If an acid catalyst is used, add it at this stage (e.g., 0.1-4.0 equivalents of PTSA).[11] If a base is used to scavenge the HCl byproduct, add TEA (1.5 equivalents).

  • Reaction Conditions: Seal the vial and heat the mixture to 90-140 °C. Microwave irradiation can often accelerate this reaction significantly.[13] Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. If the product precipitates, it can be collected by filtration. Alternatively, pour the mixture into water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography to obtain the final 2,4-disubstituted pyrimidine.

Protocol 2: Suzuki Cross-Coupling

This protocol illustrates the formation of a C-C bond at the C2 position, a powerful method for introducing aryl or heteroaryl moieties.

Causality of the Reaction: The Suzuki-Miyaura cross-coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound.[14] The reaction cycle involves oxidative addition of the Pd(0) catalyst to the C-Cl bond, transmetalation with the boronic acid, and reductive elimination to form the new C-C bond and regenerate the catalyst. The choice of ligand is critical for achieving efficient coupling with an electron-rich chloro-pyrimidine.

Materials:

  • 3-((2-Chloropyrimidin-4-yl)oxy)aniline derivative (1.0 equivalent)

  • Aryl or heteroaryl boronic acid (or boronic ester) (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(PPh₃)₄) (0.01-0.1 equivalents)[6][15]

  • Phosphine ligand (e.g., P(t-Bu)₃, XPhos, SPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, KF)[15]

  • Solvent system (e.g., Dioxane/water, THF, Toluene)

Procedure:

  • Reaction Setup: To a reaction flask, add the 3-((2-chloropyrimidin-4-yl)oxy)aniline derivative (1.0 eq.), the boronic acid (1.2 eq.), and the base (2.0-3.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Catalyst & Solvent Addition: Add the palladium catalyst and ligand, followed by the degassed solvent system.

  • Reaction Conditions: Heat the mixture to 80-110 °C until the starting material is consumed (monitor by TLC or LC-MS). Microwave heating can also be effective.[6]

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography to yield the C2-arylated product.

G cluster_0 Suzuki Coupling Catalytic Cycle A Active Pd(0)L_n B Oxidative Addition A->B C Ar-Pd(II)(Cl)L_n B->C D Transmetalation (R-B(OH)2 + Base) C->D E Ar-Pd(II)(R)L_n D->E I B(OH)3 + Salt D->I F Reductive Elimination E->F F->A G Ar-R Product F->G H Ar-Cl (Substrate) H->B

Caption: Simplified catalytic cycle for the Suzuki cross-coupling.

Conclusion

3-((2-Chloropyrimidin-4-yl)oxy)aniline is a strategically designed building block that provides a reliable and flexible entry point into the synthesis of 2,4-disubstituted pyrimidine libraries. Its predictable regioselectivity in the initial SNAr synthesis and the orthogonal reactivity of its aniline and chloro- functionalities allow for a modular approach to drug design. The protocols outlined herein provide a robust framework for researchers to leverage this valuable intermediate in the discovery of novel therapeutics, particularly in the highly competitive field of kinase inhibitors.

References

  • Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules, 29(2), 485. [Link]

  • O'Mahony, D. R., et al. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. Organic Letters, 17(18), 4494–4497. [Link]

  • Li, J., et al. (2024). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Molecules, 29(17), 3988. [Link]

  • Ibid.
  • Ibid.
  • Jeter, J., et al. (2015). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. ARKIVOC, 2015(7), 231-242. [Link]

  • Jeter, J., et al. (2015). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google P
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  • Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267–272. [Link]

  • Toudahl, S., et al. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. [Link]

  • Kaur, R., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5189. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

  • WO2021033172A1 - Process for the preparation of chlorantraniliprole - Google P
  • Li, Y., et al. (2020). Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(4), 126938. [Link]

  • Ali, I., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Scientific Reports, 12(1), 17565. [Link]

  • Cankař, P., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(11), 2993. [Link]

  • Haffner, C. D., et al. (2017). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 82(9), 4884–4890. [Link]

  • US5525724A - Process for the preparation of chloropyrimidines - Google P
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Method

Application Notes and Protocols for the Synthesis of 3-((2-Chloropyrimidin-4-yl)oxy)aniline Derivatives

Authored by: A Senior Application Scientist Introduction: The Strategic Importance of the 2-Chloro-4-phenoxypyrimidine Scaffold The pyrimidine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of the 2-Chloro-4-phenoxypyrimidine Scaffold

The pyrimidine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds.[1] Among the myriad of pyrimidine-based structures, the 2,4-disubstituted pyrimidine framework is of particular significance in the development of targeted therapeutics, especially kinase inhibitors.[2] The title compound, 3-((2-chloropyrimidin-4-yl)oxy)aniline, and its derivatives are pivotal intermediates in the synthesis of these advanced therapeutic agents. The strategic placement of a reactive chlorine atom at the C2 position and a substituted aniline moiety at the C4 position via an ether linkage provides a versatile platform for further molecular elaboration, enabling the exploration of structure-activity relationships in drug discovery programs.[3][4]

This guide provides a comprehensive, in-depth protocol for the synthesis of 3-((2-chloropyrimidin-4-yl)oxy)aniline, delving into the mechanistic underpinnings of the synthetic strategy, detailed experimental procedures, and methods for the preparation of downstream derivatives. The protocols outlined herein are designed to be robust and reproducible for researchers in drug development and medicinal chemistry.

Mechanistic Insights: The Regioselective Nucleophilic Aromatic Substitution (SNAr)

The synthesis of 3-((2-chloropyrimidin-4-yl)oxy)aniline from 3-aminophenol and 2,4-dichloropyrimidine proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is highly regioselective, with the initial substitution occurring preferentially at the C4 position of the pyrimidine ring.[5][6] This selectivity is a consequence of the electronic properties of the dichloropyrimidine ring. The two nitrogen atoms in the pyrimidine ring are electron-withdrawing, creating a partial positive charge on the ring carbons, making them susceptible to nucleophilic attack. The C4 and C6 positions are generally more activated towards nucleophilic attack than the C2 position.[5][6]

The reaction is initiated by the deprotonation of the hydroxyl group of 3-aminophenol by a base, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the electron-deficient C4 carbon of 2,4-dichloropyrimidine. This addition step forms a transient, negatively charged intermediate known as a Meisenheimer complex, which is stabilized by resonance. The subsequent elimination of the chloride ion from the C4 position restores the aromaticity of the pyrimidine ring, yielding the desired product.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 3-Aminophenol 3-Aminophenol Phenoxide 3-Aminophenoxide (Nucleophile) 3-Aminophenol->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) 2,4-Dichloropyrimidine 2,4-Dichloropyrimidine Meisenheimer_Complex Meisenheimer Complex (Resonance Stabilized) 2,4-Dichloropyrimidine->Meisenheimer_Complex Phenoxide->Meisenheimer_Complex Nucleophilic Attack at C4 Product 3-((2-Chloropyrimidin-4-yl)oxy)aniline Meisenheimer_Complex->Product Elimination of Cl⁻ Synthetic_Workflow cluster_synthesis Synthesis of Core Intermediate cluster_derivatization Derivatization Reactants 3-Aminophenol + 2,4-Dichloropyrimidine Reaction SɴAr Reaction (DMF, K₂CO₃, 80°C) Reactants->Reaction Intermediate 3-((2-Chloropyrimidin-4-yl)oxy)aniline Reaction->Intermediate Acylation Acylation (Acylating Agent, Base) Intermediate->Acylation Derivatives Amide Derivatives Acylation->Derivatives

Sources

Application

Application Notes and Protocols for the Gas Chromatography of Aniline and its Derivatives

Introduction: Navigating the Challenges of Aniline Analysis Aniline and its derivatives are foundational building blocks in the chemical, pharmaceutical, and materials science industries. Their analysis is critical for q...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of Aniline Analysis

Aniline and its derivatives are foundational building blocks in the chemical, pharmaceutical, and materials science industries. Their analysis is critical for quality control, environmental monitoring, and drug development. However, the inherent polarity and reactivity of the primary aromatic amine functional group present significant challenges for gas chromatography (GC). These compounds are prone to peak tailing, poor reproducibility, and even thermal degradation in the GC inlet and column. This guide provides a comprehensive overview of robust GC methodologies for the analysis of aniline derivatives, addressing these challenges through careful selection of instrumentation, derivatization strategies, and optimized analytical conditions. We will explore both direct analysis and derivatization-based approaches, providing detailed protocols and the scientific rationale behind each methodological choice.

The Dichotomy of Analysis: Direct Injection vs. Derivatization

The analytical approach to aniline derivatives is fundamentally split between direct analysis and derivatization. The choice between these two paths is dictated by the specific properties of the analyte, the complexity of the sample matrix, and the desired sensitivity.

Direct Analysis: For the Volatile and Less Polar

Direct injection is a streamlined approach suitable for more volatile and less polar aniline derivatives, such as some alkylated anilines. However, even for these compounds, the active nature of the primary amine can lead to interactions with the GC system, resulting in poor peak shape and analyte loss. To mitigate these effects, a highly inert GC flow path is paramount.

Derivatization: Taming the Reactivity of Polar Anilines

For many aniline derivatives, particularly those with polar substituents like chloro- or nitro- groups, derivatization is essential. This chemical modification of the analyte prior to GC analysis serves several key purposes:

  • Reduces Polarity: By replacing the active hydrogen on the amine group, derivatization decreases the molecule's polarity, reducing interactions with active sites in the GC system.

  • Increases Volatility: The resulting derivative is often more volatile than the parent compound, allowing for elution at lower temperatures and minimizing the risk of thermal degradation.

  • Improves Peak Shape: The reduction in analyte-system interactions leads to sharper, more symmetrical peaks, improving resolution and integration accuracy.

  • Enhances Sensitivity: Certain derivatizing agents can introduce moieties that enhance the response of specific detectors, such as the electron-capture detector (ECD).

The following diagram illustrates the decision-making process for choosing an analytical approach:

analytical_workflow start Sample Containing Aniline Derivatives sample_prep Sample Preparation (LLE, SPE, ASE) start->sample_prep analyte_properties Assess Analyte Properties (Polarity, Volatility) sample_prep->analyte_properties direct_injection Direct Injection GC analyte_properties->direct_injection Low Polarity High Volatility derivatization Derivatization analyte_properties->derivatization High Polarity Low Volatility gc_analysis_direct GC Analysis direct_injection->gc_analysis_direct gc_analysis_deriv GC Analysis derivatization->gc_analysis_deriv data_analysis Data Analysis and Quantification gc_analysis_direct->data_analysis gc_analysis_deriv->data_analysis

Figure 1: Decision workflow for GC analysis of aniline derivatives.

Instrumentation and Method Parameters: A Detailed Overview

The successful analysis of aniline derivatives hinges on the careful selection and optimization of the GC system components and operating parameters.

Column Selection: The Heart of the Separation

The choice of the capillary column's stationary phase is critical and should be guided by the principle of "like dissolves like."

  • Non-Polar Columns (e.g., DB-5, HP-5ms): These columns, typically composed of 5% phenyl-methylpolysiloxane, are a good starting point for the analysis of less polar aniline derivatives and for general screening purposes. The separation is primarily based on boiling point differences.

  • Mid-Polarity Columns (e.g., DB-17, HP-50+): With a higher phenyl content (e.g., 50%), these columns offer different selectivity, which can be advantageous for separating isomeric mixtures of aniline derivatives.

  • Polar Columns (e.g., HP-INNOWax, DB-WAX): These polyethylene glycol (PEG) phases are ideal for the analysis of more polar, underivatized anilines.[1] The strong dipole-dipole interactions between the stationary phase and the analytes can improve peak shape and resolution for these challenging compounds.

The following table summarizes recommended column choices for various aniline derivative classes:

Analyte ClassRecommended Stationary Phase(s)Rationale
Alkylated Anilines DB-5, HP-5msGood separation based on boiling point for these relatively non-polar compounds.
Chloroanilines DB-5, SE-54, SE-30A non-polar or mid-polarity column is often sufficient, especially after derivatization. Isomer separation may require optimization.[2]
Nitroanilines HP-INNOWax, DB-WAXThe high polarity of the nitro group necessitates a polar stationary phase to achieve good peak shape without derivatization.[1]
Mixed Derivatives DB-5 or HP-INNOWaxA general-purpose non-polar column can be used for initial screening, while a polar column may be necessary for problematic polar analytes.
Detector Selection: Tailoring to the Analytical Need
  • Mass Spectrometry (MS): The gold standard for identification, providing structural information for unequivocal peak identification. It is universally applicable to all aniline derivatives.

  • Nitrogen-Phosphorus Detector (NPD): Highly selective and sensitive for nitrogen-containing compounds, making it an excellent choice for trace analysis of anilines in complex matrices like environmental samples.[2] The selectivity of the NPD minimizes the likelihood of false positives.[2]

  • Flame Ionization Detector (FID): A robust, universal detector suitable for quantitative analysis when the identity of the analytes is already known. It is a workhorse for routine quality control applications.

Detailed Application Protocols

The following protocols provide step-by-step methodologies for common GC analyses of aniline derivatives.

Protocol 1: Direct GC-MS Analysis of Alkylated Anilines in an Organic Matrix

This protocol is suitable for the analysis of relatively non-polar aniline derivatives, such as N,N-dimethylaniline, in a non-aqueous sample.

1. Sample Preparation:

  • Dilute the sample in a suitable solvent (e.g., methanol, dichloromethane) to a concentration within the calibrated range of the instrument.
  • If necessary, filter the sample through a 0.45 µm syringe filter to remove particulate matter.

2. GC-MS Parameters:

ParameterValue
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature 250 °C
Injection Mode Split (10:1) or Splitless, depending on concentration
Carrier Gas Helium, 1.0 mL/min
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source 230 °C
Mass Range 50-350 amu

3. Rationale:

  • The non-polar DB-5ms column provides good separation of alkylated anilines based on their boiling points.
  • The specified temperature program allows for the elution of a range of aniline derivatives with varying volatilities.
Protocol 2: Acetylation of Chloroanilines for GC-NPD Analysis

This protocol details the derivatization of chloroanilines with acetic anhydride to improve their chromatographic behavior, followed by sensitive detection with an NPD.

1. Derivatization Procedure:

  • To 1 mL of the sample extract in a suitable solvent (e.g., toluene), add 100 µL of pyridine and 200 µL of acetic anhydride.
  • Cap the vial and heat at 60 °C for 30 minutes.
  • Cool the reaction mixture to room temperature.
  • Wash the organic layer with 1 mL of 5% sodium bicarbonate solution to neutralize excess acetic anhydride and acetic acid.
  • Carefully remove the aqueous layer.
  • The organic layer is now ready for GC analysis.

2. GC-NPD Parameters:

ParameterValue
Column SE-54 (30 m x 0.25 mm) or equivalent[2]
Inlet Temperature 250 °C
Injection Mode Splitless
Carrier Gas Helium, ~1 mL/min
Oven Program 80 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min
Detector Temperature 300 °C

3. Rationale:

  • Acetylation converts the polar primary amine to a less polar, more volatile amide, resulting in improved peak shape and reduced tailing.[3]
  • The GC-NPD provides high sensitivity and selectivity for the nitrogen-containing derivatized anilines, making this method ideal for trace analysis in environmental samples.[2]
Protocol 3: Silylation of Polar Aniline Derivatives for GC-MS Analysis

Silylation is a highly effective derivatization technique for a broad range of polar compounds, including anilines with hydroxyl or carboxylic acid functional groups.

1. Derivatization Procedure:

  • Evaporate the sample extract to dryness under a gentle stream of nitrogen.
  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine to the dried residue.
  • Cap the vial tightly and heat at 70 °C for 30 minutes.
  • Cool the vial to room temperature before injection.

2. GC-MS Parameters:

ParameterValue
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature 260 °C
Injection Mode Splitless
Carrier Gas Helium, 1.2 mL/min
Oven Program 70 °C (hold 2 min), ramp to 280 °C at 12 °C/min, hold 10 min
MS Transfer Line 280 °C
Ion Source 230 °C
Mass Range 50-500 amu

3. Rationale:

  • Silylation with BSTFA is a robust method for derivatizing active hydrogens on amines and other functional groups, significantly improving volatility and chromatographic performance.
  • The use of a non-polar column is appropriate for the resulting non-polar trimethylsilyl (TMS) derivatives.
Protocol 4: Headspace GC-MS for Volatile Anilines in Aqueous Samples

This protocol is designed for the analysis of volatile aniline derivatives in water or wastewater samples, where the headspace technique minimizes matrix effects.

1. Sample Preparation:

  • Place 10 mL of the aqueous sample into a 20 mL headspace vial.
  • Add a sufficient amount of a salt, such as sodium chloride, to increase the partitioning of the volatile anilines into the headspace.
  • If necessary, adjust the pH of the sample to basic conditions (pH > 10) to ensure the anilines are in their free base form.
  • Seal the vial with a PTFE-lined septum and cap.

2. Headspace and GC-MS Parameters:

ParameterValue
Oven Temperature 80 °C
Loop Temperature 90 °C
Transfer Line Temp 100 °C
Equilibration Time 20 minutes
Injection Volume 1 mL
Column HP-INNOWax (30 m x 0.25 mm, 0.25 µm) or equivalent
Oven Program 50 °C (hold 3 min), ramp to 220 °C at 10 °C/min, hold 5 min

3. Rationale:

  • Headspace analysis is ideal for volatile compounds in complex matrices, as it introduces only the volatile components into the GC system, protecting the inlet and column from non-volatile residues.[4]
  • A polar HP-INNOWax column is recommended to ensure good peak shape for the underivatized volatile anilines.[1]

The following diagram illustrates the general workflow for sample preparation and analysis:

sample_to_data_workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_output Data Processing sample Matrix Sample extraction Extraction (LLE, SPE, ASE) sample->extraction derivatization Derivatization (Optional) extraction->derivatization injection GC Injection extraction->injection Direct Injection separation Chromatographic Separation injection->separation detection Detection (MS, NPD, FID) separation->detection chromatogram Chromatogram detection->chromatogram quantification Quantification & Reporting chromatogram->quantification

Figure 2: General workflow from sample preparation to data analysis.

Troubleshooting Common Issues in Aniline Analysis

The analysis of aniline derivatives can be susceptible to several common problems. A systematic approach to troubleshooting is essential for maintaining data quality.

ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing - Active sites in the inlet liner, column, or detector.- Insufficient derivatization.- Inappropriate column phase.- Use an inert liner and ensure proper column installation.- Optimize derivatization conditions (reagent concentration, reaction time, and temperature).- Switch to a more polar column for underivatized polar anilines.
Poor Reproducibility - Inconsistent injection volume.- Sample degradation.- Leaks in the system.- Use an autosampler for precise injections.- Prepare fresh standards and samples regularly.- Perform a leak check of the GC system.
Ghost Peaks - Carryover from previous injections.- Contaminated syringe or inlet.- Run a solvent blank after high-concentration samples.- Clean the syringe and replace the inlet septum and liner.
No Peaks - Syringe not drawing sample.- Column break.- Detector not functioning.- Check the syringe and sample vial.- Inspect the column for breaks.- Verify detector parameters and functionality.

Conclusion: A Pathway to Reliable Aniline Analysis

The successful gas chromatographic analysis of aniline and its derivatives is an achievable goal with a thorough understanding of their chemical properties and a systematic approach to method development. For less polar and more volatile compounds, a direct injection onto a non-polar column with an inert flow path can yield excellent results. For the more challenging polar and less volatile anilines, derivatization is a powerful tool to improve chromatographic performance and achieve reliable quantification. The choice of detector should be tailored to the specific analytical requirements, with mass spectrometry providing definitive identification and nitrogen-phosphorus detection offering exceptional sensitivity for trace analysis. By implementing the protocols and troubleshooting guidance provided in this application note, researchers, scientists, and drug development professionals can confidently navigate the complexities of aniline analysis and generate high-quality, reproducible data.

References

  • Davis, B. A. (1979). Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry.
  • U.S. Environmental Protection Agency. (1996).
  • Dasgupta, A., & Spies, J. (1997). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. Journal of anaytical toxicology, 21(3), 209-212.
  • Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.
  • Lab Manager. (2016). Tackling Volatiles with Headspace GC. Retrieved from [Link]

  • Ge, X., et al. (2020). Determination of Aniline in Soils and Sediments by Headspace Solid-Phase Microextraction Coupled with Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2020, 8864986.
  • Agilent Technologies. (n.d.). Troubleshooting GC Peak Shapes. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Acetylation of Aniline (Experiment). Retrieved from [Link]

  • Ge, X., et al. (2020). Determination of Aniline in Soils and Sediments by Headspace Solid-Phase Microextraction Coupled with Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2020, 8864986. [Link]

Sources

Method

High-performance liquid chromatography (HPLC) for 3-((2-Chloropyrimidin-4-yl)oxy)aniline

An Application Note and Protocol for the Analysis of 3-((2-Chloropyrimidin-4-yl)oxy)aniline using High-Performance Liquid Chromatography Authored by: A Senior Application Scientist Abstract This comprehensive guide detai...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Analysis of 3-((2-Chloropyrimidin-4-yl)oxy)aniline using High-Performance Liquid Chromatography

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details a robust high-performance liquid chromatography (HPLC) method for the analysis of 3-((2-Chloropyrimidin-4-yl)oxy)aniline, a key intermediate in pharmaceutical synthesis. The developed reversed-phase HPLC method provides excellent resolution, peak symmetry, and sensitivity, making it suitable for quality control, purity assessment, and stability studies. This document provides a step-by-step protocol, the scientific rationale behind the method development, and validation considerations, designed for researchers, scientists, and drug development professionals.

Introduction and Scientific Rationale

3-((2-Chloropyrimidin-4-yl)oxy)aniline is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its purity is paramount to ensure the safety and efficacy of the final drug product.[2] High-performance liquid chromatography (HPLC) is a powerful analytical technique that offers high selectivity and sensitivity for the quantification of small molecules and their impurities.[2][3] This application note describes a reliable and reproducible reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of this important intermediate.

The "Why" Behind the Method: A Logic-Driven Approach

The development of this analytical method was guided by the physicochemical properties of the analyte, which features both a weakly basic aniline moiety and a heterocyclic pyrimidine ring.

  • Choice of Reversed-Phase Chromatography: The presence of aromatic rings and a chloro-substituent suggests that the molecule is moderately nonpolar, making it an ideal candidate for reversed-phase chromatography where a nonpolar stationary phase is used with a polar mobile phase.[4]

  • C18 Column Selection: An octadecylsilane (C18) column was selected as the stationary phase. C18 columns are widely used in RP-HPLC due to their high hydrophobicity and ability to separate a broad range of analytes.[4]

  • Acidified Mobile Phase for Optimal Peak Shape: The aniline functional group is basic. In a neutral or basic mobile phase, it can interact with residual silanol groups on the silica-based stationary phase, leading to poor peak shape (tailing). By acidifying the mobile phase, the aniline group is protonated, minimizing these secondary interactions and resulting in sharp, symmetrical peaks.[5] A phosphate buffer at a pH of approximately 2.5 is chosen to maintain a consistent, low pH environment.

  • Organic Modifier Selection: Acetonitrile is selected as the organic component of the mobile phase due to its low viscosity, which allows for lower backpressure, and its low UV cutoff, which minimizes interference during UV detection.

  • UV Detection: The conjugated aromatic and heterocyclic systems in the analyte's structure are strong chromophores, making UV detection a sensitive and appropriate choice. A photodiode array (PDA) detector is recommended to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

Method_Development_Logic Figure 1: Method Development Rationale Analyte 3-((2-Chloropyrimidin-4-yl)oxy)aniline (Moderately Nonpolar, Basic) RP_HPLC Reversed-Phase HPLC Analyte->RP_HPLC Suitable Polarity Acidic_Mobile_Phase Acidified Mobile Phase (e.g., pH 2.5 Buffer) Analyte->Acidic_Mobile_Phase Basic Nature UV_Detection UV Detection (Analyte is a Chromophore) Analyte->UV_Detection Aromatic Structure C18_Column C18 Column (Nonpolar Stationary Phase) RP_HPLC->C18_Column Standard Choice Good_Separation High Resolution & Sensitivity C18_Column->Good_Separation Good_Peak_Shape Symmetrical Peaks Acidic_Mobile_Phase->Good_Peak_Shape Prevents Tailing UV_Detection->Good_Separation Good_Peak_Shape->Good_Separation

Caption: Figure 1: Rationale for HPLC Method Development.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a photodiode array (PDA) detector.

  • Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

    • Orthophosphoric acid (AR grade)

    • Water (HPLC grade)

  • Standard: 3-((2-Chloropyrimidin-4-yl)oxy)aniline reference standard of known purity.

Preparation of Solutions
2.2.1. Mobile Phase Preparation (25 mM Phosphate Buffer, pH 2.5)
  • Weigh 3.4 g of KH₂PO₄ and dissolve it in 1000 mL of HPLC grade water.

  • Adjust the pH of the solution to 2.5 using orthophosphoric acid.

  • Filter the buffer solution through a 0.45 µm nylon membrane filter.

  • This filtered solution is Mobile Phase A.

  • Acetonitrile is Mobile Phase B.

2.2.2. Standard Stock Solution (1000 µg/mL)
  • Accurately weigh 25 mg of 3-((2-Chloropyrimidin-4-yl)oxy)aniline reference standard into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with methanol. This is the standard stock solution.

2.2.3. Working Standard Solution (100 µg/mL)
  • Pipette 5 mL of the standard stock solution into a 50 mL volumetric flask.

  • Dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B. This is the working standard solution.

Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the analysis.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 25 mM KH₂PO₄ buffer, pH 2.5
Mobile Phase B Acetonitrile
Elution Mode Isocratic
Composition 60% Mobile Phase A : 40% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector PDA
Detection Wavelength 254 nm
Run Time 10 minutes
Analytical Workflow

The overall process from sample preparation to data analysis is illustrated below.

HPLC_Workflow Figure 2: HPLC Analysis Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Mobile_Phase Prepare Mobile Phase (Buffer & Acetonitrile) HPLC_Setup Equilibrate HPLC System with Mobile Phase Mobile_Phase->HPLC_Setup Standard_Sol Prepare Standard Solution (Stock & Working) Injection Inject Standard/Sample (10 µL) Standard_Sol->Injection HPLC_Setup->Injection Chromatography Chromatographic Separation on C18 Column Injection->Chromatography Detection Detect Analyte (UV at 254 nm) Chromatography->Detection Integration Integrate Peak Area of the Analyte Detection->Integration Quantification Quantify Analyte (Purity/Assay Calculation) Integration->Quantification

Caption: Figure 2: General Workflow for HPLC Analysis.

Method Validation Considerations

For use in a regulated environment, this method should be validated according to the International Council for Harmonisation (ICH) guidelines.[6] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. A typical linearity range would be 50% to 150% of the working standard concentration.

  • Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spike/recovery studies.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Conclusion

The reversed-phase HPLC method detailed in this application note is a reliable and robust technique for the analysis of 3-((2-Chloropyrimidin-4-yl)oxy)aniline. The use of a C18 column with an acidified mobile phase ensures excellent peak shape and resolution. This method is suitable for routine quality control and can be readily implemented in analytical laboratories for the purity assessment of this important pharmaceutical intermediate.

References

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7812, 4-Chloroaniline. Retrieved from [Link]

  • Al-Rimawi, F., Zare, A., & El-Haj, B. (2014). Development and Validation of a Reversed-Phase HPLC Method with UV Detection for the Determination of L-Dopa in Vicia faba L. Broad Beans. Journal of Analytical Methods in Chemistry, 2014, 982353. [Link]

  • Google Patents. (n.d.). CN102079725B - Method for preparing 2-chloropyrimidine.
  • Organic Syntheses. (n.d.). 2-Chloropyrimidine. Retrieved from [Link]

  • Chen, H., & Pawliszyn, J. (1995). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry, 67(15), 2530–2533. [Link]

  • Dong, M. W. (2016). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC Europe, 29(9), 514-521.
  • Cozzolino, M., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Molecules, 26(11), 3163. [Link]

  • Wang, J., et al. (2013). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Talanta, 116, 844-851. [Link]

  • Al-Rimawi, F. (2014). Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation. Journal of the Chemical Society of Pakistan, 36(1), 139-144.
  • Ataman Kimya. (n.d.). 4-CHLOROANILINE. Retrieved from [Link]

  • Muszalska, I., et al. (2007). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica - Drug Research, 64(3), 195-201.
  • Liu, Y., et al. (2023). 2-(((4-([2,2′:6′,2″-Terpyridin]-4′-yl)phenyl)imino)methyl)-6-methoxyphenol. Molbank, 2023(3), M1664. [Link]

  • Li, Z., et al. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. Organic Letters, 17(18), 4494-4497. [Link]

  • U.S. Environmental Protection Agency. (1984).
  • Abu Dayyih, W., et al. (2013). Development and validation of a reverse phase HPLC method for simultaneous estimation of some prills in drug forms. International Journal of Pharmacy and Pharmaceutical Sciences, 5(1), 203-213.
  • Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector.
  • International Conference on Harmonisation. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Li, D., et al. (2022). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Journal of Food and Drug Analysis, 30(1), 134-145. [Link]

  • U.S. Environmental Protection Agency. (1996).
  • BenchChem. (n.d.). Application Note: High-Throughput Purity Analysis of 3-Methyl-4-(pyridin-4-yl)
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13688371, 4-(Pyridin-4-ylmethoxy)aniline. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: Investigating the Antimicrobial Potential of 3-((2-Chloropyrimidin-4-yl)oxy)aniline Derivatives

Introduction: The Imperative for Novel Antimicrobial Agents The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent and novel mechanisms of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent and novel mechanisms of action. Pyrimidine derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide range of pharmacological activities, including antibacterial, antifungal, and anticancer properties.[1][2] The core pyrimidine scaffold is a key structural motif in nucleic acids, rendering its derivatives capable of interacting with various biological targets. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of a specific, promising subclass: 3-((2-Chloropyrimidin-4-yl)oxy)aniline derivatives.

The strategic combination of the pyrimidine ring, a reactive 2-chloro substituent, and an aniline moiety offers a unique chemical scaffold for derivatization and biological evaluation. The 2-chloro group serves as a versatile synthetic handle for introducing various functionalities, potentially modulating the compound's pharmacokinetic properties and target interactions. The aniline portion provides another site for modification to explore structure-activity relationships (SAR). This guide outlines the rationale, protocols, and workflows for the synthesis, antimicrobial screening, and preliminary mechanism of action studies of these novel derivatives.

Part 1: Synthesis of 3-((2-Chloropyrimidin-4-yl)oxy)aniline Derivatives

The synthesis of the core scaffold and its subsequent derivatization is a critical first step. The following protocol is a proposed synthetic route based on established methodologies for similar compounds.[3]

Protocol 1: Synthesis of the Core Scaffold

Objective: To synthesize the parent compound, 3-((2-Chloropyrimidin-4-yl)oxy)aniline.

Principle: This synthesis involves a nucleophilic aromatic substitution reaction between 2,4-dichloropyrimidine and 3-aminophenol, followed by further derivatization.

Materials:

  • 2,4-Dichloropyrimidine

  • 3-Aminophenol

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • To a solution of 3-aminophenol (1 equivalent) in DMF, add K₂CO₃ (1.1 equivalents).

  • Stir the mixture at room temperature for 30 minutes to form the phenoxide.

  • Add a solution of 2,4-dichloropyrimidine (1 equivalent) in DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[3]

  • Upon completion, pour the reaction mixture into ice-cold water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography using a hexane-ethyl acetate gradient to obtain the pure 3-((2-Chloropyrimidin-4-yl)oxy)aniline.

Causality Behind Experimental Choices:

  • Solvent: DMF is a polar aprotic solvent that facilitates the nucleophilic substitution reaction.

  • Base: K₂CO₃ is a mild base used to deprotonate the hydroxyl group of 3-aminophenol, forming a more nucleophilic phenoxide ion.[3]

  • Temperature: Heating to 80°C provides the necessary activation energy for the reaction to proceed at a reasonable rate.[3]

Workflow for Synthesis and Derivatization

G cluster_synthesis Synthesis of Core Scaffold cluster_derivatization Derivatization 2_4_dichloropyrimidine 2,4-Dichloropyrimidine Reaction Nucleophilic Aromatic Substitution (DMF, K2CO3, 80°C) 2_4_dichloropyrimidine->Reaction 3_aminophenol 3-Aminophenol 3_aminophenol->Reaction Core_Scaffold 3-((2-Chloropyrimidin-4-yl)oxy)aniline Reaction->Core_Scaffold Derivatization_Reaction Reaction with various electrophiles/nucleophiles Core_Scaffold->Derivatization_Reaction Derivative_Library Library of Novel Derivatives Derivatization_Reaction->Derivative_Library

Caption: Synthetic workflow for the core scaffold and subsequent derivatization.

Part 2: Antimicrobial Susceptibility Testing

Once a library of derivatives is synthesized, their antimicrobial potential must be evaluated. Standardized methods for in vitro antimicrobial susceptibility testing are crucial for obtaining reliable and reproducible results.[4][5]

Protocol 2: Kirby-Bauer Disk Diffusion Assay

Objective: To qualitatively screen the antimicrobial activity of the synthesized derivatives.

Principle: This method involves placing paper disks impregnated with the test compounds onto an agar plate uniformly inoculated with a test microorganism. The compound diffuses into the agar, and if it is effective, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition.[6][7]

Materials:

  • Synthesized derivatives

  • Sterile paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates[7]

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile swabs

  • 0.5 McFarland turbidity standard[7]

  • Positive control (e.g., a standard antibiotic)

  • Negative control (e.g., solvent used to dissolve compounds)

Procedure:

  • Prepare a standardized inoculum of the test bacteria equivalent to a 0.5 McFarland standard.[7]

  • Using a sterile swab, uniformly inoculate the entire surface of an MHA plate.[7]

  • Allow the plate to dry for 3-5 minutes.

  • Impregnate sterile paper disks with a known concentration of the synthesized derivatives and place them on the inoculated agar surface.

  • Place the positive and negative control disks on the same plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition in millimeters.

Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Objective: To quantitatively determine the lowest concentration of a derivative that inhibits the visible growth of a microorganism.

Principle: This method involves preparing two-fold serial dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is determined after incubation by observing the lowest concentration that prevents visible growth.[6][8]

Materials:

  • Synthesized derivatives

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains

  • Spectrophotometer

  • Resazurin (optional, as a growth indicator)

Procedure:

  • Prepare a stock solution of each derivative.

  • In a 96-well plate, perform serial two-fold dilutions of each compound in MHB.

  • Prepare a standardized bacterial inoculum and dilute it to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[8]

  • Include a growth control (broth and inoculum) and a sterility control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for turbidity or by measuring the absorbance at 600 nm. The MIC is the lowest concentration with no visible growth.

Data Presentation: MIC Values

Summarize the MIC values in a clear and structured table for easy comparison.

Compound IDDerivative Structure/ModificationMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. P. aeruginosa
Parent-01 3-((2-Chloropyrimidin-4-yl)oxy)aniline>128>128>128
Deriv-02a R = -CH₃64128>128
Deriv-02b R = -Cl3264128
Deriv-02c R = -OCH₃163264
Ciprofloxacin (Positive Control)0.50.251

Note: The data presented above is hypothetical and for illustrative purposes only.

Experimental Workflow for Antimicrobial Screening

G Derivative_Library Library of Synthesized Derivatives Qualitative_Screening Kirby-Bauer Disk Diffusion Assay Derivative_Library->Qualitative_Screening Active_Hits Identification of Active Compounds Qualitative_Screening->Active_Hits Select compounds with zones of inhibition Quantitative_Assay Broth Microdilution (MIC Determination) SAR_Analysis Structure-Activity Relationship (SAR) Analysis Quantitative_Assay->SAR_Analysis Compare MIC values Active_Hits->Quantitative_Assay Lead_Compound Lead Compound for Further Studies SAR_Analysis->Lead_Compound

Caption: Workflow for antimicrobial screening and lead identification.

Part 3: Preliminary Mechanism of Action Studies

Identifying the cellular target is a crucial step in drug development. For pyrimidine derivatives, a known mechanism of action is the inhibition of bacterial cell division by targeting the FtsZ protein.[2][9]

Hypothesized Mechanism of Action

Based on existing literature, a plausible mechanism of action for 3-((2-Chloropyrimidin-4-yl)oxy)aniline derivatives is the inhibition of FtsZ polymerization. FtsZ is a prokaryotic homolog of tubulin and is essential for bacterial cell division. Its inhibition leads to filamentation of bacterial cells and eventual cell death.[2][9]

Protocol 4: Bacterial Cell Morphology Analysis

Objective: To observe changes in bacterial cell morphology after treatment with the active compounds.

Principle: Compounds that inhibit cell division often cause bacterial cells to elongate and form long filaments. This can be visualized using microscopy.

Materials:

  • Active derivatives

  • Bacterial cultures

  • Microscope slides and coverslips

  • Gram stain reagents

  • Light microscope with oil immersion objective

Procedure:

  • Grow bacterial cultures to the mid-logarithmic phase.

  • Treat the cultures with the active compounds at their MIC and 2x MIC concentrations. Include an untreated control.

  • Incubate for a few hours.

  • Prepare smears of the treated and untreated cultures on microscope slides.

  • Perform a Gram stain.

  • Observe the slides under a light microscope and look for cell filamentation in the treated samples compared to the normal morphology in the control.

Proposed Signaling Pathway Inhibition

G Derivative 3-((2-Chloropyrimidin-4-yl)oxy)aniline Derivative Derivative->Inhibition FtsZ FtsZ Monomers Polymerization FtsZ Polymerization FtsZ->Polymerization GTP GTP GTP->Polymerization Z_Ring Z-Ring Formation Polymerization->Z_Ring Cell_Division Bacterial Cell Division Z_Ring->Cell_Division Bactericidal_Effect Bactericidal Effect Cell_Division->Bactericidal_Effect Inhibition->Polymerization

Caption: Hypothesized inhibition of FtsZ polymerization by the aniline derivatives.

Conclusion and Future Directions

The protocols and workflows detailed in this document provide a robust framework for the systematic investigation of 3-((2-Chloropyrimidin-4-yl)oxy)aniline derivatives as a potential new class of antimicrobial agents. The initial screening and MIC determination will identify promising lead compounds. Subsequent morphological analysis can provide preliminary insights into the mechanism of action. Further studies should focus on elucidating the precise molecular target, evaluating the in vivo efficacy and toxicity of lead compounds, and expanding the SAR studies to optimize their antimicrobial activity.

References

  • Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules. [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. [Link]

  • Antimicrobial Susceptibility Testing. StatPearls. [Link]

  • Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC Publishing. [Link]

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Food and Agriculture Organization of the United Nations. [Link]

  • In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. Antibiotics. [Link]

  • In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. ResearchGate. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon. [Link]

  • One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. ResearchGate. [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. World Organisation for Animal Health. [Link]

  • Anticancer and antimicrobial prospective of Pyrimidine derivatives: A review. The Pharma Innovation Journal. [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review. ResearchGate. [Link]

  • Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. Molecules. [Link]

  • The antimicrobial properties of some α-amino-oxy-acids, α-amino-oxy-hydrazides, alkoxyamines, alkoxydiguanides and their derivatives. British Journal of Pharmacology and Chemotherapy. [Link]

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules. [Link]

  • The European Committee on Antimicrobial Susceptibility Testing - EUCAST. EUCAST. [Link]

  • Recent Trends and Methods in Antimicrobial Drug Discovery from Plant Sources. Bentham Science. [Link]

  • Antibacterial Susceptibility Test Interpretive Criteria. U.S. Food and Drug Administration. [Link]

  • Synthesis and Antimicrobial Activity of 2-amino-4-pyrazolyl-4Н-1,3-oxazines. MDPI. [Link]

  • Synthesis and evaluation of novel 4-anilinocoumarin derivatives as potential antimicrobial agents. Journal of Applied Pharmaceutical Science. [Link]

  • Preparation of the alkoxy aniline derivatives 2a–l and 3a–l. Reagents... ResearchGate. [Link]

  • Synthesis and antibacterial properties of pyrimidine derivatives. PubMed. [Link]

  • 3,5-dichloro-4-((6-chloropyridazin-3-yl)oxy)aniline. LookChem. [Link]

  • Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-((2-Chloropyrimidin-4-yl)oxy)aniline

Welcome to the technical support center for the synthesis of 3-((2-Chloropyrimidin-4-yl)oxy)aniline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this imp...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-((2-Chloropyrimidin-4-yl)oxy)aniline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you improve your reaction yields and product purity. Our approach is grounded in established chemical principles and field-proven insights to ensure the reliability and success of your synthetic endeavors.

Introduction to the Synthesis

The synthesis of 3-((2-Chloropyrimidin-4-yl)oxy)aniline is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of 3-aminophenol with 2,4-dichloropyrimidine. The regioselectivity of this reaction is a critical factor, with the substitution generally favored at the C4 position of the pyrimidine ring.[1][2] This guide will address the key parameters influencing this reaction and provide solutions to common challenges.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of 3-((2-Chloropyrimidin-4-yl)oxy)aniline.

Issue 1: Low or No Product Yield

Question: I am not getting the expected yield of 3-((2-Chloropyrimidin-4-yl)oxy)aniline. What are the potential causes and how can I improve it?

Answer: Low yield is a common issue that can stem from several factors. Let's break down the potential causes and solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Causality: The reaction kinetics might be slow under your current conditions.

    • Solution:

      • Increase Reaction Temperature: Gently increase the reaction temperature in increments of 10°C. A typical temperature for this reaction is around 80°C.[3]

      • Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the initially planned duration, extend the reaction time.

      • Check Reagent Purity: Ensure that your 3-aminophenol and 2,4-dichloropyrimidine are of high purity. Impurities can interfere with the reaction.

  • Suboptimal Base: The choice and amount of base are crucial for deprotonating the 3-aminophenol, making it a more effective nucleophile.

    • Causality: An inappropriate or insufficient amount of base will result in a low concentration of the phenoxide ion.

    • Solution:

      • Base Selection: Potassium carbonate (K₂CO₃) is a commonly used and effective base for this type of reaction.[3] Sodium hydride (NaH) can also be used for a stronger base, but requires anhydrous conditions.

      • Stoichiometry: Use at least 1.1 to 1.5 equivalents of the base to ensure complete deprotonation of the 3-aminophenol.

  • Solvent Issues: The solvent plays a key role in solubilizing the reactants and mediating the reaction.

    • Causality: A non-polar or protic solvent can hinder the SNAr reaction.

    • Solution:

      • Solvent Choice: Use a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). DMF is a well-documented solvent for similar reactions.[3]

      • Anhydrous Conditions: Ensure your solvent is dry, as water can lead to hydrolysis of the 2,4-dichloropyrimidine, a common side reaction.[4][5]

Issue 2: Formation of Impurities

Question: My final product is contaminated with significant impurities. How can I identify and minimize them?

Answer: Impurity formation can complicate purification and reduce your overall yield. Here are the likely culprits and how to address them:

  • Bis-substituted Byproduct: This occurs when a second molecule of 3-aminophenol reacts at the C2 position of the pyrimidine ring.

    • Causality: While C4 substitution is generally favored, reaction at C2 can occur, especially with prolonged reaction times or higher temperatures.[1][2]

    • Solution:

      • Control Stoichiometry: Use a slight excess of 2,4-dichloropyrimidine (e.g., 1.1 equivalents) to favor the mono-substituted product.

      • Monitor Reaction Closely: Use TLC to monitor the formation of the bis-substituted product (it will have a different Rf value). Stop the reaction once the desired product is maximized.

  • Hydrolysis of 2,4-dichloropyrimidine: The chloro groups on the pyrimidine ring can be displaced by water, leading to hydroxypyrimidine impurities.[4][5]

    • Causality: Presence of water in the reaction mixture.

    • Solution:

      • Use Anhydrous Reagents and Solvents: Dry your solvent (e.g., using molecular sieves) and ensure your reagents are anhydrous.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Unreacted Starting Materials: Residual 3-aminophenol or 2,4-dichloropyrimidine in your final product.

    • Causality: Incomplete reaction or inefficient purification.

    • Solution:

      • Optimize Reaction Conditions: Refer to "Issue 1" to drive the reaction to completion.

      • Purification:

        • Precipitation: Pouring the reaction mixture into ice water can precipitate the product, leaving more polar impurities in the aqueous phase.[3]

        • Column Chromatography: If simple precipitation is insufficient, silica gel column chromatography is an effective method for separating the product from starting materials and byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of 3-aminophenol to 2,4-dichloropyrimidine?

A1: A good starting point is a 1:1.1 molar ratio of 3-aminophenol to 2,4-dichloropyrimidine. A slight excess of the dichloropyrimidine helps to ensure complete consumption of the 3-aminophenol and can minimize the formation of the bis-substituted byproduct.

Q2: Can I use a different base instead of potassium carbonate?

A2: Yes, other bases can be used. For instance, sodium hydride (NaH) is a stronger base and can be effective, but it requires strictly anhydrous conditions and careful handling. Cesium carbonate (Cs₂CO₃) is another alternative that can sometimes improve yields in SNAr reactions, but it is more expensive. For most applications, potassium carbonate provides a good balance of reactivity and ease of handling.[3]

Q3: My reaction seems to be stalled. What should I do?

A3: If your reaction is not progressing, first re-verify the purity of your starting materials and the dryness of your solvent. If those are not the issue, consider a catalytic amount of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), which can sometimes facilitate reactions involving inorganic bases in organic solvents. Alternatively, a modest increase in temperature may be necessary.

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is the most common and effective method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between your starting materials, product, and any potential byproducts. Visualizing the spots under UV light will allow you to track the consumption of reactants and the formation of the product over time.

Q5: What are the key safety precautions for this synthesis?

A5:

  • 2,4-dichloropyrimidine is a corrosive and lachrymatory substance. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • DMF is a skin irritant and can be harmful if inhaled or absorbed through the skin. Use it in a fume hood and wear appropriate gloves.

  • Sodium hydride (if used) is highly flammable and reacts violently with water. Handle it with extreme care under an inert atmosphere.

Optimized Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of 3-((2-Chloropyrimidin-4-yl)oxy)aniline.

Materials and Reagents:
  • 3-Aminophenol

  • 2,4-Dichloropyrimidine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • Hexanes

  • Deionized Water

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous

Procedure:
  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-aminophenol (1.0 eq) and anhydrous potassium carbonate (1.2 eq).

  • Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen). The volume should be sufficient to dissolve the reactants (approximately 5-10 mL per gram of 3-aminophenol).

  • Addition of 2,4-Dichloropyrimidine: To the stirring suspension, add 2,4-dichloropyrimidine (1.1 eq) portion-wise at room temperature.

  • Reaction: Heat the reaction mixture to 80°C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a beaker containing ice-cold water. A precipitate should form.

    • Stir the suspension for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration and wash it with cold water.

  • Purification:

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes).

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizing the Synthesis and Troubleshooting

Reaction Mechanism

G cluster_reactants Reactants cluster_process Reaction Process cluster_products Products & Byproducts 3-Aminophenol 3-Aminophenol Deprotonation Deprotonation of 3-Aminophenol 3-Aminophenol->Deprotonation 2,4-Dichloropyrimidine 2,4-Dichloropyrimidine SNAr Nucleophilic Aromatic Substitution (SNAr) 2,4-Dichloropyrimidine->SNAr Hydrolysis_Product Hydrolysis Byproduct 2,4-Dichloropyrimidine->Hydrolysis_Product Side Reaction (with H₂O) K2CO3 K₂CO₃ (Base) K2CO3->Deprotonation Deprotonation->SNAr Forms Phenoxide Workup Aqueous Work-up & Precipitation SNAr->Workup Target_Product 3-((2-Chloropyrimidin-4-yl)oxy)aniline SNAr->Target_Product Bis_Product Bis-substituted Byproduct SNAr->Bis_Product Side Reaction Workup->Target_Product Isolation

Caption: Reaction pathway for the synthesis of 3-((2-Chloropyrimidin-4-yl)oxy)aniline.

Troubleshooting Workflow

G cluster_yield Addressing Low Yield cluster_purity Addressing Impurities Start Start Problem Problem Start->Problem Check_Reagents Check Reagent Purity & Stoichiometry Problem->Check_Reagents Low Yield Check_Byproducts Identify Byproducts (TLC, NMR, MS) Problem->Check_Byproducts Impure Product Check Check Action Action End End Check_Conditions Review Reaction Temperature & Time Check_Reagents->Check_Conditions Action_Bis Minimize Bis-substitution: - Adjust Stoichiometry - Monitor Reaction Time Check_Byproducts->Action_Bis Bis-substitution Action_Hydrolysis Prevent Hydrolysis: - Use Anhydrous Conditions - Inert Atmosphere Check_Byproducts->Action_Hydrolysis Hydrolysis Check_Base_Solvent Verify Base & Solvent (Anhydrous?) Check_Conditions->Check_Base_Solvent Action_Yield Optimize Conditions: - Increase Temp/Time - Adjust Stoichiometry - Use Anhydrous Solvent Check_Base_Solvent->Action_Yield Action_Yield->End Action_Purify Improve Purification: - Recrystallization - Column Chromatography Action_Bis->Action_Purify Action_Hydrolysis->Action_Purify Action_Purify->End

Caption: A logical workflow for troubleshooting common synthesis issues.

Quantitative Data Summary

ParameterRecommended ConditionRationalePotential Issue if Deviated
Solvent Anhydrous DMFPolar aprotic, good solubilityLow yield, hydrolysis byproducts
Base K₂CO₃ (1.2 eq)Effective, easy to handleIncomplete reaction
Temperature 80°COptimal for reaction rateLow yield (too low), side reactions (too high)
Reactant Ratio (3-aminophenol:2,4-dichloropyrimidine) 1 : 1.1Minimizes bis-substitutionFormation of bis-adduct, unreacted starting material
Atmosphere Inert (N₂ or Ar)Prevents moisture contaminationHydrolysis of 2,4-dichloropyrimidine

References

  • One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene.
  • Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. PMC - NIH. (2024).
  • Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. (2015).
  • Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines.
  • Method 8131: Aniline and Selected Derivatives by Gas Chrom
  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in W
  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class.
  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. MDPI.
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
  • Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline.
  • Process for the preparation of 4-chloro-2-cyclopropylcarbonylaniline.
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - PubMed Central.
  • Synthesis of 2-ethyl-4-methoxy aniline via four-step process.
  • Preparation method of 2-(4'-chlorphenyl) aniline.
  • In-Depth Technical Guide: 3-((2-chloropyridin-4-yl)oxy)aniline. Benchchem.
  • Application Notes and Protocols for 3-(2-chloropyridin-4-yl)oxyaniline. Benchchem.
  • Spectroscopic Analysis of 3-(2-chloropyridin-4-yl)

Sources

Optimization

Technical Support Center: Purification of 3-((2-Chloropyrimidin-4-yl)oxy)aniline

Welcome to the technical support guide for the purification of 3-((2-Chloropyrimidin-4-yl)oxy)aniline. This document is designed for researchers, scientists, and drug development professionals who may encounter challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 3-((2-Chloropyrimidin-4-yl)oxy)aniline. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this key synthetic intermediate at the desired purity level. While specific literature on the purification of this exact molecule is sparse, this guide is built upon foundational chemical principles and extensive field experience with structurally related compounds.[1] We will explore the likely synthetic origins of impurities and provide robust, field-proven troubleshooting strategies and detailed protocols to address them.

Section 1: Understanding the Core Challenge - Likely Synthetic Impurities

The most common synthetic route to 3-((2-Chloropyrimidin-4-yl)oxy)aniline is a nucleophilic aromatic substitution (SNAr), specifically a Williamson ether synthesis, between 3-aminophenol and 2,4-dichloropyrimidine. The primary purification challenges arise from the inherent reactivity of these starting materials and the potential for side reactions.

The key to effective purification is understanding what you need to remove. The main culprits are typically:

  • Unreacted Starting Materials: 3-aminophenol and 2,4-dichloropyrimidine.

  • Regioisomeric Byproduct: 5-((2-Chloropyrimidin-4-yl)oxy)aniline, arising from reaction at the less-favored position.

  • Bis-addition Product: A result of 3-aminophenol reacting with both chlorine atoms on the pyrimidine ring.

  • Hydrolysis Products: Where one of the chloro groups on the pyrimidine ring is replaced by a hydroxyl group.

Below is a diagram illustrating the likely synthetic pathway and the genesis of these common impurities.

cluster_reactants Starting Materials cluster_products Reaction Products 3-Aminophenol 3-Aminophenol Target_Molecule 3-((2-Chloropyrimidin-4-yl)oxy)aniline (Desired Product) 3-Aminophenol->Target_Molecule + Base Unreacted_SM Unreacted_SM 3-Aminophenol->Unreacted_SM 2,4-Dichloropyrimidine 2,4-Dichloropyrimidine 2,4-Dichloropyrimidine->Target_Molecule + Base Regioisomer Isomeric Byproduct 2,4-Dichloropyrimidine->Regioisomer Side Reaction Hydrolysis Hydrolysis Product 2,4-Dichloropyrimidine->Hydrolysis + H2O 2,4-Dichloropyrimidine->Unreacted_SM Bis_Addition Bis-Addition Product Target_Molecule->Bis_Addition + 3-Aminophenol

Caption: Synthetic pathway and origin of impurities.

Section 2: Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common purification issues.

FAQ 1: My final product is contaminated with unreacted 3-aminophenol. How can I remove it?

A1: Root Cause & Identification: The presence of unreacted 3-aminophenol typically points to either an incorrect stoichiometry (not enough 2,4-dichloropyrimidine) or insufficient reaction time/temperature. 3-aminophenol is both nucleophilic (due to the phenol) and basic (due to the aniline). It is also more polar than the desired product. On a Thin Layer Chromatography (TLC) plate, it will likely appear as a lower Rf spot. In an HPLC chromatogram, it will have a shorter retention time.

Purification Strategy: Acid-Base Extraction The basic aniline group of your target molecule and the acidic phenolic group of the impurity allow for a straightforward separation using liquid-liquid extraction.

Protocol 2.1: Acid-Base Extraction Workflow
  • Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). The 3-aminophenol will be protonated and move into the aqueous layer. Your product should remain in the organic layer.

  • Separation: Drain the aqueous layer. Repeat the wash 1-2 times to ensure complete removal.

  • Neutralization & Wash: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine to remove excess water.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

FAQ 2: How do I get rid of the unreacted 2,4-dichloropyrimidine?

A2: Root Cause & Identification: This impurity is common when an excess of the pyrimidine starting material is used to drive the reaction to completion. 2,4-dichloropyrimidine is less polar than your desired product and will have a higher Rf on TLC and a longer retention time in reverse-phase HPLC.

Purification Strategy: Column Chromatography or Crystallization Due to the significant polarity difference, silica gel column chromatography is highly effective. Alternatively, if the product is a solid, crystallization can be an excellent and scalable option.

Protocol 2.2: Flash Column Chromatography
  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in a non-polar solvent like hexanes or heptane is a good starting point. A typical gradient might be from 10% to 50% ethyl acetate.

  • Procedure:

    • Slurry Pack: Prepare a slurry of silica gel in the initial, low-polarity eluent and pack the column.

    • Load: Dissolve the crude product in a minimal amount of DCM or the eluent and load it onto the column.

    • Elute: Begin elution with the low-polarity mobile phase. The less polar 2,4-dichloropyrimidine will elute first.

    • Gradient: Gradually increase the polarity of the mobile phase to elute your more polar desired product.

    • Collect & Analyze: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

    • Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

FAQ 3: My analysis shows an isomeric impurity. How can I separate it?

A3: Root Cause & Identification: This is often the most significant purification challenge. The regioisomer has the same molecular weight and very similar physicochemical properties to the desired product. High-resolution analytical techniques like HPLC are essential for detection and quantification.[2][3] The separation of these isomers relies on subtle differences in their polarity and how they interact with the stationary phase.

Purification Strategy: High-Performance Flash Chromatography or Fractional Crystallization

  • Chromatography: Standard flash chromatography may not be sufficient. You may need to use a higher-performance system with finer silica particles and a very shallow, slow gradient to achieve separation.

  • Crystallization: Fractional crystallization can be effective if the two isomers have different solubilities in a particular solvent system. This method is often iterative.

Protocol 2.3: Fractional Crystallization
  • Solvent Screening: The goal is to find a solvent that dissolves the crude material when hot but in which the desired product is significantly less soluble than the isomer upon cooling.[4] Test solvents of varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water).

  • Dissolution: Dissolve the impure solid in the minimum amount of boiling solvent.

  • Slow Cooling: Allow the solution to cool slowly and undisturbed to room temperature. This encourages the formation of well-defined crystals of the less soluble compound (hopefully your product).

  • Isolation: Collect the first crop of crystals by filtration.

  • Analysis: Analyze the purity of the crystals and the remaining mother liquor by HPLC.

  • Repeat: If necessary, recrystallize the solid or concentrate the mother liquor to obtain subsequent crops of crystals, analyzing each fraction for purity.

FAQ 4: My product seems to be degrading during purification or storage. What's happening?

A4: Root Cause & Stability: Aromatic amines can be susceptible to oxidation, which often results in discoloration (e.g., turning brown or purple).[5] Additionally, the 2-chloro substituent on the pyrimidine ring can be susceptible to hydrolysis, especially under acidic or basic conditions, forming the corresponding 2-hydroxy-pyrimidine derivative.[6][7]

Mitigation and Storage Strategies:

  • Avoid Harsh Conditions: During workup and purification, avoid prolonged exposure to strong acids or bases.

  • Inert Atmosphere: Handle and store the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Storage Conditions: Store the purified material in a tightly sealed container at low temperatures (-20°C is recommended for long-term storage) and protected from light.[5]

Section 3: Analytical Purity Assessment

A robust analytical method is crucial for guiding your purification efforts. High-Performance Liquid Chromatography (HPLC) is the recommended technique for assessing the purity of 3-((2-Chloropyrimidin-4-yl)oxy)aniline.[2][3]

Parameter Recommended Condition Rationale
Column C18, 4.6 x 150 mm, 3.5 µmProvides good resolution for aromatic compounds.
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidThe acid improves peak shape for the basic aniline moiety.
Gradient Start at 20% B, ramp to 95% B over 15 minutesA gradient is necessary to elute both polar (aminophenol) and less polar (dichloropyrimidine) impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 254 nmThe aromatic rings provide strong UV absorbance at this wavelength.
Column Temp. 30 °CEnsures reproducible retention times.
Protocol 3.1: HPLC Sample Preparation
  • Stock Solution: Accurately weigh and dissolve a small amount of your material in the mobile phase (initial conditions) or a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.

  • Working Solution: Dilute the stock solution to about 0.1 mg/mL for injection.

  • Injection: Inject 5-10 µL into the HPLC system and analyze the chromatogram to determine the area percentage of the main peak relative to the total peak area.

Crude Crude Product HPLC HPLC Analysis Crude->HPLC Decision Identify Major Impurity? HPLC->Decision Extraction Acid-Base Extraction Decision->Extraction  3-Aminophenol  (Basic/Acidic Impurity) Column Column Chromatography Decision->Column  2,4-Dichloropyrimidine  (Polarity Difference) Crystallization Fractional Crystallization Decision->Crystallization  Regioisomer  (Subtle Difference) Pure Pure Product (>98%) Extraction->Pure Column->Pure Crystallization->Pure

Sources

Troubleshooting

Technical Support Center: Synthesis of 3-((2-Chloropyrimidin-4-yl)oxy)aniline

Welcome to the technical support guide for the synthesis of 3-((2-Chloropyrimidin-4-yl)oxy)aniline. This molecule is a crucial building block in medicinal chemistry, often utilized in the development of kinase inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-((2-Chloropyrimidin-4-yl)oxy)aniline. This molecule is a crucial building block in medicinal chemistry, often utilized in the development of kinase inhibitors and other targeted therapeutics. The primary synthetic route involves the nucleophilic aromatic substitution (SNAr) between 3-aminophenol and 2,4-dichloropyrimidine. While conceptually straightforward, this reaction is fraught with potential challenges related to selectivity and impurity formation.

This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-tested insights to troubleshoot common issues and optimize their synthetic protocols.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the synthesis, providing causal explanations and actionable solutions.

Q1: My reaction yield is significantly lower than expected, and TLC/LC-MS analysis shows a large amount of unreacted 3-aminophenol.

Possible Causes & Solutions:

  • Insufficient Base: The reaction requires a base to deprotonate the phenolic hydroxyl group of 3-aminophenol, generating the more nucleophilic phenoxide anion. Incomplete deprotonation is a common cause of low conversion.

    • Troubleshooting Step: Ensure you are using at least one molar equivalent of a suitable base. For weakly acidic phenols, using 1.1 to 1.5 equivalents can drive the equilibrium towards the phenoxide.

    • Expert Insight: While strong bases like Sodium Hydride (NaH) can be effective, they can also promote side reactions. Inorganic bases like Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) are often preferred as they are less harsh and their heterogeneity can sometimes improve selectivity.[1] Cs₂CO₃ is particularly effective due to its high solubility in polar aprotic solvents and the "cesium effect," which enhances the nucleophilicity of the phenoxide.

  • Suboptimal Reaction Temperature: The SNAr reaction is temperature-dependent. Insufficient thermal energy will result in a sluggish reaction.

    • Troubleshooting Step: If the reaction is proceeding slowly at room temperature, consider moderately heating the mixture. A typical range is 40-80 °C in a solvent like DMF or DMAc.[1] Monitor the reaction progress every few hours by TLC or LC-MS to avoid thermal decomposition or the formation of undesired byproducts at excessive temperatures.

  • Solvent Purity: Protic impurities, especially water, in your solvent can consume the base and react with 2,4-dichloropyrimidine, reducing the yield of your desired product.

    • Troubleshooting Step: Always use anhydrous solvents. If you suspect water contamination, use a freshly opened bottle of solvent or dry it using appropriate methods (e.g., molecular sieves) before use.

Q2: My final product is contaminated with a significant isomeric impurity that is difficult to separate.

Primary Cause: Lack of Regioselectivity

The primary isomeric impurity is almost certainly 3-((4-chloropyrimidin-2-yl)oxy)aniline , which arises from the nucleophilic attack at the C2 position of 2,4-dichloropyrimidine instead of the desired C4 position.

Controlling Regioselectivity:

  • Kinetic vs. Thermodynamic Control: In SNAr reactions on 2,4-dichloropyrimidine, substitution at the C4 position is generally the kinetically favored process.[2] The C4 position is more activated by the adjacent ring nitrogen. However, if the reaction is run at high temperatures for extended periods, equilibration or competing reactions can lead to the formation of the thermodynamically more stable C2-substituted isomer.

    • Solution: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., start at room temperature or slightly elevated, 40-50 °C). This will maximize the formation of the kinetic C4 product.

  • N-Alkylation vs. O-Alkylation: Another potential "isomer" is the N-alkylated product, where the aniline nitrogen attacks the pyrimidine ring. The ambident nature of 3-aminophenol makes this a key challenge.[3][4]

    • Solution: The choice of base is critical. Using a moderately strong inorganic base (K₂CO₃, Cs₂CO₃) preferentially deprotonates the more acidic phenol (-OH pKa ≈ 10) over the aniline (-NH₂ pKa ≈ 35), favoring O-alkylation. Using a very strong, non-selective base like NaH at low temperatures can also favor O-alkylation, but temperature control is paramount.

The logical flow for troubleshooting selectivity issues is visualized below.

G Start Isomeric Impurity Detected CheckTemp Review Reaction Temperature Start->CheckTemp CheckBase Review Base & Stoichiometry Start->CheckBase HighTemp High Temp (>80°C)? CheckTemp->HighTemp StrongBase Strong Base (e.g., NaH)? CheckBase->StrongBase HighTemp->CheckBase No C2_Isomer Probable Cause: C2-Substitution (Thermodynamic Product) HighTemp->C2_Isomer Yes StrongBase->CheckTemp No N_Alkylation Probable Cause: N-Alkylation StrongBase->N_Alkylation Potentially Sol_Temp Solution: Lower Temp (40-60°C) to favor kinetic C4 product. C2_Isomer->Sol_Temp Sol_Base Solution: Use K₂CO₃ or Cs₂CO₃ to favor O-deprotonation. N_Alkylation->Sol_Base

Caption: Troubleshooting logic for isomeric impurities.

Q3: I am observing a di-substituted byproduct, 4-(3-aminophenoxy)-N-(3-hydroxyphenyl)pyrimidin-2-amine, in my crude material.

Cause: Lack of Stoichiometric Control

This impurity arises when a second molecule of 3-aminophenol displaces the remaining chlorine atom at the C2 position. This is most common when:

  • An excess of 3-aminophenol is used.

  • The reaction is run at high temperatures for a prolonged time, as the second substitution is significantly slower and requires more forcing conditions than the first.

Solutions:

  • Control Reagent Stoichiometry: Use 2,4-dichloropyrimidine as the limiting reagent or in a slight excess (e.g., 1.05-1.1 equivalents).

  • Controlled Addition: Add the 3-aminophenol/base mixture slowly to the solution of 2,4-dichloropyrimidine. This maintains a low instantaneous concentration of the nucleophile, minimizing the chance of a second substitution.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this synthesis?

The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process:

  • Addition: The nucleophile (3-aminophenoxide) attacks the electron-deficient C4 carbon of the pyrimidine ring, breaking the aromaticity and forming a high-energy intermediate known as a Meisenheimer complex . This complex is stabilized by resonance, with the negative charge delocalized by the electron-withdrawing nitrogen atoms of the pyrimidine ring.

  • Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the pyrimidine ring is restored, yielding the final product.

Caption: The two-step SNAr mechanism.

Q2: Why is the C4-Cl more reactive than the C2-Cl on 2,4-dichloropyrimidine?

The regioselectivity is dictated by the electronics of the pyrimidine ring. The two nitrogen atoms are electron-withdrawing and create regions of partial positive charge (δ+) on the adjacent carbons. The C4 and C6 positions are most affected and are therefore the most electrophilic and susceptible to nucleophilic attack. While both C2 and C4 are activated, the C4 position generally exhibits higher reactivity towards most nucleophiles under kinetic control.[2]

Q3: What are the best analytical methods for monitoring this reaction?
MethodApplicationAdvantagesLimitations
TLC Reaction MonitoringFast, inexpensive, good for visualizing consumption of starting materials.Low resolution, not quantitative.
LC-MS Reaction Monitoring & Impurity IDExcellent for tracking product formation and detecting trace impurities (isomers, byproducts). Provides mass data for identification.Requires specialized equipment.
HPLC Purity AnalysisHigh-resolution separation of product from isomers and impurities. Quantitative.[5]Slower than TLC.
¹H NMR Structural ConfirmationUnambiguously confirms the structure of the final product and can be used to identify regioisomers based on distinct chemical shifts and coupling patterns.Not ideal for real-time monitoring.

Optimized Experimental Protocol

This protocol is a robust starting point designed to favor the formation of the desired C4-substituted product.

Materials:

  • 2,4-Dichloropyrimidine (1.0 eq)

  • 3-Aminophenol (1.05 eq)

  • Potassium Carbonate (K₂CO₃), finely milled (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 3-aminophenol and anhydrous DMF (approx. 0.5 M concentration relative to the limiting reagent).

  • Base Addition: Add the finely milled potassium carbonate to the solution. Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the potassium phenoxide.

  • Substrate Addition: Add 2,4-dichloropyrimidine to the mixture in one portion.

  • Reaction: Heat the reaction mixture to 50-60 °C and stir under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress using LC-MS or TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 4-8 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically a solid. It can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexanes.

References

  • BenchChem (2025). Application Note: A Detailed Protocol for the Synthesis of 3-(2-chloropyridin-4-yl)oxyaniline.
  • ResearchGate (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene.
  • QM Magic Class (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine.
  • ResearchGate (2025). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
  • Preprints.org (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water.
  • National Center for Biotechnology Information (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors.
  • PubMed (n.d.). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
  • ResearchGate (2025). Selective alkylation of aminophenols.
  • MDPI (n.d.). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
  • Google Patents (n.d.). US5525724A - Process for the preparation of chloropyrimidines.
  • QM Magic Class (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
  • BenchChem (2025). identifying common impurities in 2,6-dichloro-4-(1H-imidazol-2-yl)aniline synthesis.
  • Google Patents (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
  • ResearchGate (n.d.). 2,4-Dichloropyrimidine.
  • Environmental Protection Agency (1996). method 8131 aniline and selected derivatives by gas chromatography.
  • MDPI (n.d.). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA.
  • BenchChem (n.d.). Comparative Guide to Purity Analysis of Synthetic 3-Chloro-4-(isopentyloxy)aniline.
  • ResearchGate (n.d.). Synthesis of 2-ethyl-4-methoxy aniline via four-step process.
  • Royal Society of Chemistry (2019). N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor.

Sources

Optimization

Optimization of reaction conditions for 3-((2-Chloropyrimidin-4-yl)oxy)aniline synthesis

Welcome, researchers and drug development professionals. As a Senior Application Scientist, I have compiled this comprehensive guide to navigate the intricacies of synthesizing 3-((2-Chloropyrimidin-4-yl)oxy)aniline.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers and drug development professionals. As a Senior Application Scientist, I have compiled this comprehensive guide to navigate the intricacies of synthesizing 3-((2-Chloropyrimidin-4-yl)oxy)aniline. This resource is designed to provide not just protocols, but a deeper understanding of the reaction, enabling you to optimize conditions, troubleshoot common issues, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Here, we address common questions regarding the synthesis of 3-((2-Chloropyrimidin-4-yl)oxy)aniline.

Q1: What is the underlying mechanism for the reaction between 3-aminophenol and 2,4-dichloropyrimidine?

The synthesis of 3-((2-chloropyrimidin-4-yl)oxy)aniline is a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, the hydroxyl group of 3-aminophenol acts as a nucleophile, attacking the electron-deficient pyrimidine ring and displacing one of the chlorine atoms.

Q2: Why does the reaction preferentially occur at the C4 position of 2,4-dichloropyrimidine?

The chlorine atom at the C4 position of the pyrimidine ring is generally more reactive towards nucleophilic substitution than the chlorine at the C2 position. This is due to the C4 position having a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it more electrophilic and thus more susceptible to nucleophilic attack.[1] While this selectivity is strong, it can be influenced by various factors.

Q3: Can the amino group of 3-aminophenol react instead of the hydroxyl group?

While the amino group is also nucleophilic, the reaction conditions can be optimized to favor O-arylation over N-arylation. The use of a suitable base is crucial. A base that is strong enough to deprotonate the phenolic hydroxyl group but not so strong as to significantly deprotonate the aniline nitrogen will favor the desired O-alkylation.

Q4: What are the key reaction parameters to control for a successful synthesis?

The key parameters to control are:

  • Choice of Base: To selectively deprotonate the hydroxyl group.

  • Solvent: A polar aprotic solvent is typically used to dissolve the reactants and facilitate the reaction.

  • Temperature: To ensure a reasonable reaction rate without promoting side reactions.

  • Reaction Time: To drive the reaction to completion while minimizing the formation of byproducts.

Troubleshooting Guide

This section provides solutions to common problems you may encounter during the synthesis.

Problem Potential Cause(s) Troubleshooting & Optimization Strategies
Low or No Product Formation 1. Ineffective Base: The base may not be strong enough to deprotonate the 3-aminophenol. 2. Low Reaction Temperature: The reaction rate may be too slow. 3. Poor Quality Reagents: Degradation of starting materials.1. Base Selection: Consider using a stronger base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). 2. Temperature Increase: Gradually increase the reaction temperature, for example, from room temperature to 80-90 °C.[2] Monitor for byproduct formation. 3. Reagent Purity: Ensure the purity of 3-aminophenol and 2,4-dichloropyrimidine.
Formation of Multiple Products (Impurity Issues) 1. N-Arylation: The amino group of 3-aminophenol may have reacted. 2. Di-substitution: A second molecule of 3-aminophenol may have reacted at the C2 position. 3. Hydrolysis: Hydrolysis of the chloropyrimidine starting material or product.1. Optimize Base: Use a milder base like potassium carbonate. 2. Control Stoichiometry: Use a slight excess of 2,4-dichloropyrimidine to minimize di-substitution. 3. Anhydrous Conditions: Ensure the reaction is carried out under anhydrous conditions to prevent hydrolysis.
Product is Difficult to Purify 1. Close Polarity of Product and Byproducts: Making separation by chromatography challenging. 2. Product Instability: The product may be degrading on the silica gel column.1. Chromatography Optimization: Screen different solvent systems for column chromatography. A gradient elution may be necessary. 2. Alternative Purification: Consider recrystallization from a suitable solvent or a solvent mixture.

Experimental Protocols

The following is a detailed, step-by-step methodology for the synthesis of 3-((2-Chloropyrimidin-4-yl)oxy)aniline. This protocol is based on established procedures for similar SNAr reactions.

Synthesis of 3-((2-Chloropyrimidin-4-yl)oxy)aniline

Synthesis_Workflow reagents 1. Reagents Preparation: - 3-Aminophenol - 2,4-Dichloropyrimidine - Potassium Carbonate (K₂CO₃) - N,N-Dimethylformamide (DMF) reaction 2. Reaction Setup: - Dissolve 3-aminophenol in DMF. - Add K₂CO₃ and stir. - Add 2,4-dichloropyrimidine. - Heat to 80-90 °C. reagents->reaction Add to flask workup 3. Work-up: - Cool the reaction mixture. - Pour into ice water. - Extract with ethyl acetate. reaction->workup After 4-6 hours purification 4. Purification: - Dry the organic layer. - Concentrate under vacuum. - Purify by column chromatography. workup->purification Isolate crude product characterization 5. Characterization: - NMR Spectroscopy - Mass Spectrometry purification->characterization Obtain pure product

A general workflow for the synthesis of 3-((2-Chloropyrimidin-4-yl)oxy)aniline.

Materials:

  • 3-Aminophenol

  • 2,4-Dichloropyrimidine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-aminophenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2,4-dichloropyrimidine (1.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, 3-((2-chloropyrimidin-4-yl)oxy)aniline.

Data Presentation

Optimization of Reaction Conditions

The choice of base and solvent can significantly impact the yield of the reaction. The following table summarizes expected outcomes based on analogous reactions.

Base Solvent Temperature (°C) Expected Yield Potential Issues
K₂CO₃DMF80-90Good to ExcellentPotential for small amounts of N-arylation.
Cs₂CO₃DMF80-90ExcellentHigher cost.
NaHTHFRoom Temp. to 60Moderate to GoodStronger base may lead to less selectivity and more byproducts.
Et₃NAcetonitrileRefluxLow to ModerateMay not be basic enough for efficient deprotonation.

Mechanistic Insights

The reaction proceeds through a well-established SNAr mechanism. The key steps are illustrated below.

SNAr_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination 3-Aminophenol 3-Aminophenol Phenoxide Phenoxide Intermediate 3-Aminophenol->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Meisenheimer Meisenheimer Complex (Resonance Stabilized) Phenoxide->Meisenheimer Attack at C4 2,4-Dichloropyrimidine 2,4-Dichloropyrimidine Product 3-((2-Chloropyrimidin-4-yl)oxy)aniline Meisenheimer->Product Loss of Cl⁻ Chloride Cl⁻

Mechanism of the SNAr reaction.

References

  • De Rosa, M., Arnold, D., Wright, A. C., & Son, Y. (2015). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. ARKIVOC, 2015(7), 231-242.
  • Hesek, D., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7757-7763.
  • Krasavin, M., et al. (2020). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 25(21), 5083.
  • Peng, Z.-H., Journet, M., & Humphrey, G. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(3), 395–398.
  • Torborg, C., et al. (2023).
  • Zhang, et al. (1995). A novel synthesis of 3-amino-2-chloro-4-methylpyridine. Tetrahedron, 51(48), 13177-13184.
  • Yao, Q., et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules, 29(2), 481.
  • Maiti, D., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Journal of the American Chemical Society, 131(47), 17423-17429.
  • Callingham, M., Blum, F., & Pavé, G. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. Organic Letters, 17(19), 4930-4932.
  • Neufeldt, S. (2025). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS Fall 2025.
  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical methodologies for the synthesis of indoles. Chemical Reviews, 106(7), 2875-2911.
  • Wan, Y., et al. (2011). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(3), 395–398.
  • BenchChem. (2025). Chemoselectivity in Dichloropyrimidine Reactions: A Technical Support Center. BenchChem.
  • Sigma-Aldrich. (2024). Safety Data Sheet for 3-Aminophenol. Sigma-Aldrich.
  • Thermo Fisher Scientific. (2023). Safety Data Sheet for 2,4-Dichloropyrimidine. Thermo Fisher Scientific.

Sources

Troubleshooting

Overcoming solubility issues with 3-((2-Chloropyrimidin-4-yl)oxy)aniline

Introduction: This guide is designed for researchers, chemists, and drug development professionals encountering solubility challenges with 3-((2-Chloropyrimidin-4-yl)oxy)aniline (CAS No. 943314-62-3)[1].

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This guide is designed for researchers, chemists, and drug development professionals encountering solubility challenges with 3-((2-Chloropyrimidin-4-yl)oxy)aniline (CAS No. 943314-62-3)[1]. Publicly available physicochemical data for this specific compound is limited. Therefore, the recommendations provided herein are grounded in established principles of medicinal chemistry and formulation science, drawing on the compound's structural features—an aromatic aniline and a chloropyrimidine ether—and data from closely related analogues[2][3]. Our goal is to provide a logical, step-by-step framework to systematically overcome solubility hurdles in your research.

Frequently Asked Questions (FAQs)

Q1: What are the likely solubility characteristics of 3-((2-Chloropyrimidin-4-yl)oxy)aniline?

A1: Based on its structure, 3-((2-Chloropyrimidin-4-yl)oxy)aniline is predicted to be a hydrophobic, weakly basic compound with poor aqueous solubility. The aromatic rings and the chloro-substituent contribute to its lipophilicity. The aniline group provides a site for protonation, suggesting that its solubility will be pH-dependent. Many drug candidates with similar complex aromatic structures exhibit poor water solubility, which can hinder biological screening and formulation development[4][5].

Q2: What are the best starting solvents for initial dissolution attempts?

A2: For initial stock solution preparation, begin with polar aprotic solvents. Based on experience with similar heterocyclic compounds, the following are recommended starting points:

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF)

Always start with a small amount of your compound and add the solvent incrementally. Use gentle agitation (vortexing) and warming (not exceeding 40-50°C) to aid dissolution. Be aware that high concentrations of DMSO can be toxic in certain cell-based assays.

Q3: My compound dissolved in organic solvent, but precipitated when I added it to my aqueous buffer. What happened?

A3: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is soluble in a concentrated organic solvent is introduced into an aqueous medium where it is poorly soluble. The organic solvent is diluted, and the compound crashes out of the solution. The troubleshooting guides below provide strategies to mitigate this, such as using co-solvents or pH modification in the final aqueous medium.

Q4: Are there any specific safety precautions I should take when handling this compound?

A4: Yes. While a specific Safety Data Sheet (SDS) for this exact molecule is not widely available, related chloro-aniline and chloropyrimidine compounds are often classified as harmful or toxic[6][7][8][9]. You should handle 3-((2-Chloropyrimidin-4-yl)oxy)aniline with care, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a chemical fume hood. For detailed safety information, it is always best to consult the SDS provided by your supplier.

Troubleshooting Guide: A Step-by-Step Approach to Solubilization

This section provides a systematic workflow for addressing solubility issues, progressing from simple adjustments to more complex formulation strategies.

Workflow 1: Systematic Solvent Screening and Optimization

The first step is to identify a suitable organic solvent system for creating a concentrated stock solution.

Step 1: Initial Solvent Screening Test the solubility in a small panel of common laboratory solvents with varying polarities. This will help you understand the compound's physicochemical nature.

Table 1: Recommended Solvents for Initial Screening

Solvent Class Polarity Index Boiling Point (°C) Rationale & Notes
DMSO Polar Aprotic 7.2 189 Excellent solubilizing power for many poorly soluble compounds. Use minimal amounts for biological assays.
DMF Polar Aprotic 6.4 153 Similar to DMSO, good for creating high-concentration stocks.
Ethanol Polar Protic 5.2 78.5 A less toxic option, often used in formulations. May require warming.
DCM Nonpolar 3.1 39.6 Good for less polar compounds. Its volatility can be an issue.

| Acetonitrile | Polar Aprotic | 5.8 | 81.6 | Common in analytical chemistry (e.g., HPLC). |

Protocol:

  • Weigh out a small, precise amount of the compound (e.g., 1 mg) into separate vials.

  • Add a measured volume of the first solvent (e.g., 100 µL) to achieve a high target concentration (e.g., 10 mg/mL).

  • Vortex for 30 seconds. Observe for dissolution.

  • If not fully dissolved, warm the mixture gently (e.g., to 37°C) for 5-10 minutes.

  • If still not dissolved, add another measured volume of solvent and repeat the process until dissolution is achieved or a practical lower concentration limit is reached.

  • Record the concentration at which the compound fully dissolves for each solvent.

Workflow 2: pH-Dependent Solubility Enhancement

The aniline moiety in your compound is a weak base, meaning its charge state—and thus its aqueous solubility—can be manipulated with pH.

The Underlying Principle (pKa): The aniline group can be protonated (gain a positive charge) under acidic conditions. This ionized form is generally much more water-soluble than the neutral form. The pKa of the conjugate acid of a substituted aniline is typically in the range of 3-5. To achieve significant protonation and enhance solubility, the pH of the aqueous solution should be at least 1-2 units below the pKa.

Step 2: Acidic Buffer Screening If your experimental system can tolerate a lower pH, this is a powerful method to increase aqueous solubility.

Protocol:

  • Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO), as determined in Workflow 1.

  • Prepare a series of aqueous buffers with decreasing pH values (e.g., pH 7.4, 6.0, 5.0, 4.0). Common biological buffers include MES (for pH 5.5-6.7) and acetate (for pH 3.6-5.6).

  • Add a small aliquot of your organic stock solution to each buffer to reach your desired final concentration.

  • Observe for precipitation. The lowest pH buffer that prevents precipitation is your best option.

Causality Diagram: pH Effect on Aniline Solubility

G cluster_0 High pH ( > pKa ) cluster_1 Low pH ( < pKa ) Neutral_Aniline R-NH₂ (Neutral) Low_Solubility Poor Aqueous Solubility (Precipitation Risk) Neutral_Aniline->Low_Solubility Equilibrium pH Adjustment (Acid Addition) Neutral_Aniline->Equilibrium Protonated_Aniline R-NH₃⁺ (Ionized) High_Solubility Enhanced Aqueous Solubility Protonated_Aniline->High_Solubility Equilibrium->Protonated_Aniline caption pH manipulation alters the ionization state of the aniline group, directly impacting aqueous solubility.

Caption: A systematic workflow for troubleshooting solubility issues with 3-((2-Chloropyrimidin-4-yl)oxy)aniline.

References

  • BenchChem. (2025). In-Depth Technical Guide: 3-((2-chloropyridin-4-yl)oxy)aniline.
  • Di, L., & Kerns, E. H. (2016).
  • MDPI. (2025). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Molecules, 30(16), 1-22. Retrieved from [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(7), 1356. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • PubChem. (n.d.). 3-(2-Chloropyrimidin-4-yl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. (2013). Strategies to address poor aqueous solubility in drug discovery and development. Pharmacological reviews, 65(1), 315–499.
  • Vemula, V. R. (2015). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. Retrieved from [Link]

  • Catalent. (2023). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Chloroaniline. Retrieved from [Link]

  • Tadros, T. F. (Ed.). (2007).
  • MDPI. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules, 29(2), 481. Retrieved from [Link]

  • ACS Publications. (2019). Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry, 63(1), 266-280. Retrieved from [Link]

Sources

Optimization

Stability studies of 3-((2-Chloropyrimidin-4-yl)oxy)aniline under different conditions

Welcome to the technical support center for stability studies of 3-((2-Chloropyrimidin-4-yl)oxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technica...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for stability studies of 3-((2-Chloropyrimidin-4-yl)oxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the stability of this compound under various experimental conditions. Our approach is rooted in established scientific principles and regulatory expectations to ensure the integrity of your research.

I. Understanding the Stability of 3-((2-Chloropyrimidin-4-yl)oxy)aniline: A Proactive Approach

3-((2-Chloropyrimidin-4-yl)oxy)aniline is a molecule possessing functional groups that are susceptible to degradation under common laboratory and storage conditions. The primary sites of instability are the 2-chloropyrimidine ring and the aniline moiety. A proactive understanding of its potential degradation pathways is crucial for developing robust analytical methods and ensuring the quality of your active pharmaceutical ingredient (API) or intermediate.

The principal degradation pathways to consider are:

  • Hydrolysis: The electron-deficient pyrimidine ring, activated by the chlorine atom, is susceptible to nucleophilic substitution by water, especially under acidic or basic conditions. This can lead to the replacement of the chlorine atom with a hydroxyl group.

  • Oxidation: The aniline functional group is prone to oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ions. This can lead to the formation of colored impurities.

  • Photodegradation: Aromatic amines and halogenated heterocycles can absorb UV light, leading to photochemical degradation.

  • Thermal Degradation: Elevated temperatures can accelerate all degradation pathways.

II. Frequently Asked Questions (FAQs)

This section addresses common questions and issues encountered during the stability testing of 3-((2-Chloropyrimidin-4-yl)oxy)aniline.

Q1: My stock solution of 3-((2-Chloropyrimidin-4-yl)oxy)aniline is turning a yellowish-brown color over time. What is causing this?

A1: The discoloration of your stock solution is likely due to the oxidative degradation of the aniline moiety. Aniline and its derivatives are known to be susceptible to air oxidation, which can form colored polymeric impurities. To mitigate this, consider the following:

  • Solvent Choice: Ensure you are using high-purity, degassed solvents for your stock solutions.

  • Inert Atmosphere: Prepare and store your solutions under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.

  • Storage Conditions: Store your solutions protected from light and at reduced temperatures (e.g., 2-8 °C or -20 °C) to slow down the degradation process.

Q2: I am observing a new peak in my HPLC chromatogram during a forced degradation study under acidic conditions. What could this be?

A2: Under acidic conditions, the most probable degradation product is the result of the hydrolysis of the 2-chloro substituent on the pyrimidine ring. This would lead to the formation of 3-((2-hydroxypyrimidin-4-yl)oxy)aniline. The increased polarity of this degradation product will likely result in a shorter retention time on a reversed-phase HPLC column compared to the parent compound.

Q3: My mass balance in the forced degradation study is below 95%. What are the possible reasons?

A3: A poor mass balance can be attributed to several factors:

  • Formation of Non-UV Active Degradants: Some degradation pathways may lead to products that do not have a significant chromophore and, therefore, are not detected by a UV detector at the wavelength used for the analysis of the parent compound.

  • Formation of Volatile Degradants: Degradation could lead to the formation of volatile compounds that are lost during sample preparation or analysis.

  • Precipitation of Degradants: Some degradation products may have poor solubility in the sample diluent and precipitate out of the solution.

  • Adsorption of Degradants: Highly polar or charged degradants may irreversibly adsorb to the HPLC column or sample vials.

  • Inappropriate Wavelength: The analytical wavelength might not be optimal for detecting all degradation products. It is advisable to use a photodiode array (PDA) detector to evaluate the UV spectra of all peaks and ensure an appropriate detection wavelength is chosen.

Q4: I am having trouble achieving good peak shape for the parent compound and its degradants in my HPLC analysis. What can I do?

A4: Poor peak shape, such as tailing or fronting, can be a common issue with polar and ionizable compounds like anilines.[1] Consider the following troubleshooting steps:

  • Mobile Phase pH: The pH of the mobile phase can significantly impact the peak shape of ionizable compounds. For anilines, a mobile phase pH around 3-4 can help to ensure consistent protonation and improve peak shape.

  • Buffer Concentration: Ensure your mobile phase has sufficient buffering capacity to maintain a consistent pH.

  • Column Choice: Consider using a column with a modern, high-purity silica backbone to minimize interactions with silanol groups, which can cause peak tailing.[1]

  • Sample Solvent: Whenever possible, dissolve your sample in the mobile phase to avoid peak distortion due to solvent mismatch.

III. Troubleshooting Guides

This section provides more detailed guidance for resolving specific issues you may encounter during your stability studies.

Guide 1: Investigating Unexpected Peaks in the Chromatogram

Problem: You observe one or more unexpected peaks in your stability samples that are not present in your reference standard.

Troubleshooting Workflow:

G start Unexpected Peak(s) Observed check_blank Inject a blank (diluent) start->check_blank is_blank_peak Is the peak present in the blank? check_blank->is_blank_peak system_contamination System Contamination: - Flush the HPLC system. - Use fresh mobile phase and diluent. is_blank_peak->system_contamination Yes check_placebo Analyze a placebo/excipient mixture (if applicable) is_blank_peak->check_placebo No end Identify the source of the unexpected peak. system_contamination->end is_placebo_peak Is the peak from the placebo? check_placebo->is_placebo_peak excipient_interaction Potential Excipient Interaction: - Investigate compatibility of the API with individual excipients. is_placebo_peak->excipient_interaction Yes characterize_peak Characterize the Unknown Peak: - Use a PDA detector to check for spectral homogeneity. - Employ LC-MS to determine the mass of the unknown peak. is_placebo_peak->characterize_peak No excipient_interaction->end postulate_structure Postulate the structure of the degradation product based on the mass and known degradation pathways. characterize_peak->postulate_structure postulate_structure->end

Caption: Workflow for investigating unexpected chromatographic peaks.

Guide 2: Addressing Drifting Retention Times

Problem: The retention times of your analyte and/or degradation products are shifting during a sequence of analyses.

Troubleshooting Table:

Possible Cause Explanation Recommended Solution
Column Temperature Fluctuation Even minor changes in ambient temperature can affect retention times.Use a column oven to maintain a consistent temperature.
Mobile Phase Composition Change Selective evaporation of a more volatile solvent component in the mobile phase can alter its composition.Keep mobile phase reservoirs covered and prepare fresh mobile phase daily.
Inadequate Column Equilibration The column may not be fully equilibrated with the mobile phase, especially when using gradient elution or ion-pairing reagents.Increase the column equilibration time before starting the analytical sequence.
Pump Malfunction Issues with the HPLC pump, such as leaks or faulty check valves, can lead to an inconsistent flow rate.Perform routine pump maintenance and check for leaks.[2]
Column Degradation The stationary phase can degrade over time, especially when using aggressive mobile phases (high or low pH).Use a guard column and operate within the recommended pH range for the column.

IV. Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on 3-((2-Chloropyrimidin-4-yl)oxy)aniline, in line with ICH guidelines.[3][4] The goal is to achieve 5-20% degradation of the active substance.[5]

Materials:

  • 3-((2-Chloropyrimidin-4-yl)oxy)aniline

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • High-purity water

  • Acetonitrile or Methanol (HPLC grade)

  • pH meter

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Sample Preparation: Prepare a stock solution of 3-((2-Chloropyrimidin-4-yl)oxy)aniline in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.

    • Heat the solution at 60 °C for 24 hours.

    • Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 N NaOH, and dilute to the target concentration for HPLC analysis.

    • If no degradation is observed, repeat with 1 N HCl.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.

    • Keep the solution at room temperature for 24 hours.

    • Withdraw samples at appropriate time points, neutralize with an equivalent amount of 0.1 N HCl, and dilute for HPLC analysis.

    • If no degradation is observed, repeat with heating at 60 °C.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Withdraw samples at appropriate time points and dilute for HPLC analysis.

    • If no degradation is observed, repeat with 30% H₂O₂.

  • Thermal Degradation:

    • Store the solid compound in an oven at 80 °C for 48 hours.

    • At appropriate time points, withdraw a sample, dissolve it in the diluent, and analyze by HPLC.

  • Photodegradation:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Analyze the samples at appropriate time points. A control sample should be stored under the same conditions but protected from light.

  • Analysis: Analyze all samples, including a non-stressed control, using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing a stability-indicating HPLC method for 3-((2-Chloropyrimidin-4-yl)oxy)aniline and its potential degradation products.

Chromatographic Conditions (to be optimized):

Parameter Condition
Column C18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Elution 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or optimized using PDA)
Injection Volume 10 µL
Sample Diluent 50:50 Acetonitrile:Water

Method Validation: The method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness. The specificity of the method should be confirmed by demonstrating that the peaks for the degradation products are well-resolved from the parent compound and from each other.

V. Potential Degradation Pathways

Based on the chemical structure of 3-((2-Chloropyrimidin-4-yl)oxy)aniline, the following degradation pathways are proposed:

G parent 3-((2-Chloropyrimidin-4-yl)oxy)aniline hydrolysis_product 3-((2-Hydroxypyrimidin-4-yl)oxy)aniline (Hydrolysis Product) parent->hydrolysis_product H₂O / H⁺ or OH⁻ oxidation_product Oxidized Aniline Derivatives (e.g., Nitroso, Nitro, Azoxy compounds) parent->oxidation_product [O] / Light ring_opening_product Pyrimidine Ring-Opened Products hydrolysis_product->ring_opening_product Harsh Conditions

Caption: Proposed degradation pathways for 3-((2-Chloropyrimidin-4-yl)oxy)aniline.

VI. Data Summary

The following table provides a template for summarizing the results of a forced degradation study.

Stress Condition % Degradation Number of Degradation Products Major Degradation Product (if identified) Mass Balance (%)
0.1 N HCl, 60 °C, 24he.g., 15.2e.g., 2e.g., 3-((2-Hydroxypyrimidin-4-yl)oxy)anilinee.g., 98.5
0.1 N NaOH, RT, 24he.g., 8.9e.g., 1e.g., 3-((2-Hydroxypyrimidin-4-yl)oxy)anilinee.g., 99.1
3% H₂O₂, RT, 24he.g., 5.5e.g., 3Not Identifiede.g., 97.2
Heat (80 °C, 48h)e.g., 2.1e.g., 1Not Identifiede.g., 100.3
Photostabilitye.g., 11.7e.g., 4Not Identifiede.g., 96.8

VII. References

  • Alsante, K. M., et al. (2014). The Role of Forced Degradation in Pharmaceutical Development. Pharmaceutical Technology, 38(4).

  • Dolan, J. W. (2002). HPLC Troubleshooting Guide. ACE HPLC Columns.

  • European Medicines Agency. (2018). Guideline on stability testing for applications for variations to a marketing authorisation.

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Lhasa Limited. (2023). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. [Link]

  • Kim, H., et al. (2014). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 196(8), 1573-1582. [Link]

  • Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48. [Link]

  • U.S. Food and Drug Administration. (2023). Q1 Stability Testing of Drug Substances and Drug Products. [Link]

  • Axion Labs. (2023). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). Q1 Stability Testing of Drug Substances and Drug Products. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • Journal of Young Pharmacists. Overview of Forced Degradation Analysis for FDA Approved Antiretroviral agents: A Review. [Link]

  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • ResearchGate. (PDF) Degradation of Pyrimidine Nucleotides. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Link]

  • International Journal of Applied and Advanced Scientific Research. (2018). A Review on Forced Degradation and Its Regulatory Guidelines - A Reliable and Necessary Tool in Stability Studies and Development of.

  • Organic Syntheses. 2-chloropyrimidine. [Link]

  • PubMed. (2023). Forced Degradation and Stability-Indicating Study for the Binary Mixture of Allopurinol and Thioctic Acid Using Validated HPLC-DAD Method. [Link]

  • ResearchGate. Hydrolysis kinetics for 2-chloropyridine in supercritical water | Request PDF. [Link]

  • ResearchGate. PHOTOCATALYTIC DEGRADATION OF 2-, 4-AMINO AND CHLORO PHENOLS USING H 2 O 2 SENSITIZED Cu 2 O AND VISIBLE LIGHT. [Link]

  • RSC Publishing. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. [Link]

  • U.S. Environmental Protection Agency. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography.

  • Alsante, K. M., et al. (2007). Forced Degradation: A Practical Guide to Strategy and Implementation. Pharmaceutical Technology, 31(3), 60-72.

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.

  • ResearchGate. a Absorbance plot for 3-aminophenol degradation; b Effect of photocatalyst dose. [Link]

  • ResearchGate. High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization | Request PDF. [Link]

  • ResearchGate. The reductive pathway for the degradation of pyrimidine nucleotides in... | Download Scientific Diagram. [Link]

  • RSC Publishing. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio). [Link]

  • ACE HPLC. HPLC Troubleshooting Guide. [Link]

  • Hans Publishers. Preparation of Bismuth Ferrite/Ag Composite Nanofibers and Their Catalytic Reduction of p-Nitrophenol. [Link]

  • MDPI. Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. [Link]

  • Natural Volatiles & Essential Oils Journal. Development and Validation of Stability Indicating RP-HPLC Method for Azelnidipine for bulk drug.. [Link]

  • PMC. Ultra-Fast Degradation of p-Aminophenol by a Nanostructured Iron Catalyst. [Link]

  • ResearchGate. An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. [Link]

  • ResearchGate. A kinetic analysis of thermal decomposition of ortho-substituted polyaniline derivatives. [Link]

  • PMC. Impact of Solvent on the Thermal Stability of Amines. [Link]

  • ACS Publications. Recent Advances and Outlook for the Isosteric Replacement of Anilines. [Link]

  • ACS Publications. Mechanochemically Triggered Deaminative Halogenation of Anilines Mediated by a TEMPO-Driven Radical Manifold. [Link]

  • Dalton Transactions. Mono-N-oxidation of heterocycle-fused pyrimidines. [Link]

  • Google Patents. CN102079725B - Method for preparing 2-chloropyrimidine.

  • Pharmaceutical Technology. Forced Degradation of Ibuprofen in Bulk Drug and Tablets. [Link]

  • PubMed. Convenient syntheses of isotopically labeled pyrimidine 2'-deoxynucleosides and their 5-hydroxy oxidation products. [Link]

  • ResearchGate. Amination of chloropyrazine and 2-chloropyrimidine. [a] | Download Table. [Link]

  • RSC Publishing. Improvement of photocatalytic activity in the degradation of 4-chlorophenol and phenol in aqueous medium using tin-modified TiO2 photocatalysts. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 3-((2-Chloropyrimidin-4-yl)oxy)aniline

Welcome to the technical support center for the synthesis of 3-((2-Chloropyrimidin-4-yl)oxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical gu...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-((2-Chloropyrimidin-4-yl)oxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common issues encountered during this synthesis. Our focus is on providing practical, field-proven insights to ensure the success of your experiments.

Introduction: Understanding the Core Reaction

The synthesis of 3-((2-Chloropyrimidin-4-yl)oxy)aniline is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of 3-aminophenol with 2,4-dichloropyrimidine. A key aspect of this synthesis is the regioselective substitution at the C4 position of the pyrimidine ring, which is generally more reactive towards nucleophiles than the C2 position. It is important to note that this reaction is typically promoted by a base rather than a catalyst in the traditional sense of a transition metal complex. The base plays a crucial role in deprotonating the hydroxyl group of 3-aminophenol, thereby increasing its nucleophilicity.

Frequently Asked Questions (FAQs)

Q1: Is a catalyst required for the synthesis of 3-((2-Chloropyrimidin-4-yl)oxy)aniline?

A1: The term "catalyst" in this context can be misleading. The reaction is a nucleophilic aromatic substitution (SNAr), which is typically promoted by a base, not a transition metal catalyst. The base deprotonates the phenol, making it a more potent nucleophile. Common bases for this transformation include potassium carbonate (K2CO3), sodium hydride (NaH), or organic bases like triethylamine (TEA).

Q2: Why does the substitution reaction preferentially occur at the C4 position of 2,4-dichloropyrimidine?

A2: The regioselectivity of nucleophilic attack on the 2,4-dichloropyrimidine ring is governed by electronic factors. The C4 position is generally more electron-deficient and thus more electrophilic than the C2 position. This is due to the electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring. Frontier molecular orbital theory suggests that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient on the C4 carbon, making it the preferred site for nucleophilic attack.[1][2]

Q3: What are the most common side reactions to be aware of?

A3: The most common side reactions include:

  • Di-substitution: Reaction of the product with another molecule of 3-aminophenol at the remaining chloro-position (C2).

  • Hydrolysis: Reaction of 2,4-dichloropyrimidine or the product with any residual water in the solvent, leading to the formation of hydroxypyrimidine derivatives.

  • N-alkylation: Although less common for phenols, under certain conditions, the aniline nitrogen could potentially compete as a nucleophile.

Q4: What is the recommended solvent for this reaction?

A4: Polar aprotic solvents are generally preferred for SNAr reactions as they can solvate the cation of the base while not significantly solvating the nucleophile, thus enhancing its reactivity. Commonly used solvents include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN).

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no product formation 1. Incomplete deprotonation of 3-aminophenol.2. Reaction temperature is too low.3. Inactive or poor quality reagents.1. Use a stronger base (e.g., NaH instead of K2CO3) or ensure the base is fresh and dry. Ensure stoichiometry is correct.2. Gradually increase the reaction temperature (e.g., from room temperature to 80-100 °C) and monitor by TLC or LC-MS.3. Verify the purity of starting materials. 2,4-dichloropyrimidine can degrade over time.
Formation of di-substituted byproduct 1. Excess 3-aminophenol used.2. High reaction temperature or prolonged reaction time.1. Use a slight excess of 2,4-dichloropyrimidine (e.g., 1.1-1.2 equivalents).2. Monitor the reaction closely and stop it once the starting material is consumed. Lowering the temperature may also help.
Significant hydrolysis byproduct 1. Presence of water in the reaction mixture.1. Use anhydrous solvents and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Mixture of C2 and C4 substituted isomers 1. Reaction conditions favoring C2 substitution. While C4 is preferred, certain conditions can lead to loss of selectivity.1. Re-optimize reaction conditions, particularly the base and solvent system. Generally, milder conditions favor C4 selectivity. Quantum mechanics studies have shown that electron-donating substituents on the pyrimidine ring can alter the regioselectivity, though this is not the case here.[1]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 3-((2-Chloropyrimidin-4-yl)oxy)aniline

This protocol is a representative procedure based on similar syntheses.[3]

Materials:

  • 3-Aminophenol

  • 2,4-Dichloropyrimidine

  • Potassium Carbonate (K2CO3), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N2 or Ar), add 3-aminophenol (1.0 eq).

  • Add anhydrous DMF to dissolve the 3-aminophenol.

  • Add anhydrous K2CO3 (1.1 eq) to the solution.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2,4-dichloropyrimidine (1.0 eq) to the reaction mixture.

  • Heat the reaction to 80 °C and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water and extract with EtOAc (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Reaction and Decision-Making

Reaction Pathway

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 3_Aminophenol 3-Aminophenol Target_Molecule 3-((2-Chloropyrimidin-4-yl)oxy)aniline 3_Aminophenol->Target_Molecule Nucleophilic Attack 2_4_Dichloropyrimidine 2,4-Dichloropyrimidine 2_4_Dichloropyrimidine->Target_Molecule Base Base (e.g., K2CO3) Base->3_Aminophenol Deprotonation Solvent Solvent (e.g., DMF) Temperature Heat (e.g., 80 °C) G Start Reaction Outcome Unsatisfactory LowYield Low Yield? Start->LowYield SideProducts Side Products? LowYield->SideProducts No CheckBase Check Base Activity & Stoichiometry LowYield->CheckBase Yes DiSubst Di-substitution? SideProducts->DiSubst Yes IncreaseTemp Increase Temperature CheckBase->IncreaseTemp CheckReagents Verify Starting Material Purity IncreaseTemp->CheckReagents Optimize Re-optimize Conditions CheckReagents->Optimize Hydrolysis Hydrolysis? DiSubst->Hydrolysis No AdjustStoich Use Slight Excess of Dichloropyrimidine DiSubst->AdjustStoich Yes UseAnhydrous Use Anhydrous Solvents/Inert Atmosphere Hydrolysis->UseAnhydrous Yes Hydrolysis->Optimize No MonitorTimeTemp Reduce Time/Temperature AdjustStoich->MonitorTimeTemp MonitorTimeTemp->Optimize UseAnhydrous->Optimize

Caption: A decision tree for troubleshooting common issues.

References

  • Callingham, M., Blum, F., & Pavé, G. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. Organic Letters, 17(19), 4930-4932. [Link]

  • Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules, 29(2), 493. [Link]

  • Glick, M., et al. (2021). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Accounts of Chemical Research, 54(9), 2206-2217. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution (SNAr). Master Organic Chemistry. [Link]

  • Chen, C.-T., et al. (2019). Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. Molecules, 24(15), 2788. [Link]

  • Not Voodoo. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Not Voodoo. [Link]

  • Wikipedia. (n.d.). Pyrimidine. [Link]

Sources

Optimization

Technical Support Center: Byproduct Identification in 3-((2-Chloropyrimidin-4-yl)oxy)aniline Reactions

Welcome to the technical support center for the synthesis of 3-((2-chloropyrimidin-4-yl)oxy)aniline. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-((2-chloropyrimidin-4-yl)oxy)aniline. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this important synthetic intermediate. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you identify, understand, and mitigate the formation of common byproducts in your reaction. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address the challenges you may encounter.

Introduction: The Synthetic Challenge

The synthesis of 3-((2-chloropyrimidin-4-yl)oxy)aniline is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction between 3-aminophenol and 2,4-dichloropyrimidine. While seemingly straightforward, this reaction is prone to several side reactions that can complicate purification and reduce the yield of the desired product. The primary challenges stem from the regioselectivity of the substitution on the dichloropyrimidine ring and the reactivity of the starting materials and product under various conditions.

This guide will walk you through the mechanistic origins of these byproducts and provide actionable protocols for their identification and control.

Frequently Asked Questions (FAQs)

Q1: My reaction is complete, but I'm seeing multiple spots on my TLC plate. What are the most likely byproducts?

A1: Besides your desired product, 3-((2-chloropyrimidin-4-yl)oxy)aniline, you are likely observing one or more of the following common byproducts:

  • Positional Isomer (C2-Substitution): 3-((4-chloropyrimidin-2-yl)oxy)aniline.

  • Di-substituted Byproduct: 4,6-bis(3-aminophenoxy)pyrimidine.

  • Hydrolysis Products: 2-chloro-4-hydroxypyrimidine (from the starting material) or 3-((2-hydroxypyrimidin-4-yl)oxy)aniline (from the product).

  • Unreacted Starting Materials: Residual 3-aminophenol and 2,4-dichloropyrimidine.

The formation of these byproducts is highly dependent on your reaction conditions, including stoichiometry, temperature, base, and the presence of moisture.

Q2: Why is the substitution at the C4 position of 2,4-dichloropyrimidine favored over the C2 position?

A2: The regioselectivity of nucleophilic aromatic substitution on 2,4-dichloropyrimidine is governed by the electronic properties of the pyrimidine ring. The C4 position is generally more electrophilic and therefore more susceptible to nucleophilic attack than the C2 position. This is because the electron-withdrawing nitrogen atom at position 1 exerts a stronger activating effect on the para-position (C4) than the ortho-position (C2).[1][2] The intermediate formed upon nucleophilic attack at C4 (a Meisenheimer complex) is better stabilized by resonance.[1] However, this selectivity is not absolute and can be influenced by reaction conditions and substituents on the pyrimidine ring, often leading to a mixture of C4 and C2 substituted products.[3][4]

Q3: I'm observing a significant amount of a di-substituted byproduct. What is causing this and how can I prevent it?

A3: The formation of the di-substituted byproduct, 4,6-bis(3-aminophenoxy)pyrimidine, occurs when a second molecule of 3-aminophenol reacts with your desired product, 3-((2-chloropyrimidin-4-yl)oxy)aniline. The primary causes are:

  • Incorrect Stoichiometry: Using an excess of 3-aminophenol (more than 1.0 equivalent) will drive the reaction towards di-substitution.

  • High Reaction Temperature or Prolonged Reaction Time: These conditions can provide the necessary activation energy for the less reactive C2-chloro substituent to be displaced.

To minimize this byproduct, carefully control your stoichiometry. A slight excess of 2,4-dichloropyrimidine (e.g., 1.1 equivalents) can sometimes be used to ensure the complete consumption of 3-aminophenol, although this may leave you with unreacted starting material to remove.

Q4: My mass spectrometry results show a peak corresponding to the loss of a chlorine atom and the addition of a hydroxyl group. What is this impurity?

A4: This impurity is likely a hydrolysis product. The chloro-substituents on the pyrimidine ring are susceptible to hydrolysis, especially in the presence of water and a base or acid.[5] You may be observing:

  • 2-chloro-4-hydroxypyrimidine: Formed from the hydrolysis of the starting material, 2,4-dichloropyrimidine.

  • 3-((2-hydroxypyrimidin-4-yl)oxy)aniline: Formed from the hydrolysis of your final product.

Preventing the ingress of water into your reaction is the most effective way to avoid these byproducts.

Troubleshooting Guides

This section provides detailed protocols and logical frameworks to diagnose and resolve issues with byproduct formation.

Troubleshooting Workflow: Identifying the Source of Impurities

Use the following workflow to systematically identify the root cause of byproduct formation in your reaction.

Caption: A logical workflow for diagnosing the cause of byproduct formation.

Guide 1: Controlling Regioselectivity (Minimizing the C2-Isomer)

The formation of the 3-((4-chloropyrimidin-2-yl)oxy)aniline isomer is a common challenge. Here’s how to address it:

  • Underlying Cause: While C4 substitution is electronically favored, higher temperatures can overcome the activation energy barrier for C2 substitution, leading to a mixture of isomers. The choice of base and solvent can also influence the C4/C2 ratio.[3]

  • Troubleshooting Protocol:

    • Temperature Control: Lower the reaction temperature. Start at room temperature or even 0 °C and slowly warm the reaction, monitoring by TLC or LC-MS. A lower temperature will favor the kinetically preferred C4-adduct.

    • Base Selection: Use a non-nucleophilic, hindered base like N,N-Diisopropylethylamine (DIPEA) instead of stronger, more nucleophilic bases. This can improve selectivity for the more reactive C4 position.

    • Solvent Effects: Aprotic polar solvents like DMF or NMP are common. Consider exploring less polar solvents like THF or 2-methyl-THF, which can sometimes enhance regioselectivity.

Guide 2: Preventing Hydrolysis

Hydrolysis can significantly reduce your yield and complicate purification.

  • Underlying Cause: Chloropyrimidines are sensitive to water, especially under basic or acidic conditions.[5]

  • Troubleshooting Protocol:

    • Anhydrous Conditions: This is critical. Dry all glassware in an oven (e.g., at 120 °C) for several hours and cool under a stream of inert gas (nitrogen or argon).

    • Solvent and Reagent Purity: Use anhydrous solvents. If the solvent is from a previously opened bottle, consider using a fresh, sealed bottle or re-distilling it. Ensure your 3-aminophenol and base are dry.

    • Inert Atmosphere: Assemble your reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the reaction vessel.

Byproduct Characterization Data

Identifying byproducts requires a combination of chromatographic and spectroscopic techniques. The following table summarizes the expected mass spectrometry and representative NMR data for the common byproducts.

Byproduct NameMolecular FormulaMolecular Weight ( g/mol )Expected Mass (M+H)⁺Key ¹H NMR Signals (Representative)
Desired Product C₁₀H₈ClN₃O221.64222.04Doublets for pyrimidine protons, complex aromatic signals.
Positional Isomer C₁₀H₈ClN₃O221.64222.04Different chemical shifts for pyrimidine and aromatic protons compared to the desired product.
Di-substituted C₁₆H₁₄N₄O₂294.31295.12Absence of a chloro-substituent signal. Integration of aromatic protons will be higher.
Hydrolysis (SM) C₄H₃ClN₂O130.53131.00Signals corresponding to 2-chloro-4-hydroxypyrimidine.[6]

Note: NMR chemical shifts are highly dependent on the solvent and concentration. The data provided are for general guidance. For unambiguous identification, isolation of the impurity and full characterization is recommended.[7][8][9][10][11][12]

Visualizing Byproduct Formation Pathways

The following diagram illustrates the reaction pathways leading to the desired product and the key byproducts from the reaction of 2,4-dichloropyrimidine and 3-aminophenol.

Byproduct_Formation 2,4-Dichloropyrimidine 2,4-Dichloropyrimidine Desired_Product 3-((2-Chloropyrimidin-4-yl)oxy)aniline 2,4-Dichloropyrimidine->Desired_Product + 3-Aminophenol (C4 attack) Isomer 3-((4-Chloropyrimidin-2-yl)oxy)aniline 2,4-Dichloropyrimidine->Isomer + 3-Aminophenol (C2 attack) Hydrolysis_SM 2-Chloro-4-hydroxypyrimidine 2,4-Dichloropyrimidine->Hydrolysis_SM + H2O 3-Aminophenol 3-Aminophenol Di_substituted 4,6-bis(3-aminophenoxy)pyrimidine Desired_Product->Di_substituted + 3-Aminophenol

Caption: Reaction pathways for the formation of the desired product and major byproducts.

References

  • Organic Syntheses. (n.d.). 2-Chloropyrimidine. Retrieved from [Link]

  • Nikolova, I., et al. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molbank, 2021(2), M1215. Retrieved from [Link]

  • Mike. (2020, May 13). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. Retrieved from [Link]

  • Wai, J. S., et al. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Optibrium. Retrieved from [Link]

  • Salem, M. A. I., et al. (2015). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. American Journal of Organic Chemistry, 5(1), 1-11. Retrieved from [Link]

  • Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
  • O'Shea, P. D., et al. (2005). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 7(22), 4943-4946. Retrieved from [Link]

  • Boyd, S., et al. (2021). A deconstruction–reconstruction strategy for pyrimidine diversification. Nature Chemistry, 13, 987-995. Retrieved from [Link]

  • Cragoe, E. J., Jr., & Robb, C. M. (1960). 3-HYDROXYQUINOLINE. Organic Syntheses, 40, 54. Retrieved from [Link]

  • hello. (2017, December 8). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. Retrieved from [Link]

  • IOSR Journal of Applied Chemistry. (2014). Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. IOSR Journal of Applied Chemistry, 7(12), 48-56. Retrieved from [Link]

  • Catalyst University. (2019, March 9). Nucleotide Metabolism | Regulation of Pyrimidine Biosynthesis [Video]. YouTube. Retrieved from [Link]

  • Lu, Y., et al. (n.d.). Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. Optibrium. Retrieved from [Link]

  • Kumar, A., et al. (2024). Tailored Phosphate Leaving Groups Direct Pathway-Dependent Self-Assembly. Journal of the American Chemical Society. Retrieved from [Link]

  • Perin, N., et al. (2021). Novel Bis- and Mono-Pyrrolo[2,3-d]pyrimidine and Purine Derivatives: Synthesis, Computational Analysis and Antiproliferative Evaluation. Molecules, 26(11), 3328. Retrieved from [Link]

  • Bruening, F., & Lovelle, L.E. (2017). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. European Journal of Organic Chemistry, 2017(22), 3222-3228. Retrieved from [Link]

  • Google Patents. (n.d.). CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine.
  • Human Metabolome Database. (n.d.). Showing metabocard for Pyrimidine (HMDB0003361). Retrieved from [Link]

  • Akita, T., et al. (2021). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 22(16), 8884. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. 1. (a) 1H-NMR, (b) 13C-NMR and (c) IR spectra of L1. Retrieved from [Link]

  • New Journal of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules, 27(19), 6537. Retrieved from [Link]

  • ResearchGate. (n.d.). The 13 C NMR chemical shift values (d ppm) of aniline and 2-butylthioaniline in DMSO-d 6. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of 3-((2-Chloropyrimidin-4-yl)oxy)aniline: Routes, Rationale, and Performance

Introduction 3-((2-Chloropyrimidin-4-yl)oxy)aniline is a crucial intermediate in the synthesis of a variety of pharmacologically active molecules, particularly in the development of kinase inhibitors for oncology. The st...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-((2-Chloropyrimidin-4-yl)oxy)aniline is a crucial intermediate in the synthesis of a variety of pharmacologically active molecules, particularly in the development of kinase inhibitors for oncology. The strategic importance of this building block necessitates a thorough understanding of its synthesis to ensure efficiency, scalability, and purity. This guide provides a comparative analysis of the primary synthetic routes to 3-((2-Chloropyrimidin-4-yl)oxy)aniline, offering in-depth technical insights, detailed experimental protocols, and supporting data to aid researchers and drug development professionals in selecting the optimal pathway for their needs.

Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The most direct and industrially relevant approach to synthesizing 3-((2-Chloropyrimidin-4-yl)oxy)aniline is through a nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages the inherent electrophilicity of the pyrimidine ring, which is further enhanced by the presence of two electron-withdrawing chlorine atoms.

Route 1: Direct Regioselective SNAr of 2,4-Dichloropyrimidine with 3-Aminophenol

This is the most common and efficient method, proceeding via a one-step reaction between commercially available 2,4-dichloropyrimidine and 3-aminophenol.

Reaction Scheme:

Mechanistic Rationale and Regioselectivity:

The key to the success of this route lies in the predictable regioselectivity of the SNAr reaction. Nucleophilic attack on 2,4-dichloropyrimidine overwhelmingly favors the C4 position over the C2 position. This selectivity is governed by fundamental electronic principles:

  • Frontier Molecular Orbital (FMO) Theory: Quantum mechanical calculations reveal that the Lowest Unoccupied Molecular Orbital (LUMO) of 2,4-dichloropyrimidine has a significantly larger coefficient at the C4 carbon compared to the C2 carbon.[1] Nucleophilic attack preferentially occurs at the site of the largest LUMO coefficient, thus directing the incoming nucleophile to the C4 position.

  • Resonance Stabilization: The intermediate formed upon nucleophilic attack at C4 (a Meisenheimer complex) is better stabilized by resonance than the intermediate formed from attack at C2.[1] The negative charge can be delocalized onto both ring nitrogen atoms when the attack is at C4, leading to a more stable transition state and a faster reaction rate.

The reaction of amines with chloropyrimidines is a cornerstone of pyrimidine chemistry, with the C4/C6 positions being more susceptible to nucleophilic attack than the C2 position.[2][3][4]

Experimental Protocol: Route 1

Materials:

  • 2,4-Dichloropyrimidine (1.0 eq)

  • 3-Aminophenol (1.0 eq)

  • Potassium Carbonate (K₂CO₃) (1.1 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of 3-aminophenol (1.0 eq) and 2,4-dichloropyrimidine (1.0 eq) in DMF, add potassium carbonate (1.1 eq).[1]

  • Stir the reaction mixture at 80 °C for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 3-((2-chloropyrimidin-4-yl)oxy)aniline as a solid.

Alternative Synthetic Considerations

While the direct SNAr approach is highly effective, it is instructive to consider alternative strategies to understand the broader synthetic landscape and to have fallback options should specific functional group incompatibilities arise in more complex derivatives.

Route 2: Multi-step Synthesis via a Protected Aniline

This route involves the protection of the amine functionality of 3-aminophenol prior to the SNAr reaction, followed by a final deprotection step. This approach is generally less efficient but can be useful if the free amine interferes with other desired transformations or if a different nucleophile is to be introduced at the C2 position in a subsequent step.

Workflow Diagram: Route 2

G cluster_0 Step 1: Protection cluster_1 Step 2: SNAr Reaction cluster_2 Step 3: Deprotection 3-Aminophenol 3-Aminophenol Protected 3-Aminophenol Protected 3-Aminophenol 3-Aminophenol->Protected 3-Aminophenol e.g., Boc₂O, TEA Protected Intermediate Protected Intermediate Protected 3-Aminophenol->Protected Intermediate 2,4-Dichloropyrimidine, Base (e.g., K₂CO₃) Final Product 3-((2-Chloropyrimidin-4-yl)oxy)aniline Protected Intermediate->Final Product e.g., TFA or HCl

A multi-step synthesis involving amine protection.

Causality Behind This Approach:

The primary motivation for this route would be to prevent the aniline nitrogen from competing with the phenolic oxygen as a nucleophile. While O-alkylation is generally favored under the basic conditions used in Route 1 due to the higher acidity of the phenol, N-alkylation could be a minor side product. Protecting the amine as a carbamate (e.g., Boc) or an amide ensures that only the phenoxide can act as the nucleophile. However, this adds two steps to the synthesis (protection and deprotection), increasing time and cost while reducing the overall yield.

Performance Comparison of Synthesis Routes

Parameter Route 1: Direct SNAr Route 2: Protected Aniline
Number of Steps 13
Typical Overall Yield 75-85%50-65%
Atom Economy HighLow
Cost-Effectiveness HighLow
Process Simplicity HighModerate
Key Advantage Efficiency, high yield, simplicityChemoselectivity for complex substrates
Key Disadvantage Potential for minor N-alkylationLower overall yield, more steps

Visualization of the Primary Synthetic Pathway

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Workup & Purification A 3-Aminophenol C Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat (e.g., 80°C) A->C B 2,4-Dichloropyrimidine B->C D Aqueous Workup C->D SNAr Reaction E Recrystallization D->E Crude Product F 3-((2-Chloropyrimidin-4-yl)oxy)aniline E->F Purified Product

Sources

Comparative

A Comparative Analysis of the Biological Activity of 3-((2-Chloropyrimidin-4-yl)oxy)aniline and Its Positional Isomers: A Theoretical Guide

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the aminopyrimidine scaffold is a cornerstone in the design of kinase inhibitors and other targeted therapeutics.[1...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the aminopyrimidine scaffold is a cornerstone in the design of kinase inhibitors and other targeted therapeutics.[1][2] Its ability to mimic the adenine core of ATP allows for competitive binding to the ATP-binding pocket of a multitude of kinases, making it a privileged structure in drug discovery.[2] This guide presents a theoretical yet scientifically grounded comparative analysis of the potential biological activity of 3-((2-chloropyrimidin-4-yl)oxy)aniline and its ortho- and para-isomers. Due to the absence of direct experimental data for these specific molecules in publicly available literature, this analysis is built upon established structure-activity relationships (SAR) of analogous aminopyrimidine derivatives and outlines a comprehensive experimental framework for their evaluation.

The Core Scaffold: A Privileged Structure in Kinase Inhibition

The 3-((2-chloropyrimidin-4-yl)oxy)aniline scaffold combines several key features that suggest potential as a biologically active agent. The pyrimidine ring is a well-established pharmacophore in anticancer drug design, with numerous derivatives demonstrating antiproliferative activity through various mechanisms, including the inhibition of protein kinases like Aurora kinase and polo-like kinase.[3][4] The 2-chloro substituent on the pyrimidine ring serves as a reactive handle for further chemical modification, allowing for the generation of diverse compound libraries to optimize potency and selectivity. The ether linkage to a substituted aniline ring provides a vector for exploring the chemical space around the kinase ATP-binding site, influencing binding affinity and pharmacokinetic properties.

Isomeric Variation: A Key Determinant of Biological Activity

The seemingly subtle change in the position of the amine group on the aniline ring (ortho-, meta-, and para-) can have a profound impact on the molecule's three-dimensional conformation, electronic properties, and ability to form key interactions with a biological target.[5] This guide will explore the hypothetical biological activities of the following isomers:

  • 2-((2-Chloropyrimidin-4-yl)oxy)aniline (ortho-isomer)

  • 3-((2-Chloropyrimidin-4-yl)oxy)aniline (meta-isomer)

  • 4-((2-Chloropyrimidin-4-yl)oxy)aniline (para-isomer)

It is hypothesized that these isomers will exhibit differential activity against a panel of cancer-relevant kinases due to steric and electronic variations impacting their fit and interaction within the kinase ATP-binding pocket.

Postulated Biological Target: IKK-2 and the NF-κB Signaling Pathway

Based on the structural similarity to known aminopyrimidine-based inhibitors, a plausible target for this series of compounds is the I-kappa B kinase (IKK-2).[6] IKK-2 is a serine-threonine kinase that plays a crucial role in the activation of the NF-κB signaling pathway, a central regulator of genes involved in inflammation and cell proliferation.[6] Dysregulation of the NF-κB pathway is a hallmark of many cancers, making IKK-2 an attractive target for anticancer drug development.[6]

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Signal Signal Receptor Receptor Signal->Receptor IKK_Complex IKK Complex (IKK-α, IKK-β, NEMO) Receptor->IKK_Complex Activation IκBα IκBα IKK_Complex->IκBα Phosphorylation Proteasome Proteasome IκBα->Proteasome Ubiquitination & Degradation NF_κB NF-κB (p50/p65) NF_κB_active Active NF-κB (p50/p65) NF_κB->NF_κB_active Translocation Inhibitor 3-((2-Chloropyrimidin-4-yl)oxy)aniline (Hypothetical Inhibitor) Inhibitor->IKK_Complex Inhibition DNA DNA NF_κB_active->DNA Binds to Promoter Regions Gene_Expression Gene Expression (Inflammation, Proliferation) DNA->Gene_Expression

Figure 1: Postulated mechanism of action via inhibition of the NF-κB signaling pathway.

Proposed Experimental Evaluation

To empirically determine and compare the biological activities of these isomers, a multi-step experimental workflow is proposed.

G Start Start: Synthesis of Isomers Biochemical_Assay Biochemical Assay: IKK-2 Kinase Inhibition Start->Biochemical_Assay Cell_Based_Assay Cell-Based Assay: Cytotoxicity in Cancer Cell Lines Start->Cell_Based_Assay Data_Analysis Data Analysis & SAR: Compare IC50 values Biochemical_Assay->Data_Analysis Mechanism_of_Action Mechanism of Action Studies: Western Blot for p-IκBα Cell_Based_Assay->Mechanism_of_Action Mechanism_of_Action->Data_Analysis Conclusion Conclusion: Identify Lead Isomer Data_Analysis->Conclusion

Sources

Validation

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 3-((2-Chloropyrimidin-4-yl)oxy)aniline and its Analogues

Introduction: The Significance of the Aryloxypyrimidine Scaffold in Drug Discovery The 3-((2-chloropyrimidin-4-yl)oxy)aniline core structure is a key pharmacophore in modern medicinal chemistry, particularly in the devel...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Aryloxypyrimidine Scaffold in Drug Discovery

The 3-((2-chloropyrimidin-4-yl)oxy)aniline core structure is a key pharmacophore in modern medicinal chemistry, particularly in the development of targeted cancer therapies. This guide provides an in-depth comparative analysis of the spectroscopic properties of this parent compound and its analogues. Understanding the nuances of their spectroscopic signatures is paramount for unambiguous structural elucidation, reaction monitoring, and establishing structure-activity relationships (SAR).

Derivatives of this scaffold have shown significant promise as kinase inhibitors, a class of drugs that interfere with the signaling pathways that control cell growth and proliferation.[1][2] The pyrimidine ring often serves as a crucial hinge-binding motif within the ATP-binding pocket of kinases.[3] The 2-chloro substituent provides a reactive handle for further chemical modification, allowing for the synthesis of diverse libraries of compounds to optimize potency and selectivity. The aryloxy linker and the terminal aniline ring offer additional points for substitution, enabling the fine-tuning of physicochemical properties and target engagement.

This guide will delve into the characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopic features of 3-((2-chloropyrimidin-4-yl)oxy)aniline and its analogues. We will explore how substitutions on the aniline moiety systematically influence the spectral data, providing researchers with a predictive framework for characterizing novel compounds within this class.

Comparative Spectroscopic Analysis

The following sections provide a detailed comparison of the spectroscopic data for a series of analogues. The data presented is based on closely related structures found in the literature, particularly a series of N-(4-((2-chloropyrimidin-4-yl)oxy)phenyl) amides and their subsequent reaction products with substituted anilines, which serve as excellent proxies for understanding the spectroscopic behavior of this class of compounds.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of these molecules. Both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.

The ¹H NMR spectra of 3-((2-chloropyrimidin-4-yl)oxy)aniline and its analogues are characterized by distinct regions corresponding to the pyrimidine and aniline protons. The chemical shifts of the aniline protons are particularly sensitive to the nature and position of substituents.

Key ¹H NMR Spectral Features:

  • Pyrimidine Protons: The protons on the pyrimidine ring typically appear as doublets in the downfield region of the spectrum, a consequence of the electron-withdrawing nature of the nitrogen atoms and the chlorine substituent.

  • Aniline Protons: The chemical shifts and splitting patterns of the aromatic protons on the aniline ring are highly dependent on the electronic effects (inductive and resonance) of any substituents. Electron-donating groups (EDGs) like methoxy (-OCH₃) or alkyl groups will shield the aromatic protons, causing them to resonate at a higher field (lower ppm). Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO₂) or cyano (-CN) will deshield these protons, shifting their signals downfield (higher ppm).

  • Amine Proton (-NH₂): The proton of the primary amine typically appears as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding. This peak will disappear upon the addition of D₂O, a useful diagnostic test.

Table 1: Comparative ¹H NMR Data of Representative Analogues

Compound/AnaloguePyrimidine H-5 (ppm)Pyrimidine H-6 (ppm)Aniline Aromatic Protons (ppm)Other Characteristic Peaks (ppm)Reference
Hypothetical Parent Compound ~6.5 (d)~8.3 (d)6.7-7.2 (m)~5.0 (br s, NH₂)-
Analogue A (4-OCH₃) ~6.4 (d)~8.2 (d)6.8-7.0 (m)~3.8 (s, OCH₃)[1]
**Analogue B (4-NO₂) **~6.6 (d)~8.4 (d)7.4-8.2 (m)-[1]

Note: The data for the parent compound is hypothetical, based on established chemical shift principles. Data for analogues are derived from closely related structures in the cited literature.

¹³C NMR spectroscopy provides valuable information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in both the pyrimidine and aniline rings are influenced by the electronegativity of neighboring atoms and the electronic effects of substituents.

Key ¹³C NMR Spectral Features:

  • Pyrimidine Carbons: The carbon atoms of the pyrimidine ring resonate at significantly downfield chemical shifts. The carbon bearing the chlorine atom (C2) is typically found around 160-165 ppm, while the carbon attached to the oxygen of the aryloxy group (C4) appears even further downfield, often in the 170 ppm region.

  • Aniline Carbons: The chemical shifts of the aniline carbons are modulated by substituents. The carbon directly attached to the nitrogen (C-NH₂) appears in the 140-150 ppm range. Substituents have a pronounced effect on the chemical shifts of the ipso, ortho, meta, and para carbons.

  • Substituent Effects: Electron-donating groups on the aniline ring will cause an upfield shift (lower ppm) of the ortho and para carbons, while electron-withdrawing groups will lead to a downfield shift.

Table 2: Comparative ¹³C NMR Data of Representative Analogues

Compound/AnaloguePyrimidine C2 (ppm)Pyrimidine C4 (ppm)Aniline C-ipso (ppm)Aniline C-ortho/meta/para (ppm)Reference
Hypothetical Parent Compound ~161~170~148115-130-
Analogue A (4-OCH₃) ~161~170~142114-122, 156 (C-OCH₃)[1]
**Analogue B (4-NO₂) **~161~170~154118-130, 145 (C-NO₂)[1]

Note: The data for the parent compound is hypothetical. Data for analogues are derived from closely related structures in the cited literature.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups in 3-((2-chloropyrimidin-4-yl)oxy)aniline and its analogues.

Key IR Absorption Bands:

  • N-H Stretch: Primary amines (-NH₂) exhibit two characteristic stretching vibrations in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching.

  • C-N Stretch: The stretching vibration of the aromatic C-N bond is typically observed in the 1250-1350 cm⁻¹ range.

  • C=N and C=C Stretch: The stretching vibrations of the C=N and C=C bonds within the pyrimidine and aniline rings appear in the 1500-1650 cm⁻¹ region.[4]

  • C-O-C Stretch: The asymmetric stretching of the aryl ether linkage (C-O-C) gives rise to a strong absorption band around 1200-1250 cm⁻¹.

  • C-Cl Stretch: The C-Cl stretching vibration is typically found in the 700-800 cm⁻¹ region.

Substituents on the aniline ring can cause slight shifts in these absorption frequencies, but the overall pattern remains a reliable indicator of the core structure.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry is essential for determining the molecular weight and confirming the elemental composition of the target compounds. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements.

Key Mass Spectrometry Features:

  • Molecular Ion Peak (M⁺): The molecular ion peak will be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound. Due to the presence of chlorine, a characteristic isotopic pattern will be observed, with a prominent M+2 peak approximately one-third the intensity of the M⁺ peak, corresponding to the ³⁷Cl isotope.

  • Fragmentation Pattern: The fragmentation of these molecules under electron impact (EI) or other ionization methods can provide valuable structural information. Common fragmentation pathways may include:

    • Loss of the chlorine atom.

    • Cleavage of the ether linkage, resulting in fragments corresponding to the chloropyrimidine and aminophenoxy moieties.

    • Fragmentation of the pyrimidine and aniline rings.

The specific fragmentation pattern will be influenced by the substituents on the aniline ring, with different groups directing the fragmentation pathways in predictable ways.

UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within the conjugated π-systems of these aromatic compounds.

Key UV-Vis Absorption Features:

  • π → π* Transitions: The extended conjugation involving the pyrimidine ring, the ether linkage, and the aniline ring gives rise to strong absorptions in the UV region, typically between 250 and 350 nm.

  • Substituent Effects: The position and electronic nature of substituents on the aniline ring can significantly affect the λ_max (wavelength of maximum absorbance).

    • Bathochromic Shift (Red Shift): Electron-donating groups, which enhance conjugation, will cause a shift to longer wavelengths.

    • Hypsochromic Shift (Blue Shift): Groups that disrupt conjugation may cause a shift to shorter wavelengths.

Experimental Protocols

The following are representative protocols for the spectroscopic analysis of 3-((2-chloropyrimidin-4-yl)oxy)aniline and its analogues.

Sample Preparation
  • NMR Spectroscopy: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is fully dissolved.

  • IR Spectroscopy: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Mass Spectrometry: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration will depend on the ionization technique (e.g., ESI, APCI).

  • UV-Vis Spectroscopy: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, acetonitrile) in a quartz cuvette. The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.

Instrumentation and Data Acquisition
  • NMR: A 400 MHz or 500 MHz NMR spectrometer is recommended for obtaining well-resolved spectra. Standard ¹H and ¹³C (with proton decoupling) experiments should be performed. Additional experiments like COSY, HSQC, and HMBC can be used for unambiguous signal assignment.

  • IR: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

  • MS: A mass spectrometer equipped with a suitable ionization source (e.g., ESI or EI) and mass analyzer (e.g., Q-TOF, Orbitrap) is used.

  • UV-Vis: A dual-beam UV-Vis spectrophotometer is used to record the absorption spectrum, typically from 200 to 800 nm.

Visualization of Key Concepts

Experimental Workflow

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Comparison synthesis Synthesis of Analogues purification Purification (e.g., Chromatography) synthesis->purification nmr NMR (1H, 13C) purification->nmr ir FT-IR purification->ir ms Mass Spectrometry purification->ms uv UV-Vis purification->uv structure Structural Elucidation nmr->structure ir->structure ms->structure comparison Comparative Analysis uv->comparison structure->comparison sar Structure-Activity Relationship comparison->sar

Caption: Workflow for Spectroscopic Analysis.

Influence of Substituents on Aniline ¹H NMR

G cluster_aniline cluster_effects cluster_shifts Ortho Ortho Meta Meta Para Para edg Electron-Donating Group (EDG) (e.g., -OCH3, -CH3) upfield Upfield Shift (Shielding) edg->upfield causes ewg Electron-Withdrawing Group (EWG) (e.g., -NO2, -CN) downfield Downfield Shift (Deshielding) ewg->downfield causes

Caption: Substituent Effects on ¹H NMR Shifts.

Conclusion

The spectroscopic analysis of 3-((2-chloropyrimidin-4-yl)oxy)aniline and its analogues is a critical component of their development as potential therapeutic agents. A multi-technique approach, combining NMR, IR, MS, and UV-Vis spectroscopy, provides a comprehensive understanding of their molecular structure and electronic properties. This guide has outlined the key spectroscopic features of this important class of compounds and demonstrated how systematic structural modifications are reflected in the corresponding spectral data. By leveraging this comparative information, researchers can accelerate the identification and characterization of novel analogues with improved pharmacological profiles.

References

  • Gong, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Journal of Medicinal Chemistry.
  • BenchChem. (2025). A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives. [Online].
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Gong, Y., et al. (2024). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Journal of Medicinal Chemistry. [Link]

  • Cohen, M. S., & Al-Tahan, A. M. (2021).
  • Sharma, S. (2024). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. African Journal of Biomedical Research.

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Comparative

A Comparative Guide to the In-Vitro Evaluation of 3-((2-Chloropyrimidin-4-yl)oxy)aniline Derivatives as Kinase Inhibitors

This guide provides an in-depth comparative analysis of the in-vitro testing methodologies for a promising class of compounds: 3-((2-chloropyrimidin-4-yl)oxy)aniline and its derivatives. This chemical scaffold serves as...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the in-vitro testing methodologies for a promising class of compounds: 3-((2-chloropyrimidin-4-yl)oxy)aniline and its derivatives. This chemical scaffold serves as a critical building block, or "pharmacophore," in the design of potent and selective kinase inhibitors, which are at the forefront of targeted cancer therapy.[1][2] Our focus is to move beyond mere procedural lists and delve into the causality behind experimental choices, ensuring a robust and logical framework for evaluating these potential drug candidates.

The core structure, featuring a pyrimidine ring linked to an aniline via an ether bond, provides an ideal framework for targeting the ATP-binding pocket of various protein kinases.[1] Dysregulation of these enzymes is a hallmark of many cancers, making them prime targets for therapeutic intervention.[3][4] This guide will compare the efficacy of the parent compound with hypothetical, yet representative, derivatives to illustrate how minor chemical modifications can significantly impact biological activity.

The In-Vitro Testing Cascade: A Strategy for Hit Identification

The evaluation of novel kinase inhibitors follows a logical progression from broad, high-throughput biochemical assays to more complex, physiologically relevant cell-based models. This tiered approach is designed to efficiently identify compounds that not only inhibit the purified target enzyme but also demonstrate efficacy and on-target activity within a cellular context.

G cluster_0 Phase 1: Biochemical Screening cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: Selectivity & Safety Biochem_Screen Primary Biochemical Assay (e.g., In-Vitro Kinase Assay) Target: Purified Kinase Enzyme SAR_Analysis Structure-Activity Relationship (SAR) Analysis Biochem_Screen->SAR_Analysis Identifies 'Hits' Determines IC50 Cell_Prolif Antiproliferation Assay (e.g., MTT, CellTiter-Glo) Target: Cancer Cell Line SAR_Analysis->Cell_Prolif Promising Hits Advance Target_Engage Target Engagement Assay (e.g., Western Blot for p-Kinase) Target: Intracellular Kinase Cell_Prolif->Target_Engage Confirms Cellular Potency (GI50) Validates Mechanism of Action Kinome_Panel Kinome Selectivity Panel (>400 Kinases) Target_Engage->Kinome_Panel Validated Hits Advance Normal_Cell_Tox Normal Cell Cytotoxicity (e.g., HEK293, Fibroblasts) Kinome_Panel->Normal_Cell_Tox Assesses Off-Target Effects Determines Therapeutic Index G cluster_0 Cellular State cluster_1 MTT Assay Principle ViableCell Viable, Metabolically Active Cell Mito Mitochondrial Reductase Enzymes ViableCell->Mito Contains Active Enzymes DeadCell Non-Viable Cell DeadCell->Mito Enzymes Inactive MTT MTT (Yellow, Soluble) MTT->Mito Substrate Formazan Formazan (Purple, Insoluble) Solubilization Solubilization Step Formazan->Solubilization Add DMSO/Solvent Mito->Formazan Reduces Absorbance Spectrophotometric Reading Solubilization->Absorbance Measure at 570 nm

Caption: The principle of the MTT cytotoxicity assay.
Experimental Protocol: MTT Antiproliferation Assay
  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., A549 lung cancer cells, known to sometimes have aberrant kinase signaling) in appropriate media.

    • Trypsinize and count the cells. Seed 5,000 cells per well in 100 µL of media into a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare a 2x serial dilution of the test compounds in culture media.

    • Remove the old media from the cells and add 100 µL of the compound-containing media to the respective wells. Include a vehicle control (DMSO, final concentration ≤0.5%).

    • Incubate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 20 µL of the MTT solution to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the media from the wells.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of growth inhibition relative to the vehicle control.

    • Plot the percent inhibition versus the log of the compound concentration and use non-linear regression to determine the GI50 (concentration for 50% growth inhibition).

Comparative Data Analysis

To illustrate the application of these assays, the following table presents hypothetical but realistic data for the parent 3-((2-chloropyrimidin-4-yl)oxy)aniline compound and two derivatives. Derivative A includes an electron-donating group (-OCH₃) on the aniline ring, while Derivative B incorporates a bulky morpholine group, a common modification in kinase inhibitors. [5]

Compound Modification on Aniline Ring Target Kinase IC50 (nM) A549 Cell GI50 (nM)
Parent Compound -H 150 2,500
Derivative A 4-Methoxy (-OCH₃) 85 1,100

| Derivative B | 4-Morpholino | 12 | 180 |

Interpretation of Results:
  • Parent Compound: Shows moderate biochemical potency (150 nM) but significantly weaker cellular activity (2,500 nM). This drop-off is common and may be due to poor cell permeability or metabolic instability.

  • Derivative A (-OCH₃): The addition of a methoxy group improves both biochemical and cellular potency. This suggests the modification may enhance binding interactions in the ATP pocket or improve physicochemical properties like solubility or cell uptake.

  • Derivative B (-Morpholino): This derivative shows a dramatic improvement in both biochemical and cellular potency. The morpholine moiety is known to often improve solubility and can form favorable hydrogen bonds within the kinase active site, leading to a significant increase in affinity. [5]The strong correlation between its potent IC50 and GI50 values suggests excellent cell permeability and on-target activity.

This comparative data clearly indicates that Derivative B is the most promising lead candidate for further investigation, including selectivity profiling and in-vivo studies.

Conclusion

The in-vitro evaluation of 3-((2-chloropyrimidin-4-yl)oxy)aniline derivatives requires a systematic, multi-assay approach. By logically progressing from direct enzyme inhibition assays to cell-based proliferation studies, researchers can effectively compare derivatives and elucidate structure-activity relationships. The hypothetical data presented herein demonstrates how subtle chemical modifications can translate into significant gains in potency. Derivative B, with its superior biochemical and cellular activity, exemplifies a successful lead optimization strategy and warrants advancement in the drug discovery pipeline.

References

  • MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
  • National Institutes of Health (NIH). (2024, January 18). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors.
  • National Institutes of Health (NIH). (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example.
  • BMG LABTECH. (2020, September 1). Kinase assays.
  • PubMed. (n.d.). In Vitro toxicity of 2- and 4-chloroaniline: comparisons with 4-amino-3-chlorophenol, 2-amino-5-chlorophenol and aminophenols.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery.
  • National Institutes of Health (NIH). (n.d.). A high density assay format for the detection of novel cytotoxicagents in large chemical libraries.
  • PubMed. (2019, November 1). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors.
  • MDPI. (n.d.). In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors.
  • ResearchGate. (2025, August 7). Update on in vitro cytotoxicity assays for drug development.
  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays.
  • MDPI. (n.d.). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives.
  • PubMed. (n.d.). 4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily.
  • MDPI. (n.d.). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.
  • ScienceDirect. (n.d.). Synthesis and biological evaluation of tricyclic anilinopyrimidines as IKKbeta inhibitors.
  • PubMed. (n.d.). Part 3: synthesis and biological evaluation of some analogs of the antitumor agents, 2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid, and 2-{4-[(7-bromo-2-quinolinyl)oxy]phenoxy}propionic acid.
  • National Institutes of Health (NIH). (n.d.). Unveiling the Antimycobacterial Potential of Novel 4-Alkoxyquinolines: Insights into Selectivity, Mechanism of Action, and In Vivo Exposure.
  • BenchChem. (n.d.). In-Depth Technical Guide: 3-((2-chloropyridin-4-yl)oxy)aniline.
  • BenchChem. (n.d.). Application Notes and Protocols for 3-(2-chloropyridin-4-yl)oxyaniline.

Sources

Comparative

A Comparative Efficacy Analysis of 3-((2-Chloropyrimidin-4-yl)oxy)aniline-Based Kinase Inhibitors

This guide provides a detailed comparative analysis of the efficacy of kinase inhibitors based on the 3-((2-chloropyrimidin-4-yl)oxy)aniline scaffold. It is intended for researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of the efficacy of kinase inhibitors based on the 3-((2-chloropyrimidin-4-yl)oxy)aniline scaffold. It is intended for researchers, scientists, and drug development professionals. We will delve into the mechanism of action, compare the efficacy of representative inhibitors through in vitro and cellular data, provide detailed experimental protocols for assessing performance, and offer insights into the structure-activity relationship of this important chemical class.

Introduction: The Significance of the 2,4-Disubstituted Pyrimidine Scaffold

The pyrimidine ring is a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous biologically active compounds, including several approved drugs.[1][2] Its ability to form key hydrogen bonds and participate in various interactions makes it an ideal foundation for designing enzyme inhibitors. Specifically, the 2,4-disubstituted pyrimidine framework, which includes the 3-((2-chloropyrimidin-4-yl)oxy)aniline moiety, has proven to be a highly effective template for the development of potent protein kinase inhibitors.[3][4][5]

Protein kinases are a large family of enzymes that play critical roles in regulating cellular processes such as growth, proliferation, and differentiation.[6][7] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of targets for modern drug discovery.[5] Inhibitors based on the anilinopyrimidine scaffold are designed to compete with ATP for binding in the kinase active site, thereby blocking downstream signaling and inhibiting aberrant cellular activity.[5][8]

This guide will focus on comparing inhibitors targeting two well-established and clinically relevant kinases:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase whose hyperactivity is implicated in various solid tumors, notably non-small cell lung cancer (NSCLC).[9][10][11]

  • Bruton's Tyrosine Kinase (BTK): A non-receptor tyrosine kinase crucial for B-cell receptor signaling, which is often dysregulated in B-cell malignancies.[12][13][14]

We will analyze representative compounds to illustrate how subtle structural modifications on the core scaffold influence potency and selectivity.

General Mechanism of Action: ATP-Competitive Inhibition

Inhibitors derived from the 3-((2-chloropyrimidin-4-yl)oxy)aniline scaffold are typically classified as Type I kinase inhibitors. They function by binding to the ATP-binding pocket of the kinase's active site.[6]

The key interactions generally involve:

  • Hinge-Binding: The pyrimidine ring forms one or more hydrogen bonds with the "hinge" region of the kinase, a flexible loop connecting the N- and C-terminal lobes of the enzyme. This interaction mimics the binding of the adenine portion of ATP.[8]

  • Hydrophobic Interactions: The aniline and other substituted portions of the molecule occupy hydrophobic pockets within the active site, contributing to binding affinity and selectivity.[5]

By occupying the ATP pocket, these inhibitors prevent the kinase from binding its natural substrate, ATP, thus inhibiting the phosphorylation of downstream target proteins and blocking the signal transduction cascade.[9][13]

Below is a diagram illustrating the general mechanism of a pyrimidine-based inhibitor targeting a kinase active site.

Kinase_Inhibition_Mechanism General Mechanism of ATP-Competitive Kinase Inhibition cluster_0 Active Kinase cluster_1 Inhibited Kinase Kinase_Active Kinase Hinge Region ATP Pocket Substrate Substrate Protein Kinase_Active->Substrate Phosphorylates Kinase_Inactive Kinase Hinge Region ATP Pocket ATP ATP ATP->Kinase_Active:atp_pocket Binds ADP ADP Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Substrate_Unchanged Substrate (Unphosphorylated) Kinase_Inactive->Substrate_Unchanged No Phosphorylation Inhibitor Anilinopyrimidine Inhibitor Inhibitor->Kinase_Inactive:atp_pocket Blocks ATP Binding

Caption: ATP-competitive inhibition by an anilinopyrimidine-based molecule.

Comparative Efficacy of Representative Inhibitors

To illustrate the therapeutic potential and structure-activity relationships of this scaffold, we will compare two well-known kinase inhibitors, Gefitinib (an EGFR inhibitor) and Ibrutinib (a BTK inhibitor). While not direct derivatives of the exact "3-((2-Chloropyrimidin-4-yl)oxy)aniline" structure, they contain the core anilino-pyrimidine or a bioisosteric equivalent and serve as excellent, well-characterized examples of this inhibitor class.

InhibitorPrimary TargetIndicationIC50 (Enzymatic Assay)Cellular Potency (Example)
Gefitinib EGFRNon-Small Cell Lung Cancer2-37 nMInhibits proliferation of NSCLC cells with EGFR mutations.[11]
Ibrutinib BTKB-cell malignancies (e.g., CLL)0.5 nM[12]Induces apoptosis in malignant B-lymphocytes.[12]

Analysis:

  • Potency: Both inhibitors demonstrate high potency at the nanomolar level against their respective primary targets. Ibrutinib's covalent binding mechanism contributes to its particularly low IC50 value.[13]

  • Selectivity: The development of selective inhibitors is a key challenge.[15] Gefitinib is particularly effective against tumors with activating mutations in the EGFR gene.[9] Ibrutinib, while highly potent against BTK, also shows activity against other kinases, which may contribute to some of its side effects.[14]

  • Clinical Relevance: Both compounds are approved drugs, underscoring the therapeutic success of targeting kinases with this type of scaffold.[14][16]

Experimental Protocols for Efficacy Determination

The following protocols are foundational for assessing the efficacy of novel kinase inhibitors. They are designed to be self-validating through the inclusion of appropriate controls.

In Vitro Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol determines the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Principle: HTRF is a robust technology for kinase assays. A biotinylated substrate is phosphorylated by the kinase. A europium-labeled anti-phospho-substrate antibody and a streptavidin-conjugated fluorophore are added. When the substrate is phosphorylated, the two fluorophores are brought into proximity, allowing for Förster Resonance Energy Transfer (FRET) upon excitation. An inhibitor will prevent phosphorylation, leading to a decrease in the FRET signal.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Prepare a stock solution of the test inhibitor in 100% DMSO. Create a serial dilution series of the inhibitor.

    • Prepare a solution of the purified kinase (e.g., EGFR, BTK) in Kinase Buffer.

    • Prepare a solution of the biotinylated peptide substrate and ATP in Kinase Buffer. The ATP concentration should be at or near the Km for the specific kinase to ensure competitive binding can be accurately measured.

  • Assay Procedure (384-well plate format):

    • Add 2 µL of the inhibitor dilution (or DMSO for control wells) to the assay plate.

    • Add 4 µL of the kinase solution to each well.

    • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 4 µL of the substrate/ATP mixture.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 5 µL of the HTRF detection mix (containing EDTA to chelate Mg2+, europium-labeled antibody, and streptavidin-fluorophore) in detection buffer.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on an HTRF-compatible plate reader (measure emission at two wavelengths, e.g., 665 nm and 620 nm).

  • Data Analysis:

    • Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.

    • Plot the HTRF ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).

HTRF_Kinase_Assay_Workflow Workflow for HTRF Kinase Assay Start Start Add_Inhibitor Dispense Inhibitor (or DMSO control) to 384-well plate Start->Add_Inhibitor Add_Kinase Add Purified Kinase Solution Add_Inhibitor->Add_Kinase Pre_Incubate Pre-incubate (15 min, RT) Add_Kinase->Pre_Incubate Start_Reaction Initiate Reaction: Add Substrate/ATP Mix Pre_Incubate->Start_Reaction Kinase_Reaction Incubate (60 min, RT) Start_Reaction->Kinase_Reaction Stop_Reaction Stop Reaction: Add HTRF Detection Mix Kinase_Reaction->Stop_Reaction Detection_Incubation Incubate (60 min, RT, dark) Stop_Reaction->Detection_Incubation Read_Plate Read Plate on HTRF Reader Detection_Incubation->Read_Plate Analyze Calculate IC50 Read_Plate->Analyze

Caption: A typical workflow for an in vitro HTRF kinase inhibition assay.

Cell Viability Assay (MTT Assay)

This protocol assesses the effect of an inhibitor on the metabolic activity of cultured cancer cells, which serves as an indicator of cell viability and proliferation.[17][18]

Principle: The MTT assay is a colorimetric assay where the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living, metabolically active cells to form a purple formazan product.[19] The amount of formazan produced is proportional to the number of viable cells.[19]

Step-by-Step Protocol:

  • Cell Culture:

    • Culture the target cancer cell line (e.g., A549 for NSCLC, or a CLL cell line) in appropriate media and conditions.

    • Harvest cells and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of media.

    • Incubate the plate for 24 hours to allow cells to adhere and resume growth.

  • Compound Treatment:

    • Prepare a serial dilution of the test inhibitor in cell culture media.

    • Remove the old media from the wells and add 100 µL of the media containing the inhibitor (or media with DMSO as a vehicle control).

    • Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[19]

    • Add 10 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[20]

    • Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.[20]

  • Solubilization and Measurement:

    • Carefully aspirate the media from the wells without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the crystals.[20]

    • Gently pipette to ensure complete dissolution.

    • Measure the absorbance of each well at 570 nm using a microplate spectrophotometer.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Normalize the data to the vehicle control wells (representing 100% viability).

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration.

    • Fit the data to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Structure-Activity Relationship (SAR) Insights

The efficacy and selectivity of 2,4-disubstituted pyrimidine inhibitors are highly dependent on the nature of the substituents at various positions.

  • Substitution at the C4-Aniline Ring: Modifications to the aniline ring are crucial for achieving selectivity. Different substitutions can exploit unique features of the hydrophobic pocket in the target kinase, enhancing binding to the intended target while reducing affinity for off-targets.[5]

  • The Role of the Chlorine at C2: The 2-chloro substituent is a key reactive handle. While it contributes to the binding in some inhibitors, it is often used as a synthetic intermediate for introducing other groups that can further optimize potency, selectivity, or pharmacokinetic properties.

  • Introduction of Covalent Warheads: In some cases, like with Ibrutinib, the scaffold is modified to include an electrophilic group (a "warhead") that forms a covalent bond with a specific cysteine residue in the active site of the target kinase (e.g., Cys481 in BTK).[13] This irreversible binding leads to prolonged inhibition and high potency.[13]

Conclusion and Future Directions

The 3-((2-chloropyrimidin-4-yl)oxy)aniline scaffold and its relatives represent a highly successful and versatile platform for the development of potent and selective kinase inhibitors. As demonstrated by approved drugs like Gefitinib and Ibrutinib, these compounds can effectively modulate key signaling pathways implicated in cancer and other diseases.

Future research in this area will likely focus on:

  • Developing inhibitors against novel kinase targets.

  • Improving selectivity to minimize off-target effects and associated toxicities.

  • Overcoming drug resistance mechanisms that emerge during therapy.

  • Designing multi-target inhibitors that can simultaneously block redundant or compensatory signaling pathways.

By leveraging the foundational knowledge of the structure-activity relationships and employing robust screening protocols as outlined in this guide, researchers can continue to innovate and develop the next generation of targeted therapeutics based on this powerful chemical scaffold.

References

  • Burger JA, Buggy JJ. Bruton tyrosine kinase (BTK) inhibitor ibrutinib (PCI-32765). Leuk Lymphoma. 2013;54(11):2385-2391. [Link]

  • Ciardiello F, Tortora G. A novel approach in the treatment of cancer: targeting the epidermal growth factor receptor. Clin Cancer Res. 2001;7(10):2958-70. [Link]

  • Cushman M, Nagarathnam D, Gopal D, He H, Lin C, Hamel E. Synthesis and evaluation of analogues of 2-methoxyestradiol as inhibitors of tubulin polymerization and as inhibitors of the proliferation of human cancer cells. J Med Chem. 1997;40(16):2579-88. [Link]

  • Honigberg LA, Smith AM, Sirisawad M, et al. The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. Proc Natl Acad Sci U S A. 2010;107(29):13075-80. [Link]

  • Pan Z, Scheerens H, Li SJ, et al. Discovery of selective irreversible inhibitors for Bruton's tyrosine kinase. ChemMedChem. 2007;2(1):58-61. [Link]

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  • Bio-protocol. In vitro kinase assay. [Link]

  • Lymphoma Hub. Ibrutinib for CLL: Mechanism of action and clinical considerations. [Link]

  • Patsnap Synapse. What is the mechanism of Gefitinib? [Link]

  • ResearchGate. Mechanism of action of gefitinib. [Link]

  • IMBRUVICA® (ibrutinib) HCP. Mechanism of Action - CLL/SLL. [Link]

  • MDPI. Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. [Link]

  • PubMed. Structure-activity relationships of 2, 4-disubstituted pyrimidines as dual ERα/VEGFR-2 ligands with anti-breast cancer activity. [Link]

  • PubMed. Design, synthesis and structure-activity relationship (SAR) studies of 2,4-disubstituted pyrimidine derivatives: dual activity as cholinesterase and Aβ-aggregation inhibitors. [Link]

  • Nature. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. [Link]

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Validation

A Comparative Guide to the Cross-Reactivity of 3-((2-Chloropyrimidin-4-yl)oxy)aniline Derivatives as Kinase Inhibitors

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is a cornerstone of preclinical development. The 3-((2-chloropyrimidin-4-yl)oxy)aniline scaffold is a pr...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is a cornerstone of preclinical development. The 3-((2-chloropyrimidin-4-yl)oxy)aniline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. While often designed with a specific target in mind, these molecules invariably interact with a spectrum of kinases across the kinome. This off-target activity, or cross-reactivity, can be a double-edged sword: it may lead to unforeseen toxicities or, serendipitously, result in beneficial polypharmacology.[1]

This guide provides an in-depth comparison of the cross-reactivity profiles of a focused set of hypothetical derivatives of 3-((2-chloropyrimidin-4-yl)oxy)aniline. We will explore the rationale behind the selection of these derivatives, detail the experimental methodologies to assess their selectivity, and present a comparative analysis of their performance. The protocols and insights provided herein are designed to be a self-validating system, empowering researchers to rigorously evaluate their own compounds.

The Rationale for Cross-Reactivity Profiling

The human kinome comprises over 500 protein kinases that share a structurally conserved ATP-binding pocket, making the development of truly specific inhibitors a formidable challenge.[2] For inhibitors based on scaffolds like pyrimidine, which mimic the hinge-binding interactions of ATP, assessing kinome-wide selectivity is not just a regulatory requirement but a fundamental aspect of understanding a compound's mechanism of action and potential therapeutic window.[3] High-throughput screening of compounds against large panels of kinases provides a global view of their interaction landscape, a 'compound-centric' approach that can unveil both liabilities and new therapeutic opportunities.[2]

In this guide, we will consider a hypothetical study on three derivatives of 3-((2-chloropyrimidin-4-yl)oxy)aniline, designed to probe the impact of systematic structural modifications on kinase selectivity.

Our Hypothetical Compounds:

  • Compound A (Parent Scaffold): 3-((2-Chloropyrimidin-4-yl)oxy)aniline

  • Compound B (Aniline Substitution): A derivative with a methyl substitution on the aniline ring.

  • Compound C (Pyrimidine Substitution): A derivative where the chlorine at the 2-position of the pyrimidine is replaced with a morpholine group.

The selection of these derivatives allows us to investigate how substitutions at two key positions influence the cross-reactivity profile.

Experimental Design for Assessing Cross-Reactivity

A multi-pronged approach is essential for a comprehensive understanding of a compound's selectivity. We will employ a suite of assays that probe the direct binding of our compounds to a wide array of kinases, as well as their functional impact in a cellular context.

G cluster_0 In Vitro Profiling cluster_1 Cellular Target Engagement KinomeScan KinomeScan® Binding Assay (Primary Screen) ADP_Glo ADP-Glo™ Kinase Assay (Functional Validation) KinomeScan->ADP_Glo Validate Hits Data_Analysis Comparative Data Analysis & Selectivity Profiling ADP_Glo->Data_Analysis CETSA Cellular Thermal Shift Assay (CETSA) (Target Engagement) CETSA->Data_Analysis Compound_Library Test Compounds (A, B, and C) Compound_Library->KinomeScan Compound_Library->CETSA

Caption: A generalized workflow for assessing the cross-reactivity of kinase inhibitors.

Experimental Protocols

KinomeScan® Competition Binding Assay (Primary Screen)

Causality Behind Experimental Choice: The KINOMEscan® platform provides a broad, unbiased initial screen of compound interactions across a large panel of kinases.[4] This ATP-independent binding assay measures the thermodynamic dissociation constant (Kd), offering a true reflection of binding affinity without the confounding variable of ATP concentration.[4] This makes it an ideal starting point to identify all potential on- and off-targets.

Methodology:

The KINOMEscan® assay is a proprietary technology, and the detailed protocol is performed by commercial service providers like Eurofins Discovery.[5] The general principle involves three key components: a DNA-tagged kinase, a ligand-immobilized solid support, and the test compound.[4]

  • Assay Principle: Compounds that bind to the kinase's active site will prevent the kinase from binding to the immobilized ligand.[4]

  • Detection: The amount of kinase that remains bound to the solid support is quantified using qPCR of the DNA tag.[4]

  • Data Analysis: The results are reported as percent of control, with lower values indicating stronger binding. Dissociation constants (Kd) can be determined from dose-response curves.

For our hypothetical study, Compounds A, B, and C would be screened at a concentration of 1 µM against the scanMAX panel of 468 kinases.

ADP-Glo™ Kinase Assay (Functional Validation)

Causality Behind Experimental Choice: While binding assays are excellent for identifying interactions, it is crucial to confirm that this binding translates to functional inhibition of the kinase's catalytic activity. The ADP-Glo™ assay is a robust, luminescence-based method to measure the amount of ADP produced during a kinase reaction, which directly correlates with kinase activity.[6]

Step-by-Step Protocol:

This protocol is adapted for a 384-well plate format.

  • Reagent Preparation:

    • Prepare a 2X stock of each kinase in the appropriate kinase reaction buffer.

    • Prepare a 2X stock of the corresponding substrate in the kinase reaction buffer.

    • Prepare a 4X stock of each test compound (Compounds A, B, and C) in the kinase reaction buffer.

    • Reconstitute the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions.[7]

  • Kinase Reaction:

    • Add 5 µL of the 2X kinase solution to each well.

    • Add 2.5 µL of the 4X test compound solution to the appropriate wells. For control wells, add 2.5 µL of vehicle (e.g., DMSO).

    • Initiate the kinase reaction by adding 2.5 µL of the 2X substrate solution to each well.

    • Incubate the plate at room temperature for the optimized reaction time (typically 30-60 minutes).

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[8]

    • Incubate at room temperature for 40 minutes.[8]

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[8]

    • Incubate at room temperature for 30-60 minutes.[8]

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percent inhibition for each compound relative to the vehicle control.

    • For dose-response curves, plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA) (Target Engagement)

Causality Behind Experimental Choice: It is imperative to confirm that a compound engages its target in a physiological context. CETSA is a powerful biophysical method that measures the thermal stabilization of a target protein upon ligand binding in intact cells.[9] An increase in the melting temperature of a protein in the presence of a compound is direct evidence of target engagement.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line known to express the target kinases) to ~80% confluency.

    • Treat the cells with the test compounds (A, B, and C) at various concentrations or a single high concentration (e.g., 10 µM) for a defined period (e.g., 1-2 hours). Include a vehicle control (DMSO).

  • Heating and Lysis:

    • Aliquot the treated cell suspensions into PCR tubes.[10]

    • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3-8 minutes) using a thermal cycler.[10]

    • Cool the samples to room temperature.[10]

    • Lyse the cells by adding an equal volume of a suitable lysis buffer (e.g., 50 mM Tris, 150 mM NaCl, 1% NP-40, pH 8.5, with protease inhibitors) and centrifuging at high speed (e.g., 17,000 x g) for 30 minutes at 4°C.[10]

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant, which contains the soluble, non-denatured proteins.

    • Analyze the amount of the target protein in the supernatant by Western blotting or an AlphaScreen-based assay.[11]

  • Data Analysis:

    • Generate a melting curve by plotting the amount of soluble target protein as a function of temperature.

    • Compare the melting curves of the compound-treated samples to the vehicle control. A rightward shift in the curve indicates thermal stabilization and target engagement.

    • For isothermal dose-response experiments, heat all samples at a single temperature (chosen from the melting curve) and plot the amount of soluble protein against the compound concentration to determine the EC50 for target engagement.

Comparative Data Analysis

The data from these assays will be compiled to create a comprehensive cross-reactivity profile for each compound.

Table 1: Hypothetical KinomeScan® Data (% of Control at 1 µM)

Kinase TargetCompound ACompound BCompound C
c-Met 5315
VEGFR2 201850
AXL 154530
SRC 607580
EGFR 859095

Table 2: Hypothetical ADP-Glo™ IC50 Values (nM)

Kinase TargetCompound ACompound BCompound C
c-Met 10850
VEGFR2 5045200
AXL 35150100

Table 3: Hypothetical CETSA Data (ΔTm in °C at 10 µM)

Target ProteinCompound ACompound BCompound C
c-Met +5.2+5.8+3.1
VEGFR2 +3.1+3.5+1.2

Interpretation of Results and Structure-Activity Relationships

  • Compound A (Parent Scaffold): Exhibits potent activity against c-Met, with significant cross-reactivity towards VEGFR2 and AXL.

  • Compound B (Aniline Substitution): The methyl substitution on the aniline ring appears to enhance potency against c-Met and VEGFR2 but reduces activity against AXL. This suggests that this position is sensitive to steric bulk for interaction with AXL.

  • Compound C (Pyrimidine Substitution): Replacing the chloro group with morpholine significantly reduces the potency against all tested kinases. This highlights the critical role of the 2-position of the pyrimidine in hinge-binding interactions.[12]

G cluster_0 Compound A (Parent) cluster_1 Compound B (Aniline-CH3) cluster_2 Compound C (Pyrimidine-Morpholine) A_cMet c-Met (High Potency) B_cMet c-Met (Improved Potency) A_cMet->B_cMet Improved C_cMet c-Met (Reduced Potency) A_cMet->C_cMet Reduced A_VEGFR2 VEGFR2 (Moderate Potency) B_VEGFR2 VEGFR2 (Improved Potency) A_VEGFR2->B_VEGFR2 Improved C_VEGFR2 VEGFR2 (Reduced Potency) A_VEGFR2->C_VEGFR2 Reduced A_AXL AXL (Moderate Potency) B_AXL AXL (Reduced Potency) A_AXL->B_AXL Reduced C_AXL AXL (Reduced Potency) A_AXL->C_AXL Reduced

Caption: A logical relationship diagram illustrating the hypothetical structure-activity relationships.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to comparing the cross-reactivity of derivatives based on the 3-((2-chloropyrimidin-4-yl)oxy)aniline scaffold. By integrating broad kinome profiling with functional enzymatic assays and cellular target engagement studies, researchers can build a detailed understanding of their compounds' selectivity. This multi-faceted approach not only identifies potential liabilities but also provides crucial insights into the structure-activity relationships that govern kinase inhibitor interactions, ultimately paving the way for the development of safer and more effective therapeutics.

References

  • Benchchem. (n.d.). Comparison Guide to Cross-Reactivity of 3-(2-chloropyridin-4-yl)oxyaniline Based Kinase Inhibitors.
  • Benchchem. (n.d.). In-Depth Technical Guide: 3-((2-chloropyridin-4-yl)oxy)aniline.
  • Al-Gharabli, S. I., et al. (2021). 7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-ones Designed by a “Cut and Glue” Strategy Are Dual Aurora A/VEGF-R Kinase Inhibitors. Molecules, 26(6), 1622. [Link]

  • KINOMEscan®. (n.d.). KINOMEscan® Kinase Profiling Platform.
  • Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 11949-11964. [Link]

  • OncLive. (2018). Addressing Off-Target Effects of TKIs in Pediatric CML. Retrieved from [Link]

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]

  • St-Jean, M., et al. (2016). c-Met as a Target for Personalized Therapy. Cancers, 8(5), 49. [Link]

  • Wang, Y., et al. (2022). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Molecules, 27(23), 8206. [Link]

  • Anastassiadis, T., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 16(8), 1044-1055. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • Schröder, M., et al. (2021). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR Protocols, 2(3), 100698. [Link]

  • Celcuity. (2026). FDA accepts NDA for gedatolisib, Celcuity's investigational breast cancer treatment. Retrieved from [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]

  • ResearchGate. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. Retrieved from [Link]

  • Frontiers. (n.d.). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Retrieved from [Link]

  • Dove Medical Press. (2026). Safety and efficacy of flumatinib in patients with chronic phase chron. Retrieved from [Link]

  • PubMed Central. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Retrieved from [Link]

  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]

  • YouTube. (2023). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. Retrieved from [Link]

  • Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Journal of Drug Delivery and Therapeutics, 13(5-S), 133-145. [Link]

  • PubMed. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of the alkoxy aniline derivatives 2a–l and 3a–l. Reagents.... Retrieved from [Link]

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Comparative

A Head-to-Head Comparison of Analytical Techniques for 3-((2-Chloropyrimidin-4-yl)oxy)aniline

For researchers, scientists, and drug development professionals, the robust and accurate analysis of pharmaceutical intermediates is a cornerstone of quality control and regulatory compliance. 3-((2-Chloropyrimidin-4-yl)...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust and accurate analysis of pharmaceutical intermediates is a cornerstone of quality control and regulatory compliance. 3-((2-Chloropyrimidin-4-yl)oxy)aniline, a key building block in the synthesis of various targeted therapies, demands precise analytical characterization to ensure the purity, identity, and stability of final active pharmaceutical ingredients (APIs). This guide provides an in-depth, head-to-head comparison of the principal analytical techniques for the comprehensive analysis of this compound, grounded in established methodologies for structurally similar molecules.

The Critical Role of Analytical Scrutiny

3-((2-Chloropyrimidin-4-yl)oxy)aniline is a substituted aniline derivative containing a chloropyrimidine moiety. This structure presents unique analytical challenges, including potential for isomeric impurities, degradation products, and residual starting materials. The choice of analytical technique is therefore paramount and dictated by the specific analytical question, whether it be routine purity assessment, structural elucidation, or quantitative determination in complex matrices.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) stands as the most prevalent technique for the purity assessment and quantification of non-volatile and thermally labile compounds like 3-((2-Chloropyrimidin-4-yl)oxy)aniline. Its versatility in column chemistry and detection methods allows for the separation of the main component from closely related impurities.

Underlying Principles of HPLC Analysis

Reversed-phase HPLC (RP-HPLC) is the method of choice for compounds of intermediate polarity such as the target analyte. The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (typically C18) and a polar mobile phase. By carefully controlling the mobile phase composition, gradient, and flow rate, a high degree of separation can be achieved. UV detection is commonly employed due to the chromophoric nature of the aromatic and pyrimidine rings in the molecule.

Hypothetical Experimental Protocol for HPLC Analysis

A typical HPLC method for the analysis of 3-((2-Chloropyrimidin-4-yl)oxy)aniline would be developed and validated based on established principles for pyrimidine derivatives.[1][2]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: 1 mg/mL solution in a 50:50 mixture of acetonitrile and water.

Workflow for HPLC Method Development

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Dissolve Sample in Diluent inject Inject into HPLC prep->inject separate Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Areas detect->integrate quantify Quantify Purity and Impurities integrate->quantify

Caption: A typical workflow for the HPLC analysis of 3-((2-Chloropyrimidin-4-yl)oxy)aniline.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities

While HPLC is ideal for the parent compound, Gas Chromatography-Mass Spectrometry (GC-MS) excels in the identification and quantification of volatile and semi-volatile impurities that may be present from the synthesis, such as residual solvents or starting materials like aniline.

Rationale for GC-MS in Quality Control

GC-MS separates compounds based on their volatility and interaction with a stationary phase within a capillary column. The separated compounds are then ionized and fragmented, and the resulting mass spectrum provides a unique fingerprint for identification. This makes GC-MS a highly selective and sensitive technique for impurity profiling.

Hypothetical Experimental Protocol for GC-MS Analysis

The following protocol is based on general methods for the analysis of aniline derivatives.[3][4]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic Conditions:

  • Column: SE-54, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250 °C

  • Oven Program: 50 °C for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min

  • Injection Mode: Splitless

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: 40-450 amu

GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep Dissolve Sample in a Volatile Solvent inject Inject into GC prep->inject separate Separation in Capillary Column inject->separate ionize Electron Ionization separate->ionize detect Mass Detection ionize->detect identify Identify Peaks by Library Search detect->identify quantify Quantify Impurities identify->quantify

Caption: Workflow for the GC-MS analysis of volatile impurities in 3-((2-Chloropyrimidin-4-yl)oxy)aniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 3-((2-Chloropyrimidin-4-yl)oxy)aniline. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively, allowing for the verification of the compound's connectivity.

The Power of NMR in Structural Verification

NMR spectroscopy relies on the magnetic properties of atomic nuclei. By observing the absorption of radiofrequency energy by nuclei in a strong magnetic field, one can deduce the molecular structure. For 3-((2-Chloropyrimidin-4-yl)oxy)aniline, ¹H NMR would confirm the substitution patterns on the aniline and pyrimidine rings, while ¹³C NMR would identify all unique carbon atoms. Two-dimensional NMR techniques like COSY and HSQC can further establish proton-proton and proton-carbon correlations.

Expected NMR Spectral Features

Based on the structure and data from similar compounds, the following spectral characteristics would be anticipated:[5][6]

  • ¹H NMR: Distinct aromatic proton signals for both the aniline and pyrimidine rings, with chemical shifts and coupling constants indicative of their substitution patterns. A broad singlet corresponding to the amine protons would also be present.

  • ¹³C NMR: Resonances for all carbon atoms in the molecule, with chemical shifts influenced by their electronic environment (e.g., carbons attached to nitrogen, oxygen, or chlorine).

Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Fingerprinting Technique

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. While not as structurally informative as NMR, it serves as an excellent tool for identity confirmation and for monitoring reaction progress.

Functional Group Identification via FTIR

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. Specific functional groups absorb at characteristic frequencies. For 3-((2-Chloropyrimidin-4-yl)oxy)aniline, key expected absorptions include:[7][8][9]

  • N-H stretching: Around 3400-3300 cm⁻¹ for the primary amine.

  • C-H stretching: Aromatic C-H stretches typically above 3000 cm⁻¹.

  • C=C and C=N stretching: In the 1620-1450 cm⁻¹ region, characteristic of the aromatic and pyrimidine rings.

  • C-O-C stretching: Asymmetric and symmetric stretches for the ether linkage.

  • C-Cl stretching: In the fingerprint region, typically below 800 cm⁻¹.

Comparative Summary of Analytical Techniques

TechniquePrimary ApplicationInformation ProvidedSample RequirementsThroughput
HPLC-UV Purity assessment, quantification of non-volatile impuritiesRetention time, peak area (for quantification)1-10 mg dissolved in a suitable solventHigh
GC-MS Identification and quantification of volatile/semi-volatile impuritiesRetention time, mass spectrum for identification~1 µg/mL solution in a volatile solventHigh
NMR Structural elucidation and confirmationDetailed chemical environment, connectivity, and spatial arrangement of atoms5-10 mg dissolved in a deuterated solventLow to Medium
FTIR Functional group identification, rapid identity confirmationVibrational frequencies of functional groupsMinimal, can be solid or in solutionVery High

Conclusion and Recommendations

The comprehensive analysis of 3-((2-Chloropyrimidin-4-yl)oxy)aniline necessitates a multi-technique approach to ensure its quality and integrity.

  • For routine quality control and purity assessment , HPLC-UV is the recommended primary technique due to its robustness, high throughput, and quantitative accuracy for the main component and non-volatile impurities.

  • To ensure the absence of harmful volatile impurities , GC-MS analysis should be employed as a complementary method.

  • For initial structural confirmation of a newly synthesized batch or for troubleshooting out-of-specification results , NMR spectroscopy is essential for unambiguous structure verification.

  • As a rapid and straightforward identity check , FTIR spectroscopy provides a valuable fingerprint of the molecule.

By judiciously applying these analytical techniques, researchers and drug development professionals can be confident in the quality of 3-((2-Chloropyrimidin-4-yl)oxy)aniline, thereby ensuring the safety and efficacy of the final pharmaceutical products.

References

  • BenchChem. (2025). In-Depth Technical Guide: 3-((2-chloropyridin-4-yl)oxy)aniline.
  • PubMed Central. (n.d.).
  • MDPI. (2025, August 18). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability.
  • National Center for Biotechnology Information. (2024, January 18). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors.
  • (n.d.).
  • ResearchGate. (2025, August 1). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability.
  • Google Patents. (2011, October 3). 1-Pyrazolyl-3-(4-((2-anilinopyrimidin-4-yl)oxy)napththalen-1-yl)ureas as p38 MAP kinase inhibitors.
  • PubMed Central. (n.d.).
  • Amazon S3. (n.d.). Pharmaceutical APIs, impurities and excipients reference standards.
  • BenchChem. (2025).
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  • PQM+. (n.d.). Importance of controlling the 4- Chloroaniline impurity in Chlorhexidine active pharmaceutical ingredient and gel product.
  • ResearchGate. (2025, August 6).
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Safety & Regulatory Compliance

Safety

Safeguarding Your Research: A Comprehensive Guide to the Proper Disposal of 3-((2-Chloropyrimidin-4-yl)oxy)aniline

For the diligent researcher engaged in the complex landscape of drug discovery and development, the responsible management of chemical reagents is paramount. This guide provides a detailed, step-by-step protocol for the...

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher engaged in the complex landscape of drug discovery and development, the responsible management of chemical reagents is paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-((2-Chloropyrimidin-4-yl)oxy)aniline, ensuring the safety of laboratory personnel and the preservation of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory frameworks, empowering you to manage this compound with confidence and integrity.

Hazard Assessment and Chemical Profile

Analogous compounds exhibit a range of hazards, including acute oral toxicity, skin and eye irritation, and respiratory tract irritation.[1][2] The aniline component itself is known to be irritating to the skin, eyes, and respiratory tract and can induce methemoglobinemia.[3] Therefore, 3-((2-Chloropyrimidin-4-yl)oxy)aniline must be handled as a hazardous substance.

Table 1: Hazard Profile based on Analogous Compounds

Hazard ClassificationDescriptionGHS Hazard Statement (Anticipated)Source (Analogous Compounds)
Acute Oral ToxicityHarmful if swallowed.H302[1][2]
Skin Corrosion/IrritationCauses skin irritation.H315[1][2]
Serious Eye Damage/IrritationCauses serious eye irritation.H319[1][2]
Specific Target Organ ToxicityMay cause respiratory irritation.H335[1]
Hazardous to the Aquatic EnvironmentPotentially toxic to aquatic life with long-lasting effects.H410 (Precautionary)[4]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the anticipated hazards, stringent adherence to PPE protocols is non-negotiable. The causality behind this is simple: prevent all routes of exposure—inhalation, ingestion, and dermal contact.

  • Hand Protection : Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and dispose of them properly after handling the compound.[2]

  • Eye Protection : Chemical safety goggles or a face shield are mandatory to protect against splashes or airborne particles.[2]

  • Respiratory Protection : If handling the solid compound where dust formation is possible, or when working with solutions outside of a certified chemical fume hood, a NIOSH-approved respirator is required.[1]

  • Body Protection : A lab coat or chemical-resistant apron must be worn to protect against skin contact.[1]

Waste Characterization and Segregation: A Regulatory Imperative

The U.S. Environmental Protection Agency (EPA) mandates the proper characterization of chemical waste under the Resource Conservation and Recovery Act (RCRA).[5][6] This process determines the appropriate disposal pathway.

Step 1: Is it a Solid Waste? Any discarded 3-((2-Chloropyrimidin-4-yl)oxy)aniline, whether in pure form, as a residue in a container, or in a mixture, is considered a solid waste.

Step 2: Is it a Hazardous Waste? Based on the hazard assessment of analogous compounds, 3-((2-Chloropyrimidin-4-yl)oxy)aniline should be presumed to be a hazardous waste. It likely exhibits characteristics of toxicity. While not specifically listed, its chemical structure (chlorinated aromatic amine) suggests it could fall under the F-listed wastes from non-specific sources if it is a spent solvent or K-listed wastes if it originates from specific industrial processes. However, for a research laboratory setting, it is most practical to classify it based on its characteristics.

Waste Segregation: Proper segregation is crucial to prevent dangerous reactions and to ensure compliant disposal.[7]

  • Solid Waste : Collect pure compound, contaminated lab materials (e.g., weigh boats, contaminated paper towels), and PPE in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste : Solutions containing 3-((2-Chloropyrimidin-4-yl)oxy)aniline should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container.

    • Crucial Note : Do not mix this waste stream with other chemical wastes unless you have confirmed their compatibility. For instance, mixing with strong oxidizing agents should be avoided.[8] Halogenated and non-halogenated solvent wastes are often collected separately.[7]

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the safe disposal of 3-((2-Chloropyrimidin-4-yl)oxy)aniline.

4.1. Immediate Containment and Cleanup of Spills

In the event of a spill, immediate and proper cleanup is critical to prevent exposure and environmental contamination.

  • Evacuate and Ventilate : If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation.[9]

  • Don Appropriate PPE : Before attempting any cleanup, don the full PPE as described in Section 2.

  • Contain the Spill : For solid spills, carefully sweep or scoop the material to avoid creating dust and place it into a designated hazardous waste container.[2] For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial sorbent pads).

  • Decontaminate the Area : Once the bulk of the spill is removed, decontaminate the area with a suitable solvent (e.g., soap and water, followed by a rinse with an appropriate solvent like ethanol, if compatible with the surface). Collect all cleanup materials as hazardous waste.

  • Label and Store Waste : Securely close and label the hazardous waste container with "Hazardous Waste," the chemical name, and the date. Store it in a designated satellite accumulation area.

4.2. Disposal of Unused or Waste 3-((2-Chloropyrimidin-4-yl)oxy)aniline

  • Waste Collection :

    • Solids : Place the solid waste in a robust, sealable container that is compatible with the chemical.

    • Liquids : Use a screw-cap bottle, preferably with a secondary containment system, for liquid waste. Do not overfill the container; leave at least 10% headspace.

  • Labeling : The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "3-((2-Chloropyrimidin-4-yl)oxy)aniline". The date of accumulation must also be clearly marked.[10]

  • Storage : Store the sealed and labeled waste container in a designated and properly ventilated satellite accumulation area, away from incompatible materials.

  • Arrange for Pickup : Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Your EHS office will work with a licensed hazardous waste disposal vendor.

  • Manifesting : For larger quantities of waste, a hazardous waste manifest will be required to track the waste from your facility to its final disposal site.[11][12]

Diagram 1: Disposal Workflow for 3-((2-Chloropyrimidin-4-yl)oxy)aniline

DisposalWorkflow cluster_prep Preparation & Assessment cluster_waste_gen Waste Generation & Segregation cluster_procedure Disposal Procedure start Start: Handling the Compound assess Hazard Assessment: Review SDS of Analogs start->assess ppe Don Appropriate PPE: Gloves, Goggles, Lab Coat assess->ppe spill Spill Occurs ppe->spill waste Generate Waste: Unused chemical, residues ppe->waste contain Contain & Clean Spill spill->contain segregate Segregate Waste: Solid vs. Liquid waste->segregate collect Collect in Labeled Hazardous Waste Container segregate->collect contain->collect store Store in Satellite Accumulation Area collect->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Proper Disposal by Vendor contact_ehs->end

Caption: Disposal workflow for 3-((2-Chloropyrimidin-4-yl)oxy)aniline.

Regulatory Compliance and Best Practices

Adherence to both federal and institutional regulations is mandatory. The EPA's regulations under RCRA (40 CFR Parts 260-273) provide the legal framework for hazardous waste management.[5] Your institution's EHS office is your primary resource for ensuring compliance with all applicable rules. The overarching principle is "cradle-to-grave" responsibility for hazardous waste.[5]

By following these procedures, you not only ensure your personal safety and that of your colleagues but also uphold the highest standards of scientific integrity and environmental stewardship.

References

  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Ambeed Safety D
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  • Chemical Safety Data Sheet MSDS / SDS - 4-chloro-3-(pyridin-2-yl)aniline. (2025). ChemicalBook.
  • Safety Data Sheet. (2010). Thermo Fisher Scientific.
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  • Steps in Complying with Regulations for Hazardous Waste. (2025). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. (2024). MDPI.
  • Aniline | Medical Management Guidelines. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR), CDC. Retrieved from [Link]

  • Hazardous Waste Listings. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Hazardous Waste. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Current Chemistry Letters.
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  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. (n.d.). eCFR. Retrieved from [Link]

  • Waste, Chemical, and Cleanup Enforcement. (2025). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Management of Waste. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

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Sources

Handling

A Senior Application Scientist's Guide to the Safe Handling of 3-((2-Chloropyrimidin-4-yl)oxy)aniline

In the fast-paced environment of drug discovery and development, the integrity of our work and the safety of our scientists are paramount. The compound 3-((2-Chloropyrimidin-4-yl)oxy)aniline is a valuable intermediate, b...

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of drug discovery and development, the integrity of our work and the safety of our scientists are paramount. The compound 3-((2-Chloropyrimidin-4-yl)oxy)aniline is a valuable intermediate, but its chemical structure—incorporating both a halogenated pyrimidine and an aniline moiety—necessitates a robust and informed approach to its handling. This guide moves beyond a simple checklist, providing a deep, scientifically-grounded framework for operational safety and logistical planning. Our goal is to empower you, our fellow researchers, with the knowledge to manage this chemical with confidence and care.

Foundational Safety: A Proactive Hazard Assessment

  • Aniline and its Derivatives: These compounds are known for their potential toxicity. Aniline itself is toxic if swallowed, inhaled, or absorbed through the skin, and is a suspected carcinogen and mutagen.[1][2][3] A primary concern with aniline exposure is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively.

  • Chlorinated Pyrimidines: Halogenated aromatic compounds can be irritants and sensitizers. They warrant careful handling to avoid skin and respiratory tract irritation.[4]

The Core Directive: Given these structural alerts, all handling of this compound must be governed by a Chemical Hygiene Plan (CHP) as mandated by OSHA (29 CFR 1910.1450).[5][6][7][8] This plan should treat the substance as a particularly hazardous chemical, minimizing all routes of exposure.

Personal Protective Equipment (PPE): An Essential Barrier

PPE is the final line of defense against chemical exposure. Its selection must be deliberate and based on the specific tasks being performed. For all work involving 3-((2-Chloropyrimidin-4-yl)oxy)aniline, the following ensemble is mandatory.

Core PPE Requirements
PPE ComponentSpecification & Rationale
Hand Protection Double Gloving with Nitrile Gloves: The outer glove provides the primary barrier. The inner glove offers protection in case the outer glove is breached, a common and often unnoticed occurrence. Nitrile is selected for its broad chemical resistance. Gloves should be changed every 30-60 minutes or immediately upon known contact.[9]
Eye & Face Protection Chemical Splash Goggles & Face Shield: Goggles provide a seal around the eyes to protect against splashes.[10] A full face shield must be worn over the goggles during procedures with a high risk of splashing, such as transfers of large quantities or reaction work-ups.[10]
Body Protection Chemical-Resistant Lab Coat with Tight Cuffs: A lab coat made of a material demonstrated to resist chemical permeation is crucial. Tightly cuffed sleeves prevent chemicals from entering at the wrist.
Foot Protection Closed-toe, Chemical-Resistant Shoes: Protects feet from spills. Perforated shoes or sandals are never acceptable in a laboratory setting.[11]
Respiratory Protection

A NIOSH-approved respirator may be required for procedures with a high potential for aerosolization (e.g., weighing large quantities of powder outside of a containment hood). Use of a respirator requires enrollment in a respiratory protection program, including medical clearance and fit-testing.[12]

PPE Donning and Doffing Protocol

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Clean to Dirty) cluster_doffing Doffing (Dirty to Clean) d1 1. Lab Coat d2 2. Goggles / Face Shield d1->d2 d3 3. Inner Gloves d2->d3 d4 4. Outer Gloves (over cuff) d3->d4 f1 1. Outer Gloves f2 2. Face Shield / Goggles f1->f2 f3 3. Lab Coat f2->f3 f4 4. Inner Gloves f3->f4

Caption: Proper sequence for donning and doffing PPE to minimize contamination.

Operational Plan: Engineering Controls and Safe Work Practices

A multi-layered approach combining engineering controls and meticulous work practices is essential for minimizing exposure.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of 3-((2-Chloropyrimidin-4-yl)oxy)aniline, including weighing, transfers, and reaction setups, must be performed inside a certified chemical fume hood.[2][3] This is the most effective way to control the inhalation of dust or vapors.

Step-by-Step Handling Protocol
  • Preparation: Before handling the chemical, ensure the fume hood is clean and uncluttered. Assemble all necessary glassware and equipment. Have a designated, labeled waste container ready within the hood.[13]

  • Weighing: Weigh the solid compound on wax paper or in a disposable weigh boat to prevent contamination of the balance.

  • Transfers: Use a spatula to transfer the solid. Avoid creating dust by handling the material gently. If transferring a solution, use a pipette or syringe.

  • Reaction Monitoring: Keep the fume hood sash at the lowest practical height throughout the experiment.

  • Housekeeping: Clean up the work area upon completion. Decontaminate all surfaces with an appropriate solvent and then soap and water. Wash hands thoroughly after handling the material, before breaks, and at the end of the day.[2][3]

Emergency Preparedness: A Plan for the Unexpected

Accidents can happen. A clear, well-rehearsed emergency plan is critical.

Spill Management

The response to a spill depends on its size and location.

  • Minor Spill (Contained within the fume hood):

    • Alert personnel in the immediate area.

    • Wearing full PPE, contain the spill with an absorbent material like vermiculite or a spill pillow.[14][15]

    • Work from the outside of the spill inward to absorb the material.[15]

    • Carefully collect the contaminated absorbent into a labeled hazardous waste container.[4]

    • Decontaminate the area.

  • Major Spill (Outside of the fume hood):

    • EVACUATE the area immediately. Alert all nearby personnel.[16]

    • If safe to do so, close the doors to the lab to contain the spill.

    • Notify your facility's emergency response team or call 911.

    • Do not attempt to clean up a major spill unless you are specifically trained and equipped for hazardous material response.[14]

Personnel Exposure Protocol

Immediate action is crucial in the event of personal exposure.

  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes in a safety shower.[4][16] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[2][4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[1][4] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: DO NOT INDUCE VOMITING. Rinse the mouth with water and seek immediate medical attention.[4]

Emergency_Response start Chemical Incident decision Spill or Exposure? start->decision spill_loc Location? decision->spill_loc Spill exposure_type Route? decision->exposure_type Exposure minor_spill Minor Spill Protocol: Alert, Contain, Clean spill_loc->minor_spill In Fume Hood major_spill Major Spill Protocol: EVACUATE & ALERT EHS spill_loc->major_spill Outside Hood skin_eye Skin/Eye Contact: Flush for 15 min Seek Medical Attention exposure_type->skin_eye Skin/Eye inhale_ingest Inhalation/Ingestion: Fresh Air/Rinse Mouth Seek Medical Attention exposure_type->inhale_ingest Inhalation/ Ingestion

Caption: A decision-making flowchart for initial emergency response actions.

Disposal Plan: Ensuring a Safe End-of-Life

All materials contaminated with 3-((2-Chloropyrimidin-4-yl)oxy)aniline are considered hazardous waste.

  • Solid Waste: Contaminated PPE, weigh papers, and spill cleanup materials must be collected in a clearly labeled, sealed hazardous waste container.[4][13]

  • Liquid Waste: Reaction mixtures and solvent rinses must be collected in a compatible, sealed, and labeled hazardous waste container. Do not mix incompatible waste streams.[13]

  • Disposal: All waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations. Never dispose of this chemical down the drain.[13][17]

Conclusion: Fostering a Culture of Safety

The responsible handling of 3-((2-Chloropyrimidin-4-yl)oxy)aniline is a testament to our commitment to scientific excellence and a safe working environment. By understanding the rationale behind these protocols, we move from mere compliance to a deeply ingrained culture of safety. This proactive and informed approach not only protects us and our colleagues but also ensures the continued integrity and success of our vital research.

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Chemical Spill Procedures. Princeton University Environmental Health and Safety. Available at: [Link]

  • Guidance on Information Requirements and Chemical Safety Assessment. European Chemicals Agency (ECHA). Available at: [Link]

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  • Chemical Spill Procedures. University of Toronto Environmental Health & Safety. Available at: [Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
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Model Template_relevance
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Feasible Synthetic Routes

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